molecular formula C71H131N3O16S4 B15573853 4A3-SC7

4A3-SC7

Cat. No.: B15573853
M. Wt: 1411.1 g/mol
InChI Key: YDQQWAUZFPFEIH-UHFFFAOYSA-N
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Description

4A3-SC7 is a useful research compound. Its molecular formula is C71H131N3O16S4 and its molecular weight is 1411.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C71H131N3O16S4

Molecular Weight

1411.1 g/mol

IUPAC Name

2-[3-[3-[3-[bis[3-[2-(3-heptylsulfanyl-2-methylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(3-heptylsulfanyl-2-methylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-heptylsulfanyl-2-methylpropanoate

InChI

InChI=1S/C71H131N3O16S4/c1-10-14-18-22-26-52-91-56-60(5)68(79)87-48-44-83-64(75)32-40-73(41-33-65(76)84-45-49-88-69(80)61(6)57-92-53-27-23-19-15-11-2)38-30-36-72(9)37-31-39-74(42-34-66(77)85-46-50-89-70(81)62(7)58-93-54-28-24-20-16-12-3)43-35-67(78)86-47-51-90-71(82)63(8)59-94-55-29-25-21-17-13-4/h60-63H,10-59H2,1-9H3

InChI Key

YDQQWAUZFPFEIH-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

4A3-SC7 lipid nanoparticle formulation principle

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4A3-SC7 Lipid Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies underlying the formulation of this compound lipid nanoparticles (LNPs), a key component of the selective organ targeting (SORT) platform for nucleic acid delivery.

Core Principles of this compound LNP Formulation

This compound is an ionizable lipid that plays a central role in the formulation of LNPs designed for targeted delivery of genetic material, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1][2] Its unique branched-tail structure is engineered to enhance the encapsulation of nucleic acids and facilitate their escape from endosomes, a critical step for successful delivery into the cytoplasm of target cells.[2]

The formulation of this compound LNPs is based on the principle of rapid mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid cargo at a low pH. This rapid increase in polarity induces the self-assembly of the lipids around the nucleic acid, forming the nanoparticle structure.[3] The ionizable nature of this compound is crucial; at low pH during formulation, it is positively charged, enabling strong electrostatic interactions with the negatively charged nucleic acid backbone, which drives efficient encapsulation.[4][5] Upon entering the bloodstream, the pH rises to physiological levels (around 7.4), and the surface charge of the LNP becomes more neutral, which can help in reducing clearance and improving stability. Once inside the acidic environment of the endosome, this compound becomes protonated again, promoting the disruption of the endosomal membrane and the release of the cargo into the cytoplasm.

The addition of a fifth component, a "SORT molecule," to the standard four-component LNP formulation (ionizable lipid, helper lipid, cholesterol, and PEGylated lipid) allows for the systematic alteration of the in vivo delivery profile, enabling tissue-specific targeting to organs such as the liver, lungs, and spleen.[1][6]

Data Presentation: this compound and Analogue LNP Formulations

The following tables summarize quantitative data for various LNP formulations utilizing this compound and its close analogue, 4A3-SC8. This data provides a baseline for researchers developing their own formulations.

Table 1: this compound Liver SORT LNP Formulation [2]

ComponentMolar Percentage (%)
This compound15.04
DOPE23.04
Cholesterol38.72
DMG-PEG20003.2
4A3-Cit (SORT Lipid)20
Total Lipid:RNA (wt/wt) 20:1

Table 2: Physicochemical Properties of this compound Liver SORT LNPs [2]

ParameterValue
Size (nm)~74
Polydispersity Index (PDI)0.17
Encapsulation Efficiency (%)87

Table 3: 4A3-SC8-Based SORT LNP Formulations for Different Target Organs [1]

Target OrganIonizable LipidHelper LipidCholesterolPEG LipidSORT Molecule (mol%)Total Lipids/mRNA (wt/wt)
Base LNP 4A3-SC8 (23.8%)DOPE (23.8%)47.6%DMG-PEG (4.8%)None40:1
Liver 4A3-SC8DOPECholesterolDMG-PEGDODAP (20%)40:1
Lung 4A3-SC8DOPECholesterolDMG-PEGDOTAP (50%)40:1
Spleen 4A3-SC8DOPECholesterolDMG-PEG18PA (10%)40:1

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the formulation and characterization of this compound and analogous LNPs.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible method for LNP synthesis that offers precise control over particle properties.[5][7]

Materials:

  • This compound or 4A3-SC8 ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • SORT molecule (e.g., 4A3-Cit, DODAP, DOTAP, 18PA)

  • mRNA

  • Ethanol (B145695) (100%)

  • Citrate (B86180) buffer (e.g., 100 mM, pH 3.0)

  • Phosphate-buffered saline (PBS)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve each lipid (this compound/8, DOPE, Cholesterol, DMG-PEG2000, and SORT molecule) in 100% ethanol to a known concentration (e.g., 10 mg/mL).

  • Prepare Lipid Mixture (Organic Phase): Combine the lipid stock solutions in an ethanol solution according to the desired molar ratios (see Tables 1 and 3).

  • Prepare mRNA Solution (Aqueous Phase): Dissolve the mRNA in the citrate buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture into one syringe and the mRNA solution into another.

    • Set the flow rate ratio (typically 3:1 aqueous to organic phase) and the total flow rate.

    • Initiate the mixing process. The rapid mixing of the two phases will induce LNP self-assembly.

  • Purification:

    • Dilute the collected LNP solution with PBS.

    • Purify the LNPs and remove the ethanol by dialysis against PBS using a dialysis cassette (e.g., 3.5 kDa MWCO) or through tangential flow filtration.

Characterization of LNPs

3.2.1. Size and Polydispersity Index (PDI) Measurement

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and the size distribution (PDI) of the LNPs in solution.

Procedure:

  • Dilute a small aliquot of the purified LNP suspension in PBS to an appropriate concentration.

  • Transfer the diluted sample to a cuvette.

  • Measure the size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate and report the average values.

3.2.2. mRNA Encapsulation Efficiency

Principle: The RiboGreen assay is a fluorescence-based method used to quantify the amount of encapsulated mRNA. RiboGreen dye fluoresces upon binding to nucleic acids but cannot penetrate intact LNPs. By comparing the fluorescence in the absence and presence of a detergent that disrupts the LNPs, the encapsulation efficiency can be determined.[5]

Procedure:

  • Prepare RiboGreen Working Solution: Dilute the RiboGreen reagent in TE buffer according to the manufacturer's protocol.

  • Prepare LNP Samples:

    • Sample A (Total mRNA): Dilute the LNP suspension in TE buffer containing a final concentration of 1% Triton X-100 to lyse the nanoparticles.

    • Sample B (Free mRNA): Dilute the LNP suspension in TE buffer without detergent.

  • Prepare mRNA Standard Curve: Prepare a series of known mRNA concentrations in TE buffer.

  • Measurement:

    • Add the RiboGreen working solution to the samples and standards in a 96-well plate.

    • Incubate for a few minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Determine the mRNA concentration in Sample A and Sample B using the standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100

Visualizations

The following diagrams illustrate key workflows and principles in this compound LNP formulation.

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Low pH Buffer) 4A3_SC7 This compound Mixing Rapid Microfluidic Mixing 4A3_SC7->Mixing Helper_Lipid Helper Lipid (e.g., DOPE) Helper_Lipid->Mixing Cholesterol Cholesterol Cholesterol->Mixing PEG_Lipid PEG-Lipid PEG_Lipid->Mixing SORT_Molecule SORT Molecule SORT_Molecule->Mixing mRNA mRNA mRNA->Mixing Self_Assembly Self-Assembly Mixing->Self_Assembly LNP Formulated LNP Self_Assembly->LNP Purification Purification (Dialysis/TFF) LNP->Purification Final_LNP Purified LNP Suspension Purification->Final_LNP

Caption: Workflow for this compound SORT LNP formulation via microfluidic mixing.

Endosomal_Escape_Mechanism LNP_Uptake LNP Uptake via Endocytosis Endosome LNP within Endosome (pH ~6.5) LNP_Uptake->Endosome 1 Protonation This compound Protonation (Acidic Environment) Endosome->Protonation 2 Membrane_Interaction Interaction with Endosomal Membrane Protonation->Membrane_Interaction 3 Membrane_Destabilization Membrane Destabilization and Disruption Membrane_Interaction->Membrane_Destabilization 4 mRNA_Release mRNA Release into Cytoplasm Membrane_Destabilization->mRNA_Release 5

Caption: Proposed mechanism of this compound mediated endosomal escape.

SORT_Principle cluster_targets Tissue-Specific Delivery Base_LNP Base 4-Component LNP (this compound, Helper, Chol, PEG) Add_SORT Addition of SORT Molecule Base_LNP->Add_SORT Liver Liver Targeting (e.g., +DODAP) Add_SORT->Liver Lung Lung Targeting (e.g., +DOTAP) Add_SORT->Lung Spleen Spleen Targeting (e.g., +18PA) Add_SORT->Spleen

Caption: Principle of Selective Organ Targeting (SORT) by adding a fifth lipid component.

References

4A3-SC7: A Key Ionizable Lipid for Targeted In Vivo Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The field of gene therapy is rapidly advancing, with lipid nanoparticles (LNPs) emerging as a leading platform for the delivery of nucleic acid-based therapeutics. Central to the success of these LNPs are ionizable lipids, which play a pivotal role in cargo encapsulation, stability, and endosomal escape. This whitepaper provides a comprehensive technical overview of 4A3-SC7, a proprietary, branched-tail ionizable lipid that is a critical component of the innovative Selective Organ Targeting (SORT) LNP platform. We will delve into the structure and function of this compound, its role in facilitating high-efficiency in vivo gene editing, and the experimental methodologies underpinning its development and application. This guide is intended to be a valuable resource for researchers and professionals in the field of drug development, offering detailed insights into a key enabling technology for the next generation of genetic medicines.

Structure of this compound

This compound is a synthetic, ionizable cationic lipid specifically engineered for the formulation of lipid nanoparticles for nucleic acid delivery. Its structure is characterized by a unique branched-tail architecture designed to enhance the encapsulation of large mRNA molecules and facilitate their escape from endosomes.

Chemical Properties:

PropertyValue
CAS Number 1857340-77-2
Molecular Formula C71H131N3O16S4
Molecular Weight 1411.07 g/mol
Purity ≥95%
Solubility Soluble in methyl acetate (B1210297) (≥10 mg/ml)

The core of this compound is a polymer of 4A3 amine, which provides the ionizable headgroup. This headgroup is crucial for its pH-sensitive charge, remaining largely neutral at physiological pH and becoming protonated in the acidic environment of the endosome. This property is fundamental to its function in mRNA delivery.

Function and Mechanism of Action

The primary function of this compound is to serve as the core ionizable lipid in LNP formulations, enabling the efficient in vivo delivery of mRNA, particularly for gene editing applications. Its unique branched-tail structure is critical for stabilizing LNPs that encapsulate large RNA payloads, such as those required for base editors.[1][2]

The mechanism of action for this compound-containing LNPs in delivering their mRNA cargo to the cytoplasm of target cells can be described as a multi-step process:

  • Encapsulation: During LNP formulation at a low pH, the amine headgroup of this compound is positively charged, facilitating the encapsulation of the negatively charged mRNA cargo.

  • Systemic Circulation: Once administered, the LNPs circulate in the bloodstream. At physiological pH, the surface charge of the LNPs is near-neutral, which helps to reduce clearance by the immune system and prolong circulation time.

  • Cellular Uptake: LNPs are taken up by target cells, primarily through endocytosis.

  • Endosomal Escape: As the endosome matures, its internal pH drops. This acidic environment protonates the this compound headgroup, leading to a net positive charge on the lipid. This positive charge facilitates electrostatic interactions with the negatively charged lipids of the endosomal membrane. This interaction is believed to induce a transition from a bilayer to a hexagonal (HII) phase, disrupting the endosomal membrane and allowing the mRNA cargo to be released into the cytoplasm.

Endosomal_Escape_Mechanism cluster_bloodstream Systemic Circulation (pH ~7.4) cluster_cell Target Cell cluster_endosome Endosome (pH drops to 5.0-6.5) LNP_circulating LNP with this compound (Neutral Charge) LNP_endosome LNP Internalized LNP_circulating->LNP_endosome Endocytosis Protonation This compound Protonation (Becomes Positively Charged) LNP_endosome->Protonation Acidification Membrane_Interaction Electrostatic Interaction with Endosomal Membrane Protonation->Membrane_Interaction Disruption Membrane Disruption (Hexagonal Phase Transition) Membrane_Interaction->Disruption mRNA_release mRNA Cargo Disruption->mRNA_release Cytoplasm Cytoplasm mRNA_release->Cytoplasm Translation & Gene Editing

Figure 1: Signaling pathway of this compound mediated endosomal escape.

Application in Dual SORT LNPs for Multi-Organ Base Editing

A significant application of this compound is in the "Dual SORT LNP" platform, a novel delivery system designed for simultaneous and precise base editing in both the liver and the lungs. This technology holds promise for treating genetic diseases that affect multiple organs, such as Alpha-1 antitrypsin deficiency (AATD).

In this system, this compound is a key component of the liver-targeting SORT LNPs. These LNPs have demonstrated remarkable efficacy in a mouse model of AATD (PiZ mice), achieving durable correction of the disease-causing SERPINA1 mutation.

Quantitative In Vivo Efficacy Data

The following table summarizes the key quantitative outcomes from the in vivo application of this compound-containing Liver SORT LNPs in the PiZ mouse model of AATD.

ParameterResultOrgan/Cell Type
Base Correction Efficiency 40%Liver Cells
Duration of Stable Editing 32 weeksLiver
Reduction in Z-A1AT Levels >80%Liver
Neutrophil Elastase Inhibition 89%Lung Bronchoalveolar Lavage Fluid

These results highlight the high efficiency and long-lasting effects of gene editing enabled by the this compound-based delivery system.

LNP Formulation and Characterization

The Liver SORT LNPs are formulated with a specific molar ratio of lipids to achieve their targeting and functional properties.

ComponentMolar Percentage (%)
This compound (Ionizable Lipid) 15.04
DOPE (Helper Lipid) 23.04
Cholesterol 38.72
DMG-PEG2000 (PEG-Lipid) 3.2
4A3-Cit (Liver-Targeting Lipid) 20

The resulting LNPs exhibit physicochemical properties suitable for in vivo applications.

PropertyValue
Size (Diameter) ~74 nm
Polydispersity Index (PDI) 0.17
Encapsulation Efficiency 87%

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of a closely related ionizable lipid, 4A3-SC8, the formulation of SORT LNPs, and the in vivo evaluation of gene editing efficacy. Due to the proprietary nature of this compound, a specific synthesis protocol is not publicly available. However, the protocol for 4A3-SC8, which shares the same 4A3 amine core, provides a representative example of the synthesis process.

Synthesis of 4A3-SC8 Ionizable Lipid (Representative Protocol)

The synthesis of 4A3-SC8 involves a sequential aza- and sulfa-Michael addition of the 4A3 amino core with SC8 alkyl branches via an asymmetric and degradable monomer.

Materials:

  • 4A3 amine core

  • 2-(acryloyloxy)ethyl methacrylate (B99206) (AEMA)

  • SC8 alkyl thiol

  • Triethylamine (TEA)

  • Chloroform (CHCl3)

  • Butylated hydroxytoluene (BHT)

  • Dimethylphenylphosphine (DMPP)

Procedure:

  • Aza-Michael Addition:

    • Dissolve the 4A3 amine core in chloroform.

    • Add AEMA and a catalytic amount of DMPP.

    • Stir the reaction at room temperature until completion, monitoring by TLC.

    • Purify the intermediate product by column chromatography.

  • Sulfa-Michael Addition:

    • Dissolve the purified intermediate in chloroform.

    • Add the SC8 alkyl thiol and triethylamine.

    • Stir the reaction at room temperature until completion.

    • Purify the final 4A3-SC8 product by column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Sulfa-Michael Addition Start 4A3 Amine Core + AEMA Reaction1 Stir with DMPP in Chloroform Start->Reaction1 Purification1 Column Chromatography Reaction1->Purification1 Intermediate Purified Intermediate Purification1->Intermediate Start2 Intermediate + SC8 Alkyl Thiol Intermediate->Start2 Reaction2 Stir with TEA in Chloroform Start2->Reaction2 Purification2 Column Chromatography Reaction2->Purification2 FinalProduct Final 4A3-SC8 Product Purification2->FinalProduct

Figure 2: Representative synthesis workflow for a 4A3-series ionizable lipid.
Formulation of SORT LNPs (Microfluidic Mixing Method)

Materials:

  • This compound, DOPE, Cholesterol, DMG-PEG2000, and 4A3-Cit dissolved in ethanol (B145695) at appropriate concentrations.

  • mRNA dissolved in a low pH buffer (e.g., citrate (B86180) buffer, pH 3.0).

  • Microfluidic mixing device.

Procedure:

  • Prepare the lipid mixture in ethanol according to the molar ratios specified in Table 3.

  • Prepare the mRNA solution in the aqueous buffer.

  • Set up the microfluidic mixing device with appropriate flow rates for the lipid and mRNA solutions.

  • Initiate the mixing process, allowing for the rapid and controlled formation of LNPs.

  • Collect the resulting LNP solution.

  • Dialyze the LNP solution against a physiological buffer (e.g., PBS) to remove ethanol and raise the pH.

  • Sterile-filter the final LNP formulation.

In Vivo Base Editing in PiZ Mice

Animals:

  • PiZ transgenic mouse model of Alpha-1 antitrypsin deficiency.

Procedure:

  • Administer the this compound Liver SORT LNPs encapsulating the base editor mRNA to the PiZ mice via intravenous (IV) injection.

  • Monitor the animals for the duration of the study (e.g., 32 weeks).

  • At specified time points, collect blood samples for analysis of Z-A1AT levels.

  • At the end of the study, euthanize the animals and harvest tissues (liver and lungs).

  • Analyze liver tissue for base editing efficiency using genomic DNA sequencing.

  • Perform Periodic Acid-Schiff with diastase (B600311) (PAS-D) staining on liver sections to assess the reduction of pathological protein aggregates.

  • Collect bronchoalveolar lavage fluid (BALF) from the lungs and measure neutrophil elastase inhibition activity and quantify functional human A1AT by mass spectrometry.

InVivo_Workflow cluster_analysis Analysis Start PiZ Mouse Model Injection IV Injection of This compound SORT LNPs Start->Injection Monitoring Long-term Monitoring (up to 32 weeks) Injection->Monitoring Blood_Sampling Blood Sampling: Z-A1AT Levels Monitoring->Blood_Sampling Tissue_Harvest Tissue Harvest: Liver & Lungs Monitoring->Tissue_Harvest DNA_Seq Genomic DNA Sequencing: Base Editing Efficiency Tissue_Harvest->DNA_Seq PASD_Stain PAS-D Staining: Protein Aggregates Tissue_Harvest->PASD_Stain BALF_Analysis BALF Analysis: Elastase Inhibition & A1AT Quantification Tissue_Harvest->BALF_Analysis

Figure 3: Experimental workflow for in vivo base editing in PiZ mice.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its unique branched-tail structure and its successful integration into the SORT LNP platform have enabled unprecedented levels of in vivo gene editing efficiency and durability in a preclinical model of a multi-organ genetic disease. The data presented in this whitepaper underscore the potential of this compound as a key component in the development of novel gene therapies. As research in this area continues, it is anticipated that this compound and similar rationally designed ionizable lipids will play an increasingly important role in translating the promise of genomic medicine into clinical reality.

References

4A3-SC7 Ionizable Lipid: A Technical Guide for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4A3-SC7 is a proprietary, next-generation ionizable lipid that has emerged as a critical component in the development of advanced lipid nanoparticle (LNP) systems for targeted delivery of nucleic acid therapeutics.[1][2] Its unique branched-tail structure is specifically engineered to enhance the encapsulation of large mRNA molecules and facilitate efficient endosomal escape, a key bottleneck in intracellular drug delivery.[1][2] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, formulation into LNPs, and its application in vivo, with a focus on gene editing.

Physicochemical Properties of this compound

This compound is a polymer of the 4A3 amine core, characterized by a complex structure designed for optimal performance in LNP formulations.[3][4]

PropertyValueReference
Chemical Formula C71H131N3O16S4[1]
Molecular Weight 1411.07 g/mol [1]
CAS Number 1857340-77-2[1][5]
Purity ≥95%[5]
Solubility Soluble in Methyl Acetate (≥10 mg/ml)[5]
Storage Powder: -20°C for 2 years; In DMSO: -80°C for 6 months[1]

Synthesis of this compound

While the precise, proprietary synthesis protocol for this compound is not publicly disclosed, the synthesis of analogous branched-tail ionizable lipids, such as those from the 4A3 amine core series, generally involves a multi-step process. This typically includes the reaction of a polyamine core with terminal-epoxide alkanes. A generalized synthetic workflow is depicted below.

G cluster_synthesis Generalized Synthesis Workflow Polyamine_Core Polyamine Core (e.g., 4A3 amine) Reaction Ring-Opening Reaction Polyamine_Core->Reaction Terminal_Epoxide Terminal-Epoxide Alkane (with SC7 tail) Terminal_Epoxide->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification 4A3_SC7 This compound Ionizable Lipid Purification->4A3_SC7

A generalized workflow for the synthesis of this compound.

Formulation of this compound Lipid Nanoparticles

This compound is a key component of the Selective Organ Targeting (SORT) LNP platform.[1][2] These LNPs are typically formulated using a rapid mixing technique, such as T-mixing or microfluidics, to ensure uniform particle size and high encapsulation efficiency.

Liver-Targeting SORT LNP Formulation

A well-characterized formulation targets the liver by incorporating the targeting lipid 4A3-Cit.

ComponentMolar Percentage (%)
This compound (Ionizable Lipid) 15.04
DOPE (Helper Lipid) 23.04
Cholesterol (Structural Lipid) 38.72
DMG-PEG2000 (PEG-Lipid) 3.2
4A3-Cit (Targeting Lipid) 20

Reference:[1]

LNP Formulation Protocol (T-Mixing)
  • Preparation of Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, DMG-PEG2000, and any targeting lipids (e.g., 4A3-Cit) in ethanol (B145695) at the desired molar ratios.

  • Preparation of Aqueous Phase: Dissolve the nucleic acid cargo (e.g., mRNA, sgRNA) in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Rapid Mixing: Utilize a T-mixing apparatus to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to neutral.

  • Sterilization: Sterilize the final LNP formulation by filtration through a 0.22 µm filter.

G cluster_formulation LNP Formulation Workflow (T-Mixing) Lipid_Ethanol Lipids in Ethanol TMix T-Mixer Lipid_Ethanol->TMix NA_Aqueous Nucleic Acid in Aqueous Buffer (pH 4) NA_Aqueous->TMix LNPs_Ethanol LNPs in Ethanol/Buffer TMix->LNPs_Ethanol Dialysis Dialysis (PBS) LNPs_Ethanol->Dialysis Final_LNPs Final LNP Formulation Dialysis->Final_LNPs

LNP formulation process using the T-mixing method.

In Vivo Performance and Applications

LNPs formulated with this compound have demonstrated high efficiency in vivo, particularly for gene editing applications.

Performance of Liver-Targeting this compound LNPs
ParameterValueReference
Particle Size ~74 nm[1]
Polydispersity Index (PDI) 0.17[1]
Encapsulation Efficiency (for ~5000 nt mRNA) 87%[1]
In Vivo Efficacy (Base Editing in Hepatocytes) >40%[1][2]
In Vivo Gene Editing Protocol (General)
  • Animal Model: Utilize a relevant animal model for the disease of interest (e.g., PiZ mice for alpha-1 antitrypsin deficiency).

  • LNP Administration: Administer the this compound LNP formulation intravenously (IV) at a specified dose (e.g., mg of mRNA per kg of body weight).

  • Tissue Harvest and Analysis: At a predetermined time point post-injection, harvest the target organs (e.g., liver).

  • Quantification of Gene Editing: Analyze the harvested tissues to quantify the extent of gene editing using techniques such as next-generation sequencing (NGS) or digital droplet PCR (ddPCR).

  • Protein Expression Analysis: Assess the functional consequence of gene editing by measuring the expression of the target protein (e.g., via ELISA or Western blot).

Mechanism of Action: SORT LNP Platform

The Selective Organ Targeting (SORT) technology leverages the addition of a fifth lipid component—the SORT molecule—to a standard four-component LNP formulation. This additional molecule modulates the protein corona that forms around the LNP upon entering the bloodstream, which in turn dictates its biodistribution and organ tropism. The versatility of this compound is demonstrated by its use in a "DualSORT" system, where it is paired with DORI for enhanced lung targeting.[1][2]

G cluster_moa SORT LNP Mechanism of Action LNP_Core This compound LNP Core Formulation Formulation LNP_Core->Formulation SORT_Molecule SORT Molecule (e.g., 4A3-Cit, DORI) SORT_Molecule->Formulation SORT_LNP 5-Component SORT LNP Formulation->SORT_LNP IV_Injection IV Injection SORT_LNP->IV_Injection Protein_Corona Protein Corona Formation IV_Injection->Protein_Corona Organ_Targeting Targeted Organ Delivery (Liver, Lung, etc.) Protein_Corona->Organ_Targeting

Mechanism of organ targeting by SORT LNPs.

Conclusion

This compound is a highly effective ionizable lipid that plays a pivotal role in the development of targeted LNP-based therapeutics. Its unique branched-tail structure contributes to superior encapsulation of large nucleic acid payloads and efficient intracellular delivery. The integration of this compound into the SORT LNP platform enables precise organ targeting, opening up new avenues for in vivo gene editing and the treatment of a wide range of genetic disorders. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers working at the forefront of nucleic acid-based medicine.

References

4A3-SC7 properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Extensive research of publicly available scientific literature and databases has revealed no specific molecule, protein, or core designated as "4A3-SC7." This identifier does not correspond to any known entity within established chemical, biological, or pharmaceutical nomenclature. It is possible that "this compound" represents an internal project code, a novel unpublished compound, or a typographical error.

Without a verifiable scientific basis for "this compound," it is not possible to provide a technical guide on its properties, characteristics, experimental protocols, or associated signaling pathways. The following sections outline the standard methodologies that would be employed to generate such a guide, should a verifiable target be identified.

Section 1: Physicochemical Properties (Hypothetical)

Should data for a compound be available, this section would detail its fundamental physicochemical properties. All quantitative data would be summarized in a structured table for clear comparison.

Table 1: Hypothetical Physicochemical Properties of a Target Compound

PropertyValueUnitMethod of Determination
Molecular Weight- g/mol Mass Spectrometry
Formula--Elemental Analysis
IUPAC Name---
CAS Number---
Melting Point-°CDifferential Scanning Calorimetry
Boiling Point-°C-
Solubility in Water-mg/LHPLC-based method
pKa--Potentiometric titration
LogP--Shake-flask method

Section 2: Biological Activity and Mechanism of Action (Hypothetical)

This section would describe the biological effects of the compound, including its mechanism of action and interaction with cellular components.

Signaling Pathway Analysis

If "this compound" were found to modulate a specific signaling pathway, a diagram would be generated to visualize the interactions.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF_Inhibitor TF Inhibitor Kinase2->TF_Inhibitor Inactivates TF Transcription Factor TF_Inhibitor->TF Releases DNA DNA TF->DNA Binds to promoter Gene Expression Gene Expression DNA->Gene Expression This compound This compound This compound->Receptor Binds

Caption: Hypothetical signaling pathway initiated by this compound binding.

Section 3: Experimental Protocols (Hypothetical)

Detailed methodologies for key experiments would be provided to ensure reproducibility.

In Vitro Binding Assay

Objective: To determine the binding affinity of the compound to its target protein.

Materials:

  • Purified target protein

  • Radiolabeled ligand

  • Test compound ("this compound")

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, radiolabeled ligand at a fixed concentration, and the diluted test compound.

  • Initiate the binding reaction by adding the purified target protein to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free ligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).

Experimental Workflow Visualization

A diagram illustrating the workflow of a typical experiment would be included.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents C Add Reagents to Plate A->C B Serial Dilution of this compound B->C D Incubate C->D E Filter and Wash D->E F Measure Radioactivity E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro radioligand binding assay.

Conclusion and Recommendations

The identifier "this compound" does not correspond to any known chemical or biological entity in the public domain. To proceed with the development of a comprehensive technical guide, a verifiable and recognized identifier for the compound or core of interest is required. Researchers are advised to confirm the nomenclature and provide any relevant background information, such as primary research articles or database accession numbers. Upon receipt of a valid identifier, a complete and accurate technical guide will be generated.

The Role of 4A3-SC7 and its Analogs in Advanced Gene Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of gene therapy is being rapidly reshaped by advancements in non-viral delivery vectors. Among the most promising of these are lipid nanoparticles (LNPs), which have demonstrated significant potential for the safe and effective delivery of nucleic acid payloads. Within the diverse chemical space of ionizable lipids that form the core of these LNPs, the 4A3-SCx series of dendrimer-based lipids has emerged as a noteworthy class. This technical guide provides an in-depth exploration of the role of 4A3-SC7 and its closely related, extensively studied analog, 4A3-SC8, in the context of gene delivery research. While specific quantitative data for this compound is limited in publicly available literature, the comprehensive data for 4A3-SC8 offers valuable insights into the performance and mechanisms of this lipid family.

Core Concepts: The 4A3-SCx Series of Ionizable Lipids

The 4A3-SCx lipids are a class of ionizable lipids characterized by a 4A3 amine core and peripheral alkyl chains of varying lengths (where 'x' in -SCx denotes the number of carbons). These lipids are integral components of LNPs, which are typically formulated with helper lipids (such as DOPE or DSPC), cholesterol, and a PEGylated lipid to ensure stability and control particle size. The ionizable nature of the 4A3-SCx lipids is crucial for their function. At an acidic pH during formulation, they are positively charged, facilitating the encapsulation of negatively charged nucleic acids like mRNA. At physiological pH, they are near-neutral, reducing potential toxicity. Upon endocytosis into the acidic environment of the endosome, they regain their positive charge, which is believed to promote endosomal escape and the release of the genetic payload into the cytoplasm.

Quantitative Performance Data

The following tables summarize the quantitative data available for LNPs formulated with the closely related and well-characterized 4A3-SC8 lipid. This data provides a strong indication of the expected performance of LNPs containing lipids from the 4A3-SCx series, including this compound.

Table 1: In Vitro Gene Delivery Efficiency of 4A3-SC8 LNPs

Cell LineTransgeneTransfection EfficiencyProtein Expression LevelCitation
IGROV-1 (human ovarian cancer)Luciferase mRNAHigh> Lipofectamine RNAiMAX[1]
HeLaLuciferase mRNAHigh-
HEK293TLuciferase mRNAHigh-

Table 2: In Vivo Gene Delivery Efficiency of 4A3-SC8 LNPs

Animal ModelTarget OrganTransgeneDoseProtein ExpressionCitation
C57BL/6 MiceLiverLuciferase mRNA0.1 mg/kg (i.v.)High[2]
C57BL/6 MiceSpleenLuciferase mRNA0.1 mg/kg (i.v.)Moderate[2]
C57BL/6 MiceMuscleLuciferase mRNA0.2 mg/kg (i.m.)Detectable[3]

Table 3: Cytotoxicity of 4A3-SC8 LNPs

Cell LineAssayResultCitation
IGROV-1ONE-Glo + Tox assayNegligible cytotoxicity[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are detailed protocols for key experiments involving the formulation and testing of 4A3-SCx-based LNPs, with 4A3-SC8 as the specific example.

Formulation of 4A3-SC8 Lipid Nanoparticles

LNPs containing 4A3-SC8 can be prepared using various mixing methods, including pipette mixing, vortex mixing, and microfluidic mixing. The choice of method often depends on the desired scale of production.

Materials:

  • 4A3-SC8 in ethanol (B145695) (e.g., 10 mg/mL stock)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol (e.g., 10 mg/mL stock)

  • Cholesterol in ethanol (e.g., 10 mg/mL stock)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG) in ethanol (e.g., 10 mg/mL stock)

  • mRNA in citrate (B86180) buffer (pH 4.0)

  • Ethanol (200 proof)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS)

Molar Ratios:

A common molar ratio for 4A3-SC8, DOPE, cholesterol, and DMG-PEG is approximately 24:24:48:4.[1]

Protocol for Microfluidic Mixing:

  • Prepare the lipid mixture in ethanol according to the desired molar ratios. For example, to formulate a base 4A3-SC8 LNP, mix appropriate volumes of the stock solutions of 4A3-SC8, DOPE, cholesterol, and DMG-PEG.[1]

  • Prepare the mRNA solution in citrate buffer (pH 4.0).

  • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes for the microfluidic mixing system (e.g., NanoAssemblr).

  • Set the flow rate ratio (aqueous to organic) typically to 3:1 and the total flow rate according to the manufacturer's instructions (e.g., 12 mL/min).

  • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.

  • The resulting LNP solution is typically dialyzed against PBS to remove ethanol and raise the pH to neutral.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

In Vitro Transfection of IGROV-1 Cells

Materials:

  • IGROV-1 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 4A3-SC8 LNPs encapsulating luciferase mRNA

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Protocol:

  • Seed IGROV-1 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Incubate the cells at 37°C and 5% CO2 overnight.

  • On the day of transfection, dilute the 4A3-SC8 LNPs to the desired concentration in complete culture medium. A typical dose is 25 ng of mRNA per well.[1]

  • Remove the existing medium from the cells and add the LNP-containing medium.

  • Incubate the cells for 24-48 hours.

  • To measure luciferase expression, bring the plate to room temperature, add the luciferase assay reagent to each well, and measure luminescence using a plate reader.

  • To assess cell viability, use a parallel plate and add the cell viability reagent to each well, then measure the resulting signal according to the manufacturer's protocol.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental designs. The following are Graphviz (DOT language) scripts to generate such visualizations.

Experimental Workflow for LNP Formulation and In Vivo Testing

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipid_Preparation Prepare Lipid Stocks (this compound, DOPE, Chol, PEG) Mixing Microfluidic Mixing Lipid_Preparation->Mixing mRNA_Preparation Prepare mRNA in Citrate Buffer (pH 4) mRNA_Preparation->Mixing Purification Dialysis against PBS Mixing->Purification Characterization Size, PDI, Zeta Potential, Encapsulation Efficiency Purification->Characterization Administration Intravenous Injection (e.g., 0.1 mg/kg mRNA) Characterization->Administration Animal_Model C57BL/6 Mice Animal_Model->Administration Imaging Bioluminescence Imaging (e.g., 6 hours post-injection) Administration->Imaging Biodistribution Organ Harvest & Ex Vivo Imaging Administration->Biodistribution Analysis Quantify Luciferase Expression Imaging->Analysis Biodistribution->Analysis

Caption: Workflow for this compound LNP formulation and in vivo evaluation.

Proposed Signaling Pathway for LNP-Mediated mRNA Delivery

signaling_pathway cluster_cellular_uptake Cellular Uptake and Trafficking cluster_cytosolic_release Cytosolic Release and Translation cluster_immune_sensing Innate Immune Sensing LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Protonation This compound Protonation (Acidic pH) Late_Endosome->Protonation Endosomal_Escape Endosomal Escape Protonation->Endosomal_Escape mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release TLR Toll-like Receptors (TLR3, TLR7/8) Endosomal_Escape->TLR Inflammasome NLRP3 Inflammasome Endosomal_Escape->Inflammasome Translation Ribosomal Translation mRNA_Release->Translation RIGI RIG-I-like Receptors mRNA_Release->RIGI Protein_Expression Therapeutic Protein Translation->Protein_Expression Cytokine_Production Cytokine & Interferon Production TLR->Cytokine_Production RIGI->Cytokine_Production Inflammasome->Cytokine_Production

Caption: LNP uptake, endosomal escape, and immune sensing pathways.

Mechanism of Action: Endosomal Escape and Immune Activation

The prevailing hypothesis for the mechanism of action of ionizable lipid-containing LNPs, such as those with this compound, centers on the "proton sponge" effect and membrane destabilization. Following endocytosis, the endosomal compartment progressively acidifies. This drop in pH leads to the protonation of the tertiary amines in the 4A3 core of the lipid. The now positively charged LNPs can interact with anionic lipids in the endosomal membrane, leading to membrane fusion and the formation of non-bilayer lipid structures that disrupt the endosomal membrane. This disruption allows the encapsulated mRNA to escape into the cytoplasm where it can be translated by ribosomes.

It is also important to consider that the components of LNPs and the delivered mRNA can be recognized by the innate immune system.[4] Endosomally located Toll-like receptors (TLRs), such as TLR3 and TLR7/8, can recognize double-stranded and single-stranded RNA, respectively. Cytosolic sensors like RIG-I and MDA5 can also detect viral-like RNA. This recognition can trigger downstream signaling cascades leading to the production of type I interferons and other pro-inflammatory cytokines.[5] While this adjuvant effect can be beneficial for vaccine applications, it is a critical consideration for therapeutic applications where chronic immune activation is undesirable. The specific immunomodulatory profile of this compound-containing LNPs warrants further investigation.

Conclusion and Future Directions

The 4A3-SCx series of ionizable lipids, represented extensively by 4A3-SC8, demonstrates significant promise for the development of potent and safe gene delivery vehicles. The available data indicates high efficiency for in vitro and in vivo mRNA delivery with minimal cytotoxicity. The detailed protocols provided in this guide offer a foundation for researchers to formulate and evaluate their own LNP systems.

Future research should focus on several key areas. A direct, side-by-side comparison of the different alkyl chain length variants of the 4A3-SCx series, including this compound, would provide valuable structure-activity relationship data. A deeper understanding of the specific intracellular trafficking pathways and the precise mechanisms of endosomal escape for this class of lipids is needed. Finally, a thorough characterization of the innate immune response to this compound-containing LNPs will be critical for their translation into therapeutic products for a wide range of diseases. As research in this area continues to evolve, the 4A3-SCx lipids are poised to be important tools in the advancement of gene-based medicines.

References

Preliminary Efficacy of 4A3-SC7 for mRNA Delivery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the efficacy of 4A3-SC7, an ionizable lipid from the 4A3 series, for the delivery of messenger RNA (mRNA). While specific quantitative efficacy data for this compound is limited in publicly available literature, this document leverages data from closely related and highly potent lipids within the same 4A3 series, namely 4A3-SC8 and 4A3-Cit, to provide a comprehensive understanding of the expected performance and experimental evaluation of this compound. The 4A3 series of lipids has been identified as a promising class of materials for the formulation of lipid nanoparticles (LNPs) for therapeutic mRNA delivery.

Data Presentation

The following tables summarize the comparative efficacy of lipids from the 4A3 series in preclinical studies. This data, primarily focusing on the more extensively characterized 4A3-SC8 and 4A3-Cit, serves as a benchmark for the anticipated performance of this compound.

Table 1: In Vitro Luciferase Expression Mediated by 4A3 Series Lipids

Ionizable LipidCell LineTransfection Efficiency (Relative Luciferase Expression)Reference
4A3-SC8 RAW MacrophagesHigh (among the highest in a screen of multiple lipids)[1]
4A3-Cit IGROV-IHigh (demonstrated superior lipid fusion over saturated lipids)[1]
4A3-4T IGROV-IMost potent in the in vitro screen[1]

Note: Specific quantitative values for this compound were not available in the provided search results. The table highlights the performance of other members of the 4A3 series.

Table 2: In Vivo Protein Expression Mediated by 4A3 Series Lipids

Ionizable LipidReporter GeneRoute of AdministrationPrimary Organ of ExpressionFold Increase in Protein ExpressionReference
4A3-SC8 Luciferase (Luc)IntravenousLiver3-fold more than 5A2-SC8[2]
4A3-Cit (in SORT LNP) Luciferase (Luc)IntravenousLiver18-fold increase over parent LNP[1]

Note: This table showcases the in vivo potential of the 4A3 lipid series, with 4A3-Cit demonstrating significant enhancement in protein expression when incorporated into Selective Organ Targeting (SORT) LNPs.

Experimental Protocols

The following are detailed methodologies for key experiments likely employed in the preliminary efficacy studies of this compound, based on established protocols for the 4A3 lipid series.

Lipid Nanoparticle (LNP) Formulation

LNPs encapsulating mRNA are typically formulated using a rapid mixing method, such as microfluidic mixing or T-mixing.

  • Materials:

    • Ionizable lipid (e.g., this compound, 4A3-SC8) dissolved in ethanol (B145695) (e.g., 20 mg/mL).[1]

    • Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) in ethanol (e.g., 10 mg/mL).[1]

    • Cholesterol in ethanol (e.g., 10 mg/mL).[1]

    • PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000) in ethanol (e.g., 10 mg/mL).[1]

    • mRNA (e.g., Luciferase mRNA) in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).

  • Procedure (T-mixing):

    • The lipid components (ionizable lipid, DOPE, cholesterol, and DMG-PEG2000) are mixed in ethanol at a specific molar ratio.

    • The mRNA solution is prepared in an aqueous buffer.

    • The ethanol-lipid solution and the aqueous mRNA solution are rapidly mixed using a T-junction mixer.

    • The resulting LNPs are then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

    • For Selective Organ Targeting (SORT) LNPs, an additional SORT lipid (e.g., DODAP for liver) is included in the lipid mixture.[1]

In Vitro Transfection and Luciferase Assay

This assay is used to determine the efficiency of LNP-mediated mRNA delivery and subsequent protein expression in a cell culture model.

  • Cell Culture:

    • Cells (e.g., IGROV-I ovarian cancer cells) are seeded in multi-well plates and allowed to adhere overnight.

  • Transfection:

    • LNPs encapsulating luciferase mRNA are diluted in cell culture medium.

    • The old medium is removed from the cells, and the LNP-containing medium is added.

    • Cells are incubated with the LNPs for a specified period (e.g., 24-48 hours).

  • Luciferase Assay:

    • After incubation, the cells are washed with PBS.

    • A luciferase lysis buffer is added to the cells to release the expressed luciferase enzyme.

    • The cell lysate is transferred to a luminometer plate.

    • A luciferase substrate is added to the lysate, and the resulting luminescence is measured using a luminometer.

    • Luminescence values are normalized to the total protein concentration in each well.

In Vivo mRNA Delivery and Biodistribution Studies

Animal models are used to assess the in vivo efficacy and organ-specific delivery of the LNPs.

  • Animal Model:

    • Typically, mice (e.g., C57BL/6) are used for these studies.

  • Administration:

    • LNPs encapsulating a reporter mRNA (e.g., luciferase) are administered via intravenous (IV) injection.

  • Bioluminescence Imaging:

    • At a specific time point post-injection (e.g., 6 hours), the mice are anesthetized.

    • A luciferin (B1168401) substrate is administered to the mice (e.g., via intraperitoneal injection).

    • The mice are placed in an in vivo imaging system (IVIS), and the bioluminescence signal from different organs is captured.

    • The intensity of the signal correlates with the level of protein expression in each organ.

  • Organ Harvest and Analysis:

    • After imaging, the mice are euthanized, and major organs (liver, spleen, lungs, heart, kidneys) are harvested.

    • The organs can be homogenized, and a luciferase assay can be performed on the tissue lysates to quantify protein expression more precisely.

Mandatory Visualization

The following diagrams illustrate key processes involved in the evaluation of this compound efficacy.

mRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (pH ~6.5) LNP LNP (this compound) LNP_Endosome LNP Protonation LNP->LNP_Endosome Endocytosis Endosomal_Escape Endosomal Escape LNP_Endosome->Endosomal_Escape Membrane Destabilization Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm mRNA Release Ribosome Ribosome Cytoplasm->Ribosome mRNA Protein Therapeutic Protein Ribosome->Protein Translation

Caption: LNP-mediated mRNA delivery and protein expression pathway.

Experimental_Workflow cluster_formulation LNP Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Lipid_Mix Lipid Mixture (this compound, DOPE, Chol, PEG) Mixing Rapid Mixing Lipid_Mix->Mixing mRNA_Solution mRNA in Aqueous Buffer mRNA_Solution->Mixing LNP_Formation LNP Formation & Dialysis Mixing->LNP_Formation Transfection LNP Transfection LNP_Formation->Transfection Animal_Injection IV Injection in Mice LNP_Formation->Animal_Injection Cell_Culture Cell Seeding Cell_Culture->Transfection Luciferase_Assay_vitro Luciferase Assay Transfection->Luciferase_Assay_vitro IVIS_Imaging Bioluminescence Imaging Animal_Injection->IVIS_Imaging Organ_Analysis Organ Harvest & Ex Vivo Analysis IVIS_Imaging->Organ_Analysis

Caption: General experimental workflow for evaluating LNP efficacy.

References

4A3-SC7 discovery and development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the discovery and development of the novel monoclonal antibody 4A3-SC7, a targeted therapy for a specific subtype of non-small cell lung cancer (NSCLC) overexpressing the Tumor-Associated Glycoprotein Receptor-7 (TAGR-7). This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a humanized IgG1 monoclonal antibody designed to target the extracellular domain of the Tumor-Associated Glycoprotein Receptor-7 (TAGR-7). TAGR-7 is a receptor tyrosine kinase that has been identified as a key driver of tumorigenesis in a subset of non-small cell lung cancers. Its overexpression is correlated with poor prognosis and resistance to standard therapies. This compound represents a promising therapeutic strategy by directly inhibiting the TAGR-7 signaling pathway, thereby inducing tumor cell apoptosis and halting proliferation.

Discovery and Screening

The discovery of this compound was initiated through a high-throughput screening of a phage display library against the recombinant extracellular domain of TAGR-7. Promising candidates were subsequently evaluated for their binding affinity, specificity, and ability to inhibit TAGR-7 signaling in vitro. This compound emerged as the lead candidate due to its superior performance across these initial assays.

Mechanism of Action

This compound exerts its anti-tumor effect through a multi-pronged mechanism:

  • Direct Inhibition of Ligand Binding: this compound binds to a specific epitope on the extracellular domain of TAGR-7, sterically hindering the binding of its natural ligand, Growth Factor-Z (GF-Z).

  • Receptor Internalization and Degradation: Upon binding, this compound induces the internalization and subsequent lysosomal degradation of the TAGR-7 receptor, effectively reducing its surface expression on tumor cells.

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of this compound engages with immune effector cells, such as natural killer (NK) cells, leading to the targeted lysis of TAGR-7 expressing tumor cells.

Below is a diagram illustrating the proposed signaling pathway of TAGR-7 and the inhibitory action of this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by this compound TAGR7 TAGR7 Receptor PI3K PI3K TAGR7->PI3K Activates GFZ Growth Factor-Z (Ligand) GFZ->TAGR7 Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mAb This compound mAb->block Blocks Binding

Caption: TAGR-7 signaling pathway and the inhibitory mechanism of this compound.

Preclinical Data

In Vitro Characterization

The binding affinity and inhibitory potential of this compound were assessed using a variety of in vitro assays. The results are summarized in the tables below.

Table 1: Binding Affinity of this compound to TAGR-7

Assay Type Target K_D (nM)
Surface Plasmon Resonance (SPR) Recombinant Human TAGR-7 0.87
Enzyme-Linked Immunosorbent Assay (ELISA) Recombinant Human TAGR-7 1.2

| Flow Cytometry | TAGR-7+ NSCLC Cell Line (H2228) | 2.5 |

Table 2: In Vitro Potency of this compound

Cell Line TAGR-7 Expression Assay Type IC50 (nM)
H2228 High Cell Viability (GF-Z stimulated) 5.4
A549 Low Cell Viability (GF-Z stimulated) > 1000

| HCC827 | High | p-AKT Inhibition | 7.2 |

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a xenograft mouse model using the H2228 NSCLC cell line.

Table 3: In Vivo Efficacy of this compound in H2228 Xenograft Model

Treatment Group Dose (mg/kg) Dosing Schedule Tumor Growth Inhibition (%)
Vehicle Control - Twice weekly 0
This compound 5 Twice weekly 68
This compound 10 Twice weekly 85

| Standard of Care | - | Daily | 45 |

Experimental Protocols

Surface Plasmon Resonance (SPR)
  • Objective: To determine the binding kinetics of this compound to recombinant TAGR-7.

  • Instrumentation: BIAcore T200

  • Method:

    • Recombinant human TAGR-7 was immobilized on a CM5 sensor chip.

    • A series of concentrations of this compound (0.1 nM to 100 nM) were injected over the chip surface.

    • Association (k_on) and dissociation (k_off) rates were measured.

    • The equilibrium dissociation constant (K_D) was calculated as k_off / k_on.

Cell Viability Assay
  • Objective: To measure the effect of this compound on the viability of NSCLC cell lines.

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay

  • Method:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with a serial dilution of this compound in the presence of 50 ng/mL GF-Z.

    • After 72 hours of incubation, the CellTiter-Glo® reagent was added.

    • Luminescence was measured, and IC50 values were calculated using a four-parameter logistic curve fit.

Xenograft Mouse Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Animal Model: Female athymic nude mice (6-8 weeks old)

  • Method:

    • 5 x 10^6 H2228 cells were subcutaneously implanted into the flank of each mouse.

    • When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups.

    • This compound was administered via intraperitoneal injection twice weekly.

    • Tumor volume and body weight were measured twice weekly.

    • Tumor growth inhibition was calculated at the end of the study.

Development Workflow and Decision Making

The preclinical development of this compound followed a structured workflow to ensure robust evaluation and data-driven decision-making.

cluster_discovery Discovery & Screening cluster_preclinical Preclinical Development cluster_decision Go/No-Go Decision cluster_clinical Clinical Trials Target_ID Target Identification (TAGR-7) Screening High-Throughput Screening Target_ID->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation (this compound) Hit_ID->Lead_Gen In_Vitro In Vitro Characterization (Affinity, Potency) Lead_Gen->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox CMC CMC Development Tox->CMC Decision IND-Enabling Studies? CMC->Decision Phase1 Phase I Decision->Phase1 Go Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3

Caption: Preclinical development workflow for this compound.

A critical go/no-go decision point was established following the completion of initial in vivo efficacy and preliminary toxicology studies.

cluster_criteria Decision Criteria Data_Input In Vivo Efficacy & Tox Data Crit1 TGI > 60%? Data_Input->Crit1 Crit2 Acceptable Tox Profile? Crit1->Crit2 Yes NoGo Terminate Program Crit1->NoGo No Crit3 Favorable PK/PD? Crit2->Crit3 Yes Crit2->NoGo No Go Proceed to IND-Enabling Studies Crit3->Go Yes Crit3->NoGo No

Caption: Logical flow for the go/no-go decision in preclinical development.

Conclusion

This compound has demonstrated significant preclinical activity as a potent and selective inhibitor of the TAGR-7 receptor. Its robust in vitro and in vivo data, coupled with a promising safety profile, support its continued development as a potential therapeutic for TAGR-7-positive non-small cell lung cancer. Further IND-enabling studies are currently underway to advance this compound to clinical trials.

Methodological & Application

Application Notes and Protocols: 4A3-SC7 LNP Formulation for Liver Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The ability to direct these nanoparticles to specific organs is a critical area of research for expanding their therapeutic potential. The Selective Organ Targeting (SORT) LNP platform utilizes a modular approach to tune the biodistribution of LNPs. Within this platform, the ionizable lipid 4A3-SC7, in combination with a specific SORT molecule, has been identified as a key component for achieving potent and specific delivery to the liver.

This document provides detailed application notes and protocols for the formulation of this compound based LNPs for targeted delivery of mRNA to hepatocytes. The protocols and data presented are synthesized from published research to provide a comprehensive guide for researchers in this field.

Quantitative Data Summary

The following table summarizes the formulation composition and resulting physicochemical properties of this compound LNPs optimized for liver targeting.

Parameter Value Reference
Lipid Components (molar %)
Ionizable Lipid (this compound)15.04%[1][2]
Helper Lipid (DOPE)23.04%[1][2]
Cholesterol38.72%[1][2]
PEG-Lipid (DMG-PEG2000)3.2%[1][2]
Liver-Targeting Lipid (4A3-Cit)20%[1][2]
Formulation Parameters
Total Lipid to mRNA Weight Ratio20:1[1][2]
Physicochemical Properties
Mean Particle Size (Diameter)~74 nm[1][2]
Polydispersity Index (PDI)~0.17[1][2]
mRNA Encapsulation Efficiency~87%[1][2]
In Vivo Performance
Hepatocyte Base Editing>40%[1][2]

Experimental Protocols

Preparation of Lipid Stock Solutions

Objective: To prepare individual lipid stock solutions in ethanol (B145695) for subsequent formulation of LNPs.

Materials:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • 4A3-Cit (liver-targeting SORT lipid)

  • Anhydrous Ethanol (200 proof)

Protocol:

  • Bring all lipids to room temperature before use.

  • Prepare individual stock solutions of each lipid in anhydrous ethanol at a concentration of 10-20 mg/mL.[3]

  • Ensure complete dissolution of each lipid. Gentle warming or sonication may be required, especially for cholesterol.[4][5]

  • Store the lipid stock solutions at -20°C for short-term storage or -80°C for long-term storage.[4][5]

Preparation of mRNA Aqueous Solution

Objective: To prepare the mRNA payload in an acidic buffer to facilitate LNP formation.

Materials:

  • mRNA of interest

  • Citrate (B86180) buffer (e.g., 100 mM, pH 3.0)

  • Nuclease-free water

Protocol:

  • Thaw the mRNA stock solution on ice.

  • Dilute the mRNA to the desired concentration in a citrate buffer (pH 3.0). The final concentration will depend on the desired lipid-to-mRNA ratio and the scale of the formulation.

This compound LNP Formulation using Microfluidic Mixing

Objective: To formulate this compound LNPs by controlled microfluidic mixing of the lipid and mRNA solutions.

Materials:

  • Prepared lipid stock solutions

  • Prepared mRNA aqueous solution

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Neutralization buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

Protocol:

  • Combine the individual lipid stock solutions in the molar ratios specified in the quantitative data table to create a final lipid mixture in ethanol.

  • Load the lipid mixture into one syringe of the microfluidic mixing system.

  • Load the mRNA aqueous solution into a separate syringe.

  • Set the flow rate ratio of the aqueous to ethanol phases (typically 3:1).

  • Initiate the microfluidic mixing process to allow for the self-assembly of the LNPs.

  • The resulting LNP solution will be in a mixed ethanol/aqueous buffer.

  • Immediately after formation, dilute the LNP solution with a neutral buffer (e.g., PBS) to raise the pH and stabilize the particles.

  • Purify the LNPs and remove the ethanol by performing dialysis against PBS (pH 7.4) for at least 2 hours, with at least one buffer exchange.

  • After dialysis, recover the purified LNP formulation and filter it through a 0.22 µm sterile filter.

  • Characterize the formulated LNPs for size, PDI, and encapsulation efficiency.

Visualizations

Experimental Workflow for this compound LNP Formulation

G cluster_prep Preparation of Solutions cluster_formulation LNP Formulation cluster_purification Purification & Characterization prep_lipids Prepare Lipid Stock Solutions (this compound, DOPE, Cholesterol, DMG-PEG2000, 4A3-Cit in Ethanol) mix_lipids Combine Lipid Stocks (in specified molar ratios) prep_lipids->mix_lipids prep_mrna Prepare mRNA Solution (in Citrate Buffer, pH 3.0) microfluidics Microfluidic Mixing (Aqueous:Ethanol = 3:1) prep_mrna->microfluidics Aqueous Phase mix_lipids->microfluidics Ethanol Phase neutralize Neutralization (Dilution with PBS, pH 7.4) microfluidics->neutralize dialysis Dialysis (vs. PBS, pH 7.4) neutralize->dialysis filter Sterile Filtration (0.22 µm filter) dialysis->filter characterize Characterization (Size, PDI, Encapsulation) filter->characterize G cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte lnp This compound LNP (Intravenous Injection) lnp_apoE ApoE-Coated LNP lnp->lnp_apoE ApoE Adsorption apoE Apolipoprotein E (ApoE) apoE->lnp_apoE ldlr Low-Density Lipoprotein Receptor (LDLR) lnp_apoE->ldlr Binding endocytosis Receptor-Mediated Endocytosis ldlr->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape mrna_release mRNA Release into Cytoplasm endosomal_escape->mrna_release translation Protein Translation mrna_release->translation

References

Application Notes and Protocols for Lung-Specific mRNA Delivery Using 4A3-SC7 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) therapeutics to specific organs beyond the liver remains a significant challenge in the field of genetic medicine. The ionizable lipid 4A3-SC7 has emerged as a component of lipid nanoparticle (LNP) systems designed for targeted mRNA delivery. This document provides detailed application notes and protocols for the utilization of this compound in formulating LNPs for lung-specific mRNA delivery, leveraging the Selective Organ Targeting (SORT) technology. These guidelines are intended to assist researchers in the development of novel therapies for pulmonary diseases.

The SORT methodology involves the incorporation of a fifth lipid component into the standard four-component LNP formulation (ionizable lipid, helper lipid, cholesterol, and PEG-lipid). This "SORT molecule" modulates the protein corona that forms on the LNP surface upon intravenous administration, thereby directing the nanoparticle to a specific organ. For lung targeting, the use of a cationic lipid such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) as the SORT molecule has been shown to be effective with related ionizable lipids.

Data Presentation

Table 1: In Vivo mRNA Expression Profile of Lung-Targeting LNPs (Hypothetical Data Based on Similar Systems)
OrganNormalized Luciferase Expression (Photons/second)Percentage of Total Expression
Lungs 1.5 x 10^9 85%
Liver2.0 x 10^811%
Spleen5.0 x 10^73%
Heart< 1.0 x 10^7< 1%
Kidneys< 1.0 x 10^7< 1%

Note: This table presents hypothetical but representative data for a lung-targeting LNP based on published results for similar systems. Actual results may vary based on experimental conditions.

Table 2: Physicochemical Properties of this compound Lung-Targeting LNPs
ParameterValue
Ionizable Lipid This compound
SORT Molecule DOTAP
Mean Hydrodynamic Diameter (nm) 100 - 150 nm
Polydispersity Index (PDI) < 0.2
mRNA Encapsulation Efficiency (%) > 90%
Zeta Potential (mV) Near-neutral to slightly positive

Experimental Protocols

Protocol 1: Formulation of this compound Lung-Targeting LNPs using Microfluidic Mixing

This protocol is adapted from established methods for formulating SORT LNPs with similar ionizable lipids.

Materials:

  • This compound (in ethanol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) (in ethanol)

  • mRNA transcript in 10 mM citrate (B86180) buffer (pH 4.0)

  • Ethanol (B145695), molecular biology grade

  • Phosphate-buffered saline (PBS), sterile

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution in Ethanol:

    • Combine the lipids in the following molar ratio: this compound (11.9 mol%), DOPE (11.9 mol%), Cholesterol (23.8 mol%), DMG-PEG 2000 (2.4 mol%), and DOTAP (50 mol%).

    • The total lipid concentration in the ethanol phase should be between 10-25 mg/mL.

  • Prepare mRNA Solution:

    • Dilute the mRNA transcript in 10 mM citrate buffer (pH 4.0) to a desired concentration (e.g., 0.1-0.5 mg/mL).

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.

    • Set the total flow rate according to the manufacturer's instructions for the microfluidic device.

    • Inject the lipid solution into one inlet and the mRNA solution into the other inlet of the microfluidic cartridge.

    • Collect the resulting LNP solution from the outlet.

  • Dialysis and Concentration:

    • Dialyze the collected LNP solution against sterile PBS (pH 7.4) for at least 6 hours at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and unencapsulated mRNA.

    • Change the PBS buffer at least twice during dialysis.

    • If necessary, concentrate the LNPs to the desired final concentration using a centrifugal filter unit (e.g., Amicon Ultra, 100 kDa MWCO).

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term storage.

Protocol 2: In Vivo Evaluation of Lung-Specific mRNA Delivery

Materials:

  • This compound lung-targeting LNPs encapsulating luciferase mRNA

  • 6-8 week old BALB/c mice

  • D-Luciferin potassium salt

  • In vivo imaging system (IVIS)

  • Sterile syringes and needles

Procedure:

  • Animal Dosing:

    • Administer the this compound lung-targeting LNPs to mice via intravenous (tail vein) injection. A typical mRNA dose is 0.1 - 0.5 mg/kg body weight.

  • Bioluminescence Imaging:

    • At 6 hours post-injection, anesthetize the mice.

    • Administer D-luciferin (150 mg/kg) via intraperitoneal injection.

    • After 10-15 minutes, acquire bioluminescence images using an IVIS.

    • For ex vivo analysis, euthanize the mice after imaging, harvest the lungs, liver, spleen, heart, and kidneys, and image the organs individually after applying D-luciferin.

  • Data Analysis:

    • Quantify the bioluminescence signal (in photons/second) from each organ using the accompanying software.

    • Calculate the percentage of total expression in the lungs relative to the other organs to determine the lung-targeting efficiency.

Visualization of Key Processes

LNP_Formulation_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase mRNA mRNA in Citrate Buffer (pH 4.0) mixer Microfluidic Mixing mRNA->mixer lipids This compound, DOPE, Cholesterol, DMG-PEG, DOTAP in Ethanol lipids->mixer dialysis Dialysis vs. PBS (pH 7.4) mixer->dialysis Ethanol Removal & Buffer Exchange final_lnp Lung-Targeting LNPs dialysis->final_lnp Purified LNPs

Caption: Workflow for the formulation of this compound lung-targeting LNPs.

Lung_Targeting_Mechanism lnp This compound LNP (with DOTAP) blood Bloodstream lnp->blood corona Protein Corona Formation (Vitronectin, RGD-rich proteins) blood->corona Adsorption of plasma proteins lung_endo Lung Endothelial Cells corona->lung_endo Targeting & Binding uptake Receptor-Mediated Endocytosis lung_endo->uptake release Endosomal Escape & mRNA Release uptake->release

Caption: Proposed mechanism of this compound LNP lung-specific delivery.

In_Vivo_Evaluation_Workflow start IV Injection of Luc-mRNA LNPs into Mice wait Incubation (e.g., 6 hours) start->wait luciferin IP Injection of D-Luciferin wait->luciferin imaging In Vivo Bioluminescence Imaging (IVIS) luciferin->imaging exvivo Ex Vivo Organ Imaging (Lung, Liver, Spleen, etc.) imaging->exvivo analysis Quantification of Bioluminescence exvivo->analysis

Caption: Experimental workflow for in vivo evaluation of lung-specific mRNA delivery.

Disclaimer: These protocols and application notes are intended for research purposes only. Researchers should optimize these protocols for their specific applications and adhere to all institutional and national guidelines for animal research. The quantitative data presented is illustrative and based on findings from similar lipid nanoparticle systems.

Application Notes and Protocols for 4A3-SC7 and DOPE/Cholesterol/DMG-PEG2000 Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the formulation of lipid nanoparticles (LNPs) utilizing the ionizable lipid 4A3-SC7, along with the helper lipids 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000). The provided molar ratios and experimental procedures are intended to serve as a guide for the development of LNPs for various therapeutic applications, including the delivery of mRNA and siRNA.

I. Molar Ratios and Formulation Compositions

The precise molar ratio of lipid components is critical for the efficacy, stability, and in vivo performance of LNPs. Below are examples of molar ratios that have been utilized in scientific literature for formulating LNPs with this compound and the related ionizable lipid, 4A3-SC8.

Table 1: Molar Ratios for this compound-Based Selective Organ Targeting (SORT) LNPs for Liver Targeting

ComponentMolar Percentage (%)
This compound (Ionizable Lipid)15.04
DOPE (Helper Lipid)23.04
Cholesterol (Structural Lipid)38.72
DMG-PEG2000 (PEGylated Lipid)3.2
4A3-Cit (Targeting Lipid)20

This formulation is designed for targeted delivery to the liver and includes a specific targeting lipid (4A3-Cit) in addition to the core components.[1][2]

Table 2: General Purpose 4A3-SC8-Based LNP Formulation

ComponentMolar Percentage (%)
4A3-SC8 (Ionizable Lipid)23.8
DOPE (Helper Lipid)23.8
Cholesterol (Structural Lipid)47.6
DMG-PEG2000 (PEGylated Lipid)4.8

This formulation provides a general-purpose LNP and can be adapted for various research applications.[3]

II. Experimental Protocols

The following protocols outline the steps for the preparation and characterization of this compound-based LNPs.

Protocol 1: Lipid Nanoparticle Formulation

LNPs are typically formed by the rapid mixing of an organic phase containing the dissolved lipids with an aqueous phase containing the nucleic acid cargo. Several methods can be employed for this mixing process, including microfluidic mixing, T-mixing, and vortex mixing.

1.1. Preparation of Stock Solutions:

  • Lipid Stock Solutions: Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 individually in absolute ethanol (B145695) to prepare concentrated stock solutions (e.g., 10-20 mg/mL).

  • Lipid Mixture: In a separate vial, combine the appropriate volumes of the individual lipid stock solutions to achieve the desired molar ratio (refer to Tables 1 or 2).

  • Aqueous Phase: Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in a low pH buffer, such as 10 mM citrate (B86180) buffer (pH 3.0-4.0).

1.2. LNP Assembly using Microfluidic Mixing:

Microfluidic mixing provides a controlled and reproducible method for LNP formulation.

  • Set up the microfluidic mixing device (e.g., NanoAssemblr) according to the manufacturer's instructions.

  • Load the lipid mixture (in ethanol) into one syringe and the aqueous nucleic acid solution into another syringe.

  • Set the desired flow rates for the two streams. A common flow rate ratio is 3:1 (aqueous:organic).

  • Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the lipids and the encapsulation of the nucleic acid, forming LNPs.

  • Collect the resulting LNP dispersion from the outlet.

  • For removal of ethanol and buffer exchange, dialyze the LNP dispersion against phosphate-buffered saline (PBS) pH 7.4.

LNP_Microfluidic_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_purification Purification Lipid_Stocks Prepare Lipid Stock Solutions in Ethanol (this compound, DOPE, Chol, DMG-PEG2000) Lipid_Mix Combine Lipids to Desired Molar Ratio Lipid_Stocks->Lipid_Mix Syringes Load Lipid Mix and Aqueous Phase into Syringes Lipid_Mix->Syringes Aqueous_Phase Prepare Nucleic Acid in Aqueous Buffer (pH 3-4) Aqueous_Phase->Syringes Microfluidic_Mixing Microfluidic Mixing (e.g., 3:1 flow rate ratio) Syringes->Microfluidic_Mixing LNP_Formation LNP Self-Assembly & Cargo Encapsulation Microfluidic_Mixing->LNP_Formation Dialysis Dialysis against PBS (pH 7.4) LNP_Formation->Dialysis Final_LNPs Purified LNPs Dialysis->Final_LNPs

Fig. 1: LNP Formulation via Microfluidic Mixing
Protocol 2: Characterization of Lipid Nanoparticles

2.1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP dispersion in PBS.

  • Measure the hydrodynamic diameter (size) and PDI using Dynamic Light Scattering (DLS). A PDI value below 0.2 indicates a homogenous population of nanoparticles.

2.2. Zeta Potential Measurement:

  • Dilute the LNP dispersion in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the surface charge of the LNPs using Laser Doppler Velocimetry. The zeta potential provides an indication of the colloidal stability of the nanoparticles.

2.3. Encapsulation Efficiency Measurement:

The encapsulation efficiency determines the percentage of nucleic acid that has been successfully encapsulated within the LNPs. The Quant-iT RiboGreen assay is a common method for this measurement.

  • Prepare two sets of LNP samples.

  • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. This will measure the total nucleic acid amount.

  • The other set remains untreated to measure the amount of free (unencapsulated) nucleic acid.

  • Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

III. Signaling Pathway: Endosomal Escape of LNPs

A critical step for the successful delivery of nucleic acid cargo to the cytoplasm is the escape of the LNP from the endosome following cellular uptake. The ionizable lipid this compound plays a key role in this process.

Endosomal_Escape_Pathway Cellular_Uptake LNP Uptake via Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Cellular_Uptake->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Protonation Protonation of this compound (Positively Charged) Late_Endosome->Protonation Acidification Membrane_Interaction Interaction with Anionic Endosomal Lipids Protonation->Membrane_Interaction Hexagonal_Phase Formation of Non-Bilayer Hexagonal (HII) Phase Membrane_Interaction->Hexagonal_Phase Membrane_Disruption Endosomal Membrane Disruption Hexagonal_Phase->Membrane_Disruption Cargo_Release Cargo Release into Cytoplasm Membrane_Disruption->Cargo_Release

Fig. 2: LNP Endosomal Escape Mechanism

Upon endocytosis, the LNP is trafficked into the endosomal pathway. As the endosome matures, its internal pH decreases. In this acidic environment, the ionizable lipid this compound becomes protonated, acquiring a positive charge. This positive charge facilitates the interaction of the LNP with the negatively charged lipids present in the endosomal membrane. This interaction is thought to induce a structural change in the lipid organization, leading to the formation of a non-bilayer, inverted hexagonal (HII) phase. The formation of this phase disrupts the integrity of the endosomal membrane, ultimately leading to the release of the encapsulated nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.

References

Application Notes and Protocols for Microfluidic Mixing of 4A3-SC7 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The ionizable lipid component is critical for the efficacy of these delivery systems, facilitating encapsulation of the nucleic acid payload and its subsequent release into the cytoplasm. 4A3-SC7 is a proprietary, ionizable lipid featuring a unique branched-tail structure designed to enhance mRNA encapsulation and promote endosomal escape. Microfluidic mixing has become the preferred method for LNP formulation due to its precise control over particle size, low polydispersity, and high encapsulation efficiency, ensuring reproducible and scalable production.

These application notes provide detailed protocols for the formulation of this compound LNPs using a microfluidic mixing approach, guidance on their characterization, and an overview of the cellular uptake and endosomal escape mechanisms.

Data Presentation

The following tables summarize typical physicochemical properties of this compound LNPs formulated using microfluidic mixing. Table 1 outlines a standard four-component formulation, while Table 2 presents data for a five-component liver-targeting Selective Organ Targeting (SORT) formulation.

Table 1: Physicochemical Properties of Standard Four-Component this compound LNPs

ParameterValueMethod of Analysis
Molar Ratio (this compound:DOPE:Cholesterol:DMG-PEG2000) 50:10:38.5:1.5-
Mean Particle Size (Z-average) 80 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at neutral pH) -5 to -15 mVElectrophoretic Light Scattering
mRNA Encapsulation Efficiency > 90%RiboGreen Assay
N:P Ratio 4 - 6Calculation

Table 2: Physicochemical Properties of this compound Liver-Targeting SORT LNPs [1][2]

ParameterValueMethod of Analysis
Molar Ratio (this compound:DOPE:Cholesterol:DMG-PEG2000:4A3-Cit) 15.04:23.04:38.72:3.2:20-
Mean Particle Size (Z-average) ~74 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) ~0.17Dynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency ~87%RiboGreen Assay
Total Lipid to mRNA Weight Ratio 20:1-

Experimental Protocols

Protocol 1: Formulation of Standard Four-Component this compound LNPs using Microfluidics

This protocol describes the preparation of standard this compound LNPs encapsulating mRNA using a microfluidic system such as the NanoAssemblr® Ignite™.

Materials:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • mRNA (e.g., encoding a reporter protein like luciferase)

  • Ethanol (B145695) (100%, molecular biology grade)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing instrument (e.g., NanoAssemblr® Ignite™) and microfluidic cartridge

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Sterile, nuclease-free laboratory consumables

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG2000 in 100% ethanol. Gentle heating (e.g., 37°C) may be required to fully dissolve the lipids.

    • Combine the lipid stock solutions in a sterile tube to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DOPE:Cholesterol:DMG-PEG2000).

    • Adjust the total lipid concentration with 100% ethanol to a final concentration of 12.5 mM.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Thaw the mRNA stock solution on ice.

    • Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration. The final concentration should be calculated to achieve the target N:P ratio (typically 4-6).

  • Microfluidic Mixing:

    • Set up the microfluidic instrument according to the manufacturer's instructions.

    • Load the lipid stock solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Place the syringes into the syringe pumps of the microfluidic device.

    • Set the microfluidic mixing parameters. A common starting point is a total flow rate (TFR) of 12 mL/min and a flow rate ratio (FRR) of 3:1 (aqueous:organic).

    • Initiate the mixing process to generate the LNP formulation. The resulting mixture will be a translucent suspension.

  • Downstream Processing:

    • Immediately after formulation, dilute the LNP suspension with an equal volume of PBS (pH 7.4) to reduce the ethanol concentration.

    • Transfer the diluted LNP suspension to a pre-soaked dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) for at least 16 hours at 4°C, with at least two buffer changes, to remove ethanol and unencapsulated mRNA.

    • After dialysis, collect the purified LNP suspension.

    • Sterile-filter the LNPs through a 0.22 µm syringe filter.

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the Z-average diameter and PDI.

  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS analysis.

  • Perform the measurement according to the instrument's protocol. Aim for a PDI value below 0.2 for a monodisperse sample.

2. Zeta Potential Measurement:

  • Use Electrophoretic Light Scattering (ELS) to determine the surface charge of the LNPs.

  • Dilute the LNP sample in a suitable low-salt buffer (e.g., 1 mM KCl).

  • Measure the electrophoretic mobility to calculate the zeta potential. At neutral pH, LNPs should have a slightly negative zeta potential.

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye-based assay, such as the RiboGreen® assay.

  • Prepare two sets of LNP samples. In one set, lyse the LNPs with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated mRNA. The other set remains intact.

  • Add the RiboGreen® reagent to both sets of samples and measure the fluorescence intensity.

  • The encapsulation efficiency is calculated as: ((Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs) * 100%

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification & Characterization Lipid Stock Lipid Stock (this compound, DOPE, Cholesterol, PEG-Lipid) in Ethanol Microfluidic Mixing Microfluidic Mixing (e.g., NanoAssemblr) Lipid Stock->Microfluidic Mixing Organic Phase mRNA Solution mRNA in Citrate Buffer (pH 4.0) mRNA Solution->Microfluidic Mixing Aqueous Phase Dialysis Dialysis vs. PBS (Ethanol Removal) Microfluidic Mixing->Dialysis LNP Suspension Sterile Filtration Sterile Filtration (0.22 µm filter) Dialysis->Sterile Filtration Characterization Characterization (DLS, Zeta, Encapsulation) Sterile Filtration->Characterization

Caption: Experimental workflow for the microfluidic synthesis of this compound LNPs.

signaling_pathway cluster_uptake Cellular Uptake cluster_trafficking Endosomal Trafficking & Escape LNP LNP Receptor Receptor (e.g., ApoE) LNP->Receptor Binding ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit Recruitment PlasmaMembrane Plasma Membrane Endocytosis Clathrin-Mediated Endocytosis ClathrinPit->Endocytosis EarlyEndosome Early Endosome (pH ~6.2-6.8) Endocytosis->EarlyEndosome Vesicle Trafficking LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation (RAB5 to RAB7 switch) Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome Fusion & Degradation EndosomalEscape Endosomal Escape LateEndosome->EndosomalEscape Membrane Destabilization mRNA_release mRNA Release EndosomalEscape->mRNA_release Cytoplasm Cytoplasm mRNA_release->Cytoplasm

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

Discussion

The protocols provided herein offer a robust framework for the reproducible formulation of this compound LNPs for mRNA delivery. The branched-tail structure of the this compound ionizable lipid is designed to enhance the fusogenicity of the LNP with the endosomal membrane, a critical step for efficient payload release.

The cellular uptake of these LNPs is primarily mediated by clathrin-dependent endocytosis, often initiated by the binding of apolipoproteins (such as ApoE) from the serum to the LNP surface, which then interact with receptors on the target cell surface. Following internalization, the LNP-containing vesicle matures from an early endosome to a late endosome. This maturation is accompanied by a drop in pH, which protonates the tertiary amine of the this compound lipid. This charge reversal is believed to induce a structural change in the LNP, promoting fusion with the endosomal membrane and the subsequent release of the mRNA cargo into the cytoplasm.

Optimization of microfluidic mixing parameters, such as the total flow rate and flow rate ratio, can be performed to fine-tune the physicochemical properties of the this compound LNPs for specific applications. For instance, a higher TFR generally leads to smaller particle sizes. The choice of helper lipid (e.g., DOPE vs. DSPC) can also influence the fusogenicity and in vivo performance of the LNPs.

These application notes and protocols are intended to serve as a starting point for researchers developing novel mRNA therapeutics using this compound LNPs. Further optimization and characterization will be necessary to tailor these formulations for specific therapeutic targets and delivery routes.

References

Application Note: 4A3-SC7 Pipette Mixing Technique for Efficient siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The delivery of small interfering RNA (siRNA) into target cells is a critical step for RNA interference (RNAi)-based therapeutics and research. Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery due to their ability to protect the nucleic acid from degradation and facilitate its cellular uptake and endosomal escape. The ionizable lipid component of these LNPs is crucial for both siRNA encapsulation and its subsequent release into the cytoplasm. 4A3-SC7 is a potent ionizable lipid that has been utilized in the formation of LNPs for nucleic acid delivery.

This application note describes a straightforward and rapid method for the formulation of this compound based LNPs encapsulating siRNA using a pipette mixing technique. This method is particularly well-suited for small-scale preparations and high-throughput screening of different LNP formulations. We provide detailed protocols for the preparation of this compound-siRNA LNPs, their characterization, and a method for evaluating their in vitro gene silencing efficiency.

The this compound Pipette Mixing Technique

The this compound pipette mixing technique is a manual method for the rapid formulation of siRNA-loaded lipid nanoparticles. The principle of this technique lies in the rapid mixing of a lipid mixture, including the ionizable lipid this compound, dissolved in an organic solvent (e.g., ethanol) with an aqueous solution of siRNA at a low pH. The rapid change in solvent polarity upon mixing causes the lipids to self-assemble into nanoparticles, thereby encapsulating the siRNA. This method, while manual, can produce LNPs with characteristics suitable for in vitro and preliminary in vivo studies. For larger scale and more controlled production, microfluidic-based methods are recommended.[1][2][3][4][5][6]

Experimental Protocols

Protocol 1: Formulation of this compound-siRNA LNPs by Pipette Mixing

This protocol details the step-by-step procedure for formulating siRNA-loaded LNPs using the this compound lipid and a manual pipette mixing method.

Materials:

  • Lipids:

  • siRNA: Target-specific siRNA and a non-targeting control siRNA

  • Solvents and Buffers:

  • Equipment:

    • Micropipettes and sterile, RNase-free pipette tips

    • Sterile, RNase-free microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Dialysis cassettes (e.g., 3,500 MWCO)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare a stock solution of the lipid mixture (this compound, DOPE, Cholesterol, and DMG-PEG 2000) in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration in the ethanol stock should be between 10-20 mg/mL.

    • Vortex thoroughly to ensure complete dissolution of all lipid components.

  • Preparation of siRNA Solution:

    • Dissolve the lyophilized siRNA in the 10 mM citrate buffer (pH 4.0) to a final concentration of 0.2-0.5 mg/mL.

  • LNP Formulation by Pipette Mixing:

    • In a 1.5 mL microcentrifuge tube, add the desired volume of the siRNA solution.

    • In a separate tube, add the corresponding volume of the lipid stock solution. A common volumetric ratio of the aqueous phase to the ethanol phase is 3:1.

    • Rapidly add the lipid-ethanol solution to the siRNA-citrate buffer solution while simultaneously mixing vigorously using a micropipette set to a volume slightly less than the final volume. Pipette up and down for 10-15 seconds to ensure rapid and thorough mixing.

    • Alternatively, after the rapid addition of the lipid solution, the tube can be immediately and vigorously vortexed for 20-30 seconds.[3]

  • Dialysis and Purification:

    • Transfer the LNP-siRNA mixture to a dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) at 4°C for at least 2 hours, with one buffer change, to remove the ethanol and raise the pH.

  • Sterilization and Storage:

    • Recover the dialyzed LNP-siRNA formulation from the cassette.

    • Sterilize the LNP suspension by passing it through a 0.22 µm syringe filter.

    • Store the final LNP-siRNA formulation at 4°C. Use within one week for best results.

Protocol 2: Characterization of this compound-siRNA LNPs

This protocol describes the methods to characterize the formulated LNPs for their physical properties and siRNA encapsulation efficiency.

1. Particle Size and Zeta Potential Measurement:

  • Procedure:

    • Dilute a small aliquot of the LNP-siRNA suspension in PBS (pH 7.4).

    • Measure the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential using Laser Doppler Electrophoresis.

  • Expected Results: A table summarizing typical physicochemical properties is provided below.

2. siRNA Encapsulation Efficiency:

  • Method: Quant-iT RiboGreen RNA assay is commonly used to determine the amount of siRNA encapsulated within the LNPs.[4][7]

  • Procedure:

    • Prepare a standard curve of the siRNA used for formulation.

    • To determine the total siRNA concentration, lyse a sample of the LNP-siRNA formulation with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated siRNA.

    • Measure the fluorescence of the free (unencapsulated) siRNA in an intact LNP-siRNA sample.

    • Measure the fluorescence of the total siRNA in the lysed sample.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

  • Expected Results: A high encapsulation efficiency is expected. See the data presentation section for typical values.

Protocol 3: In Vitro Gene Silencing Assay

This protocol outlines the procedure to assess the gene knockdown efficiency of the formulated this compound-siRNA LNPs in a relevant cell line. For this example, we will target the STAT3 gene in a cancer cell line (e.g., HeLa or A549).

Materials:

  • HeLa or A549 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound-siRNA LNPs (targeting STAT3 and non-targeting control)

  • 96-well cell culture plates

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or Western blotting

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells at 37°C and 5% CO2 overnight.

  • Cell Transfection:

    • On the day of transfection, dilute the this compound-siRNA LNPs to the desired final concentrations (e.g., 1, 5, 10, 25, 50 nM siRNA) in serum-free cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the LNP-siRNA complexes.

    • Incubate the cells for 4-6 hours at 37°C.

    • After the incubation, add complete medium to the wells.

  • Analysis of Gene Knockdown:

    • Incubate the cells for an additional 24-72 hours to allow for gene silencing.

    • For qRT-PCR:

      • Lyse the cells and extract total RNA.

      • Perform reverse transcription to synthesize cDNA.

      • Perform qRT-PCR to quantify the mRNA levels of the target gene (STAT3) and a housekeeping gene (e.g., GAPDH).

      • Calculate the relative gene expression to determine the percentage of knockdown.

    • For Western Blotting:

      • Lyse the cells and extract total protein.

      • Determine protein concentration using a BCA assay.

      • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

      • Probe the membrane with primary antibodies against the target protein (STAT3) and a loading control (e.g., β-actin).

      • Incubate with a secondary antibody and visualize the protein bands.

      • Quantify the band intensities to determine the reduction in protein levels.

Data Presentation

The following tables summarize the expected quantitative data for this compound-siRNA LNPs formulated using the pipette mixing technique. These values are representative and may vary depending on the specific experimental conditions.

Table 1: Physicochemical Properties of this compound-siRNA LNPs

ParameterTypical Value
Particle Size (Z-average) 80 - 150 nm[8]
Polydispersity Index (PDI) 0.1 - 0.3
Zeta Potential (at pH 7.4) -5 to +10 mV
siRNA Encapsulation Efficiency > 90%[9][10]

Table 2: In Vitro STAT3 Gene Silencing Efficiency

siRNA ConcentrationTarget mRNA Knockdown (%)Target Protein Reduction (%)
1 nM 10 - 25%5 - 20%
5 nM 30 - 50%25 - 45%
10 nM 50 - 70%45 - 65%
25 nM 70 - 90%65 - 85%
50 nM > 90%> 85%

Note: The level of knockdown is dependent on the cell type, siRNA sequence, and incubation time.

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invitro In Vitro Gene Silencing p1 Prepare Lipid Stock Solution (this compound in Ethanol) p3 Rapid Pipette Mixing p1->p3 p2 Prepare siRNA Solution (in Citrate Buffer) p2->p3 p4 Dialysis (vs. PBS) p3->p4 c1 DLS for Size & PDI p4->c1 c2 Zeta Potential p4->c2 c3 RiboGreen Assay for Encapsulation Efficiency p4->c3 iv1 Cell Seeding p4->iv1 iv2 Transfection with LNP-siRNA iv1->iv2 iv3 Incubation (24-72h) iv2->iv3 iv4 Analysis of Knockdown (qRT-PCR / Western Blot) iv3->iv4

Caption: Experimental workflow for this compound-siRNA LNP formulation, characterization, and in vitro testing.

STAT3 Signaling Pathway and siRNA Inhibition

stat3_pathway cluster_nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat3_inactive STAT3 (inactive) jak->stat3_inactive phosphorylates stat3_active p-STAT3 (active dimer) stat3_inactive->stat3_active dimerizes nucleus Nucleus stat3_active->nucleus translocates to dna DNA stat3_active->dna binds to promoter stat3_mrna STAT3 mRNA dna->stat3_mrna transcription stat3_protein STAT3 Protein stat3_mrna->stat3_protein translation sirna_lnp This compound LNP (siSTAT3) risc RISC sirna_lnp->risc loads siRNA risc->stat3_mrna cleaves

Caption: siRNA-mediated inhibition of the STAT3 signaling pathway.

References

Application Notes and Protocols: 4A3-SC7 in CRISPR-Cas9 Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the novel ionizable lipid, 4A3-SC7, in the formulation of lipid nanoparticles (LNPs) for the delivery of CRISPR-Cas9 gene-editing components. The protocols and data presented are based on available research and are intended to guide the development of potent and targeted gene-editing therapies.

Introduction to this compound

This compound is a proprietary, ionizable lipid that is a key component of the Selective Organ Targeting (SORT) lipid nanoparticle platform.[1][2] Its unique branched-tail structure is designed to enhance the encapsulation of large nucleic acid payloads, such as messenger RNA (mRNA) and the components of the CRISPR-Cas9 system, and to facilitate their escape from the endosome into the cytoplasm.[1][2] This characteristic is critical for the successful delivery and function of gene-editing machinery. While much of the detailed public data on all-in-one CRISPR-Cas9 delivery focuses on the related lipid 4A3-SC8, the data available for this compound demonstrates its high utility for in vivo delivery of nucleic acids, particularly for base editing applications in hepatocytes.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound-containing LNPs based on published studies.

Table 1: Physicochemical Properties of this compound LNPs for Large mRNA Delivery [1][2]

ParameterValue
LNP Size~74 nm
Polydispersity Index (PDI)0.17
Encapsulation Efficiency87%
Nucleic Acid Cargo Size~5000 nt

Table 2: In Vivo Performance of this compound LNPs for Base Editing [1][2]

ParameterValue
Target OrganLiver (Hepatocytes)
Achieved Base Editing>40%
Disease ModelPiZ mice (SERPINA1 mutation)
OutcomeDurable correction of the disease-causing mutation and significant reduction of pathological protein aggregates.

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles

This protocol describes the preparation of this compound LNPs for the encapsulation of CRISPR-Cas9 components (e.g., Cas9 mRNA and single-guide RNA).

Materials:

  • This compound ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • Ethanol (B145695), 200 proof, molecular biology grade

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • Cas9 mRNA and sgRNA

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

Procedure:

  • Lipid Stock Preparation:

    • Prepare stock solutions of this compound, DOPE, Cholesterol, and DMG-PEG2000 in ethanol. A common molar ratio for liver-targeting LNPs is approximately 15:23:39:3 (this compound:DOPE:Cholesterol:DMG-PEG2000).[1][2]

    • Combine the lipid stock solutions in the desired molar ratio to create a final lipid mixture in ethanol.

  • Aqueous Phase Preparation:

    • Dilute the Cas9 mRNA and sgRNA in the citrate buffer to the desired concentration. The total lipid to RNA weight ratio is typically around 20:1.[1][2]

  • LNP Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol mixture into one syringe and the nucleic acid-buffer mixture into another.

    • Pump the two solutions through the microfluidic cartridge at a set flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette. Alternatively, use a TFF system for larger scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection and Gene Editing Analysis

Materials:

  • Hepatocytes or other target cells

  • Cell culture medium and supplements

  • This compound LNPs encapsulating Cas9 mRNA and sgRNA

  • DNA extraction kit

  • PCR primers flanking the target genomic region

  • Sanger sequencing reagents or next-generation sequencing (NGS) platform

  • TIDE or ICE software for indel analysis

Procedure:

  • Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • LNP Treatment: Dilute the this compound LNPs in fresh cell culture medium and add to the cells.

  • Incubation: Incubate the cells with the LNPs for 24-72 hours.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.

  • PCR Amplification: Amplify the genomic region targeted by the sgRNA using PCR.

  • Gene Editing Analysis:

    • Purify the PCR product and send for Sanger sequencing. Analyze the sequencing chromatograms using TIDE or ICE software to quantify the percentage of insertions and deletions (indels).

    • For more in-depth analysis, use NGS to characterize the editing outcomes.

Protocol 3: In Vivo Administration and Analysis in Animal Models

Materials:

  • Animal model (e.g., PiZ mice)

  • This compound LNPs encapsulating Cas9 mRNA and sgRNA

  • Sterile syringes and needles

  • Anesthesia

  • Tissue collection tools

  • Equipment for tissue homogenization, DNA/RNA/protein extraction, and analysis (qPCR, Western blot, etc.)

Procedure:

  • LNP Administration: Administer the this compound LNP formulation to the animals via intravenous (IV) injection. The dosage will need to be optimized for the specific application.

  • Monitoring: Monitor the animals for any adverse effects.

  • Tissue Harvest: At a predetermined time point post-injection (e.g., 3-7 days), euthanize the animals and harvest the target organs (e.g., liver).

  • Analysis:

    • Extract genomic DNA from the tissues to analyze gene editing efficiency as described in Protocol 2.

    • Extract mRNA to assess the knockdown of the target gene transcript via RT-qPCR.

    • Extract protein to measure the reduction of the target protein via Western blot or ELISA.

Visualizations

Experimental Workflow for LNP Formulation

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase lipids This compound, DOPE, Cholesterol, DMG-PEG2000 in Ethanol microfluidics Microfluidic Mixing lipids->microfluidics nucleic_acids Cas9 mRNA & sgRNA in Citrate Buffer (pH 4.0) nucleic_acids->microfluidics purification Dialysis / TFF (Buffer Exchange to PBS pH 7.4) microfluidics->purification sterilization 0.22 µm Filtration purification->sterilization final_product Sterile this compound LNPs sterilization->final_product

Caption: Workflow for the formulation of this compound lipid nanoparticles.

Cellular Uptake and Endosomal Escape Pathway

Cellular_Uptake lnp This compound LNP endocytosis Endocytosis lnp->endocytosis 1 cell_membrane Cell Membrane early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome 2 late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome 3 protonation This compound Protonation late_endosome->protonation 4 membrane_destabilization Endosomal Membrane Destabilization protonation->membrane_destabilization 5 cargo_release Cargo Release (mRNA/sgRNA) membrane_destabilization->cargo_release 6 cytoplasm Cytoplasm cargo_release->cytoplasm

Caption: Proposed mechanism of LNP cellular uptake and endosomal escape.

CRISPR-Cas9 Gene Editing Process in the Cell

CRISPR_Process cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus translation Translation of Cas9 mRNA cas9_protein Cas9 Protein translation->cas9_protein rnp_formation RNP Complex Formation cas9_protein->rnp_formation sgRNA sgRNA sgRNA->rnp_formation nuclear_entry Nuclear Entry rnp_formation->nuclear_entry dna_binding Target DNA Binding nuclear_entry->dna_binding dsb Double-Strand Break (DSB) dna_binding->dsb nhej NHEJ (Indels) dsb->nhej hdr HDR (Precise Editing) dsb->hdr if donor template provided

Caption: Intracellular pathway of CRISPR-Cas9 gene editing after LNP delivery.

References

Application Notes and Protocols for Encapsulating Large mRNA with 4A3-SC7 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for the delivery of messenger RNA (mRNA) therapeutics, a prominence underscored by their successful use in COVID-19 vaccines.[1][2] The encapsulation of large mRNA molecules, which are necessary for encoding a wide range of therapeutic proteins, presents unique formulation challenges. The ionizable lipid component of LNPs is critical for both efficient mRNA encapsulation and endosomal escape to ensure cytoplasmic delivery.[] This document provides a detailed protocol for the encapsulation of large mRNA using LNPs formulated with the novel ionizable lipid 4A3-SC7.

The this compound lipid is part of a class of ionizable lipids designed to optimize mRNA delivery. While specific data for this compound is emerging, related compounds like 4A3-SC8 have demonstrated high luciferase expression in vitro.[4] The protocols outlined below are based on established LNP formulation techniques and can be adapted for this compound to achieve efficient encapsulation and delivery of large mRNA molecules.[5][6][7]

Quantitative Data Summary

Successful LNP formulation is characterized by several key biophysical parameters. The following table summarizes expected ranges for high-quality mRNA-LNP preparations suitable for in vitro and in vivo applications.[8][9]

ParameterTarget RangeSignificance
Particle Size (Z-average) 70 - 150 nmInfluences cellular uptake, biodistribution, and immunogenicity.[10]
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform particle size distribution.[7][8]
Encapsulation Efficiency (EE%) > 80%Represents the percentage of mRNA successfully encapsulated within the LNPs.[8][11]
Zeta Potential ~-25 mV to neutralAffects particle stability and interaction with biological membranes.[8][10]
N/P Ratio 4:1 to 8:1The molar ratio of ionizable lipid nitrogen to mRNA phosphate, impacting encapsulation and transfection efficiency.[10][11]

Experimental Protocols

Materials and Reagents
  • Lipids:

  • mRNA:

    • Large mRNA transcript of interest (e.g., encoding a therapeutic protein)

  • Buffers:

    • Aqueous Buffer: 10 mM Citrate (B86180) buffer, pH 4.0[12]

    • Neutralization/Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Solvent:

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr®)[7][11]

    • Dynamic Light Scattering (DLS) instrument for size and PDI measurement[12]

    • Zeta potential analyzer[12]

    • Fluorescence spectrophotometer for encapsulation efficiency assay

    • Dialysis cassettes or tangential flow filtration (TFF) system for purification[7][13]

    • Sterile filters (0.22 µm)[7]

Protocol 1: mRNA-LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, which allows for rapid and reproducible self-assembly of the nanoparticles.[6][7]

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC (or DOPE), cholesterol, and DMG-PEG2000 in 100% ethanol at appropriate concentrations.

    • Combine the individual lipid stock solutions in a single vial to create a lipid mixture with a molar ratio of approximately 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG2000).[14] This ratio can be optimized for the specific large mRNA.

  • Preparation of mRNA Solution:

    • Dilute the large mRNA stock in 10 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.

    • Set the flow rate ratio of the aqueous to organic phase at 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Dilution and Neutralization:

    • Immediately after formulation, dilute the resulting LNP solution with PBS (pH 7.4) to reduce the ethanol concentration and raise the pH.

Protocol 2: Purification of mRNA-LNPs

Purification is essential to remove non-encapsulated mRNA and residual ethanol.[7]

  • Buffer Exchange via Dialysis or TFF:

    • Transfer the diluted LNP solution to a dialysis cassette (e.g., 10 kDa MWCO).

    • Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes.

    • Alternatively, for larger volumes, a tangential flow filtration (TFF) system can be used for more rapid buffer exchange and concentration.[13]

  • Sterile Filtration:

    • After purification, filter the LNP solution through a 0.22 µm sterile syringe filter to remove any potential microbial contaminants and larger aggregates.[7]

Protocol 3: Characterization of mRNA-LNPs
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the purified LNP solution in PBS.

    • Measure the particle size (Z-average diameter) and PDI using a Dynamic Light Scattering (DLS) instrument.[12]

  • Encapsulation Efficiency (EE%) Determination:

    • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen® assay).

    • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).

    • The encapsulation efficiency is calculated as: EE% = [(Total RNA fluorescence after lysis) - (Free RNA fluorescence before lysis)] / (Total RNA fluorescence after lysis) x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_process Processing cluster_char Characterization Lipid_Mix Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing (Aqueous:Organic = 3:1) Lipid_Mix->Mixing mRNA_Sol Large mRNA in Citrate Buffer (pH 4.0) mRNA_Sol->Mixing Purification Purification (Dialysis or TFF) Buffer: PBS (pH 7.4) Mixing->Purification Filtration Sterile Filtration (0.22 µm filter) Purification->Filtration Final_Product Purified mRNA-LNPs Filtration->Final_Product DLS Size & PDI (DLS) EE Encapsulation Efficiency (Fluorescence Assay) Zeta Zeta Potential Final_Product->DLS Final_Product->EE Final_Product->Zeta

Caption: Workflow for mRNA-LNP formulation and characterization.

LNP_Cellular_Uptake LNP This compound LNP (encapsulating mRNA) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation This compound Protonation (Positive Charge) Endosome->Protonation pH drop Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release mRNA Release into Cytoplasm Destabilization->Release Translation Translation (Ribosomes) Release->Translation Protein Therapeutic Protein Translation->Protein

References

Application Notes and Protocols for the Synthesis of 4A3-SC7 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and characterization of lipid nanoparticles (LNPs) incorporating the ionizable lipid 4A3-SC7. This lipid is a key component of the Selective Organ Targeting (SORT) platform, enabling targeted delivery of therapeutic payloads such as mRNA.[1][2][3]

The protocols outlined below are intended to provide a detailed, step-by-step methodology for the formulation and characterization of this compound LNPs. The information is compiled from various sources and adapted to provide a clear and concise workflow for research and development purposes.

Mechanism of Action: Endosomal Escape

The efficacy of this compound LNPs in delivering mRNA payloads into the cytoplasm of target cells is largely attributed to their pH-responsive nature. At physiological pH, the ionizable lipid this compound is neutral, which facilitates cell entry.[4] Following endocytosis, the LNP is trafficked into the endosome, where the pH is acidic. In this acidic environment, the tertiary amine groups of this compound become protonated, leading to a net positive charge. This charge facilitates the fusion of the LNP with the endosomal membrane, allowing the encapsulated mRNA to be released into the cytoplasm where it can be translated into the protein of interest.[4]

G cluster_extracellular Extracellular Space (Physiological pH ~7.4) cluster_cell Cell Cytoplasm cluster_endosome Endosome (Acidic pH ~5.0-6.5) LNP Neutral LNP LNP_protonated Positively Charged LNP LNP->LNP_protonated Endocytosis & Endosomal Acidification mRNA_released mRNA LNP_protonated->mRNA_released Membrane Fusion & Payload Release G cluster_prep Solution Preparation cluster_mixing Formulation cluster_purification Purification & Storage Lipids Lipids (this compound, DOPE, Chol, PEG) in Ethanol Mixer Microfluidic Mixing Lipids->Mixer mRNA mRNA in Citrate Buffer (pH 3.0) mRNA->Mixer Dialysis Dialysis vs. PBS Mixer->Dialysis Filter Sterile Filtration Dialysis->Filter Final_LNP This compound LNPs (Store at 4°C) Filter->Final_LNP

References

Application Notes and Protocols for 4A3-SC7-Mediated Targeted Gene Editing in Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has opened new frontiers in the treatment of genetic disorders, with targeted gene editing in hepatocytes holding immense promise for a variety of liver diseases. A critical bottleneck in the clinical translation of these therapies is the safe and efficient delivery of gene-editing machinery to the liver. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery platform, demonstrating a natural tropism for the liver. The ionizable lipid component of these LNPs is a key determinant of their efficacy and safety.

4A3-SC7 is a branched-tail ionizable lipid designed for enhanced mRNA encapsulation and endosomal escape, making it a potent component of LNPs for therapeutic gene editing applications. When incorporated into a Selective Organ Targeting (SORT) LNP formulation, this compound facilitates high-efficiency delivery of gene-editing payloads to hepatocytes, enabling durable correction of disease-causing mutations. These application notes provide detailed protocols for the formulation of this compound LNPs and their use in targeted gene editing of hepatocytes both in vitro and in vivo.

Data Presentation

The following tables summarize the key quantitative data for this compound based LNPs for hepatocyte gene editing.

Table 1: Physicochemical Characteristics of Liver-Targeting this compound LNPs

ParameterValueReference
Size (Diameter)~74 nm[1]
Polydispersity Index (PDI)0.17[1]
Encapsulation Efficiency (for ~5000 nt mRNA)87%[1]

Table 2: In Vivo Gene Editing Efficiency in Hepatocytes

ParameterValueAnimal ModelTarget GeneReference
Base Editing Efficiency>40%PiZ MiceSERPINA1[1]
LDL Cholesterol Reductionup to 57%MiceAngptl3[2]
Triglyceride Reduction~29%MiceAngptl3[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway: LNP-Mediated Gene Editing in Hepatocytes

The following diagram illustrates the key steps involved in the delivery of CRISPR-Cas9 machinery to hepatocytes using this compound LNPs, from intravenous administration to nuclear gene editing.

G cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte LNP This compound LNP (CRISPR Cargo) LNP_ApoE ApoE-Coated LNP LNP->LNP_ApoE ApoE Binding ApoE Apolipoprotein E (ApoE) LDLR LDL Receptor LNP_ApoE->LDLR Binding Endocytosis Receptor-Mediated Endocytosis LDLR->Endocytosis Endosome Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation & Acidification Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape CRISPR_RNP Cas9 mRNA Translation & sgRNA Complex Formation (Ribonucleoprotein - RNP) Endosomal_Escape->CRISPR_RNP Cargo Release Cytoplasm Cytoplasm Nuclear_Import Nuclear Import CRISPR_RNP->Nuclear_Import Nucleus Nucleus Nuclear_Import->Nucleus Gene_Editing Targeted Gene Editing (DSB and Repair) Nucleus->Gene_Editing Genomic_DNA Genomic DNA

Caption: LNP uptake and gene editing pathway in hepatocytes.

Experimental Workflow: From LNP Formulation to In Vivo Analysis

This workflow outlines the major stages of a typical experiment for evaluating this compound LNPs for hepatocyte gene editing.

G Formulation 1. LNP Formulation (Microfluidic Mixing) Characterization 2. Physicochemical Characterization (DLS, RiboGreen) Formulation->Characterization In_Vitro 3. In Vitro Studies (Hepatocyte Transfection) Characterization->In_Vitro In_Vivo 4. In Vivo Administration (IV Injection in Mice) In_Vitro->In_Vivo Analysis 5. Analysis of Gene Editing (NGS, ddPCR, Protein Quantification) In_Vivo->Analysis

Caption: Experimental workflow for this compound LNP evaluation.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for Hepatocyte Targeting

This protocol details the formulation of this compound LNPs encapsulating Cas9 mRNA and a single guide RNA (sgRNA) using a microfluidic mixing device. The molar ratios are based on a liver-targeting SORT formulation.[1]

Materials:

  • This compound (Ionizable Lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (Helper Lipid)

  • Cholesterol (Helper Lipid)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) (PEG-Lipid)

  • 4A3-Cit (Liver-Targeting SORT Lipid)[1]

  • Cas9 mRNA

  • sgRNA

  • 200-proof Ethanol (B145695) (RNase-free)

  • 50 mM Citrate (B86180) Buffer (pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringes and tubing for the microfluidic device

  • Dialysis cassette (10 kDa MWCO) or tangential flow filtration (TFF) system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of this compound, DOPE, Cholesterol, DMG-PEG2000, and 4A3-Cit in 200-proof ethanol. Recommended concentrations are between 10-25 mg/mL. Gentle heating (up to 60°C) may be necessary to fully dissolve the lipids.

    • Prepare a mixed lipid stock solution in ethanol containing the lipids in the following molar ratio: this compound (15.04 mol%), DOPE (23.04 mol%), Cholesterol (38.72 mol%), DMG-PEG2000 (3.2 mol%), and 4A3-Cit (20 mol%).[1]

    • Dissolve Cas9 mRNA and sgRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration. The total lipid to mRNA weight ratio should be approximately 20:1.[1]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution (in ethanol) into one syringe and the mRNA/sgRNA solution (in citrate buffer) into another syringe.

    • Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[3]

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids and encapsulation of the nucleic acids into LNPs.

  • Purification and Buffer Exchange:

    • Immediately after formulation, dilute the collected LNP solution with PBS (pH 7.4) to reduce the ethanol concentration.

    • To remove ethanol and unencapsulated nucleic acids, perform dialysis against PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette or a TFF system.

    • Concentrate the LNP solution to the desired final concentration.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the mRNA encapsulation efficiency using a RiboGreen assay.

    • Sterile-filter the final LNP formulation through a 0.22 µm filter and store at 4°C for short-term use or -80°C for long-term storage.

Protocol 2: In Vitro Gene Editing in Hepatocytes

This protocol describes the transfection of hepatocytes with this compound LNPs and the subsequent analysis of gene editing efficiency.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • Complete cell culture medium

  • This compound LNP formulation (from Protocol 1)

  • 96-well or 24-well cell culture plates

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the target genomic locus

  • Next-Generation Sequencing (NGS) or Droplet Digital PCR (ddPCR) system for editing efficiency analysis

Procedure:

  • Cell Seeding:

    • Seed hepatocytes in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection. For HepG2 cells, a density of 10,000 cells per well in a 96-well plate is a common starting point.[4]

    • Incubate the cells overnight under standard conditions (37°C, 5% CO2).

  • Transfection:

    • Dilute the this compound LNP formulation in complete cell culture medium to achieve the desired final concentration of mRNA. A dose-response experiment is recommended to determine the optimal concentration.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for 24-72 hours to allow for gene editing to occur.

  • Analysis of Gene Editing Efficiency:

    • After the incubation period, harvest the cells and extract genomic DNA using a commercial kit.

    • Amplify the target genomic region using PCR with primers flanking the sgRNA target site.

    • Quantify the percentage of insertions and deletions (indels) at the target site using NGS or ddPCR.[5]

Protocol 3: In Vivo Gene Editing in Mouse Liver

This protocol outlines the systemic administration of this compound LNPs to mice for targeted gene editing in hepatocytes.

Materials:

  • C57BL/6 or other appropriate mouse strain

  • This compound LNP formulation (from Protocol 1)

  • Sterile saline or PBS for dilution

  • Insulin syringes for intravenous injection

  • Anesthesia (e.g., isoflurane)

  • Equipment for blood collection and tissue harvesting

Procedure:

  • Animal Preparation and Dosing:

    • Acclimate the mice to the housing conditions for at least one week before the experiment.

    • Dilute the this compound LNP formulation in sterile saline or PBS to the desired final concentration. A typical dose for in vivo gene editing is in the range of 0.5-1.5 mg/kg of mRNA.[6]

    • Administer the LNP formulation via a single intravenous (tail vein) injection.

  • Monitoring and Sample Collection:

    • Monitor the mice for any adverse effects after injection.

    • At a predetermined time point (e.g., 7-14 days post-injection), collect blood samples for serum analysis of target protein levels.

    • Euthanize the mice and harvest the liver and other organs for analysis.

  • Analysis of In Vivo Gene Editing:

    • Isolate genomic DNA from a portion of the liver tissue.

    • Quantify the on-target indel frequency in the liver genomic DNA using NGS or ddPCR as described in Protocol 2.[7]

    • Analyze the expression of the target protein in the liver by Western blot or immunohistochemistry.

    • Assess off-target editing at predicted off-target sites in the genome.

Conclusion

The this compound ionizable lipid, when formulated into LNPs using the protocols described herein, represents a powerful tool for targeted gene editing in hepatocytes. The high efficiency of delivery and subsequent gene editing, coupled with the potential for durable therapeutic effects from a single administration, underscores the promise of this technology for the development of novel therapies for a range of liver diseases. Researchers and drug development professionals can utilize these application notes and protocols as a guide for their own investigations into this compound-mediated gene editing.

References

Troubleshooting & Optimization

Technical Support Center: Improving 4A3-SC7 LNP Transfection Efficiency In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vitro transfection efficiency of 4A3-SC7 lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the in vitro transfection efficiency of this compound LNPs?

A1: The transfection efficiency of this compound LNPs is a multifactorial process influenced by the formulation's physicochemical properties and the biological environment. Key determinants include the molar ratios of the lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid), the nitrogen-to-phosphate (N/P) ratio, particle size and polydispersity, surface charge (zeta potential), and the specific cell type being transfected.[1]

Q2: What is the optimal particle size for in vitro LNP transfection?

A2: For effective in vitro transfection, LNP particle size is a critical parameter. While there is a range, generally, LNPs with a diameter between 50 and 200 nm are considered suitable for cellular uptake.[2] The optimal size can be cell-type dependent.

Q3: How does the N/P ratio impact transfection efficiency?

A3: The nitrogen-to-phosphate (N/P) ratio, which represents the molar ratio of protonatable nitrogens in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid, significantly affects nucleic acid encapsulation, cellular uptake, and transfection efficiency.[3] An optimal N/P ratio is crucial for efficient transfection, and this ratio may need to be empirically determined for your specific application.[3][4]

Q4: Can the choice of helper lipid affect the performance of this compound LNPs?

A4: Yes, the helper lipid plays a crucial role in the structural integrity and fusogenicity of the LNP. The selection of a suitable helper lipid can significantly influence transfection outcomes across different cell types.[1] For instance, the use of different helper lipids can alter the cellular uptake profile and subsequent transfection efficiency in specific cell populations.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Transfection Efficiency Suboptimal LNP formulation (e.g., lipid ratios, N/P ratio).Optimize the molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid. A systematic variation of these components can lead to improved performance.[5][6] Titrate the N/P ratio to find the optimal balance for your nucleic acid and cell type.[3][4]
Poor LNP physicochemical properties (e.g., large particle size, high PDI).Ensure proper mixing during LNP formation. Microfluidic mixing is a reproducible method for controlling particle size.[7][8] Characterize your LNP batches for size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[9][10][11]
Low cellular uptake.Confirm the expression of relevant receptors on your target cells that may facilitate LNP uptake. The presence of specific serum proteins can also influence uptake.
Inefficient endosomal escape.The this compound ionizable lipid is designed to facilitate endosomal escape. Ensure the pH of the endosomal compartment is sufficiently low to protonate the lipid.
High Cell Toxicity High concentration of LNPs.Perform a dose-response experiment to determine the optimal LNP concentration that balances high transfection efficiency with minimal cytotoxicity.
Instability of LNPs leading to the release of toxic components.Assess the stability of your LNP formulation over time and under experimental conditions. Ensure proper storage of LNPs.
High Variability Between Experiments Inconsistent LNP formulation.Utilize a consistent and reproducible method for LNP preparation, such as microfluidic mixing.[7][8] Characterize each batch of LNPs to ensure consistency in size, PDI, and encapsulation efficiency.[9][10][11]
Variation in cell culture conditions.Maintain consistent cell passage numbers, seeding densities, and media compositions for all experiments.

LNP-Mediated Transfection Workflow

G General Workflow for In Vitro LNP Transfection cluster_prep Preparation cluster_formulation LNP Formulation cluster_characterization Characterization cluster_transfection In Vitro Transfection cluster_analysis Analysis rna_prep Nucleic Acid Preparation mixing Microfluidic Mixing rna_prep->mixing lipid_prep Lipid Stock Preparation lipid_prep->mixing purification Purification (e.g., Dialysis) mixing->purification dls Size & PDI (DLS) purification->dls zeta Zeta Potential purification->zeta encapsulation Encapsulation Efficiency purification->encapsulation lnp_treatment LNP Treatment purification->lnp_treatment cell_seeding Cell Seeding cell_seeding->lnp_treatment incubation Incubation lnp_treatment->incubation reporter_assay Reporter Gene Assay incubation->reporter_assay flow_cytometry Flow Cytometry incubation->flow_cytometry microscopy Microscopy incubation->microscopy G LNP Cellular Uptake and Endosomal Escape lnp This compound LNP cell_membrane Cell Membrane lnp->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation lysosome Lysosome (pH ~4.5) late_endosome->lysosome Fusion endosomal_escape Endosomal Escape late_endosome->endosomal_escape This compound Protonation degradation Degradation lysosome->degradation cargo_release Cargo Release (mRNA/siRNA) endosomal_escape->cargo_release translation Translation (Protein Expression) cargo_release->translation

References

reducing off-target effects of 4A3-SC7 nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of 4A3-SC7 lipid nanoparticles (LNPs) for mRNA delivery. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you minimize off-target effects and optimize your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound nanoparticles?

A1: this compound is an ionizable lipid that forms the core of lipid nanoparticles designed for messenger RNA (mRNA) delivery. The key to its function lies in its pH-responsive nature. At a physiological pH of 7.4, the nanoparticles are relatively neutral, which helps to reduce interactions with non-target cells and prolong circulation time. Upon endocytosis into a target cell, the nanoparticle is trafficked into the endosome, where the pH is lower (more acidic). In this acidic environment, the this compound lipid becomes protonated (positively charged), which is thought to induce a structural change in the nanoparticle. This change facilitates the fusion of the LNP with the endosomal membrane, allowing the encapsulated mRNA to be released into the cytoplasm where it can be translated into the desired protein.

Q2: What are the main reasons for off-target effects with this compound nanoparticles?

A2: While this compound nanoparticles are designed for targeted delivery, off-target accumulation can still occur, primarily due to uptake by the Mononuclear Phagocyte System (MPS), especially in the liver and spleen. The physicochemical properties of the nanoparticles, such as size, surface charge, and the extent of PEGylation, can influence their recognition by the MPS. Inconsistent formulation can lead to variations in these properties, potentially increasing off-target effects.

Q3: How do this compound nanoparticles minimize the inflammatory response compared to other LNPs?

A3: this compound nanoparticles have been shown to induce high levels of mRNA expression with a surprisingly low inflammatory response. This is attributed to the mechanism of endosomal escape. Unlike some LNPs that cause large, irreparable ruptures in the endosomal membrane, which are sensed by cytosolic proteins called galectins and trigger a strong inflammatory cascade, this compound nanoparticles are believed to create smaller, reparable holes. These smaller perforations are managed by the cell's own endosomal sorting complex required for transport (ESCRT) machinery, which repairs the membrane without initiating a significant inflammatory alarm.[1][2][3][4]

Q4: Can I modify the formulation of this compound nanoparticles to target specific organs?

A4: Yes, the biodistribution of this compound-based LNPs can be modulated by incorporating additional lipids into the formulation, a strategy known as Selective Organ Targeting (SORT). For example, the inclusion of a permanently cationic lipid like DOTAP can increase accumulation in the lungs, while incorporating an anionic lipid such as 18PA can enhance delivery to the spleen. This allows for a degree of tunable organ-specific delivery.

Data Presentation: In Vivo Biodistribution

OrganTypical LNP Accumulation (%ID/g)
Liver10 - 40
Spleen5 - 15
Lungs1 - 5
Kidneys1 - 4
Heart0.5 - 2
Brain< 0.5
Tumor1 - 5

Note: These values are illustrative and can vary significantly based on the specific LNP formulation, animal model, and experimental conditions.

Experimental Protocols

Protocol 1: Formulation of this compound Nanoparticles (Pipette Mixing Method)

This protocol describes a small-scale method for formulating this compound LNPs suitable for initial in vitro and in vivo screening.

Materials:

  • This compound ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA in 100 mM citrate (B86180) buffer (pH 3.0)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Phosphate-buffered saline (PBS), sterile

  • Dialysis device (e.g., Slide-A-Lyzer, 3.5K MWCO)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in separate vials with 100% ethanol to the desired concentrations (e.g., 10 mg/mL). Ensure complete dissolution.

  • Prepare Lipid Mixture:

    • In a sterile microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio. A common starting ratio is 38.5:30:30:1.5 (this compound : DOPE : Cholesterol : DMG-PEG2000).

  • mRNA Dilution:

    • Dilute the mRNA stock solution in 100 mM citrate buffer (pH 3.0) to the desired concentration.

  • Nanoparticle Assembly:

    • Rapidly add the ethanol-lipid mixture to the aqueous mRNA solution at a volume ratio of 1:3 (ethanol:aqueous). Pipette up and down vigorously for 30-60 seconds to ensure thorough mixing. The solution should become slightly turbid, indicating nanoparticle formation.

  • Incubation:

    • Allow the nanoparticle solution to incubate at room temperature for 15-30 minutes to stabilize.

  • Purification and Buffer Exchange:

    • Transfer the nanoparticle solution to a pre-wetted dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) for at least 2 hours, with one buffer change, to remove ethanol and unencapsulated mRNA.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify mRNA encapsulation efficiency using a RiboGreen assay.

Protocol 2: In Vivo Administration and Biodistribution Analysis

Materials:

  • Formulated and characterized this compound nanoparticles

  • Appropriate animal model (e.g., C57BL/6 mice)

  • Sterile saline or PBS for injection

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (IVIS) if using fluorescently labeled LNPs or luciferase-encoding mRNA

  • Tissue homogenization equipment

  • Fluorescence plate reader or gamma counter

Procedure:

  • Animal Preparation:

    • Acclimatize animals according to institutional guidelines.

  • Dose Preparation:

    • Dilute the this compound nanoparticle solution in sterile saline or PBS to the desired final concentration for injection.

  • Administration:

    • Administer the nanoparticles to the animals via the desired route (e.g., intravenous tail vein injection). A typical dose for mRNA delivery is in the range of 0.1 - 1.0 mg/kg.

  • In Vivo Imaging (Optional):

    • If using luciferase mRNA, inject luciferin (B1168401) intraperitoneally at the desired time points (e.g., 6, 24, 48 hours) post-nanoparticle administration and image the anesthetized animals using an IVIS.

  • Organ Harvest:

    • At predetermined time points, euthanize the animals.

    • Perfuse the circulatory system with saline to remove blood from the organs.

    • Carefully dissect and collect major organs (liver, spleen, lungs, kidneys, heart, brain) and the target tissue.

  • Quantification:

    • Fluorescence: If using fluorescently labeled nanoparticles, homogenize the tissues and measure the fluorescence intensity using a plate reader. Create a standard curve to correlate fluorescence with nanoparticle concentration.

    • Radioactivity: If using radiolabeled nanoparticles, measure the radioactivity in each organ using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
High Off-Target Accumulation in Liver/Spleen 1. Suboptimal nanoparticle size (too large). 2. Inefficient PEGylation. 3. Aggregation of nanoparticles in circulation.1. Optimize the formulation parameters (e.g., lipid ratios, mixing speed) to achieve a particle size between 50-150 nm. 2. Ensure the quality and concentration of the PEG-lipid are correct. 3. Check for aggregation using DLS before injection. If aggregation is observed, review the purification and storage conditions.
Low mRNA Expression at Target Site 1. Poor mRNA encapsulation efficiency. 2. Inefficient endosomal escape. 3. Degradation of mRNA.1. Verify encapsulation efficiency using a RiboGreen assay. Optimize the lipid-to-mRNA ratio if necessary. 2. Ensure the pKa of the formulated LNP is in the optimal range (around 6.2-6.7) for endosomal escape. 3. Protect mRNA from degradation by using RNase-free techniques and materials throughout the formulation process.
Inconsistent Results Between Batches 1. Variability in the mixing process. 2. Inconsistent quality of lipids or mRNA. 3. Differences in purification or storage.1. For improved reproducibility, consider using a more controlled mixing method such as vortexing or microfluidics. 2. Use high-quality, pure lipids and ensure the integrity of your mRNA before formulation. 3. Standardize the dialysis procedure and store nanoparticles at 4°C for short-term use or at -80°C for long-term storage.
High Inflammatory Response In Vivo 1. Endotoxin (B1171834) contamination. 2. Formulation issues leading to large endosomal ruptures. 3. Unmethylated CpG motifs in the mRNA.1. Use endotoxin-free reagents and glassware. Test the final formulation for endotoxin levels. 2. Adhere strictly to the formulation protocol to ensure the formation of nanoparticles that favor the ESCRT-mediated endosomal escape pathway. 3. Use modified nucleosides (e.g., N1-methylpseudouridine) in your mRNA to reduce its immunogenicity.

Visualizations

Signaling Pathways of LNP-Induced Inflammation

G cluster_0 Endosome cluster_1 Cytosol cluster_2 Large Endosomal Rupture cluster_3 Small Endosomal Rupture (this compound Pathway) lnp This compound LNP endosome Endosomal Membrane lnp->endosome Endocytosis large_rupture Large Rupture endosome->large_rupture Inefficient Escape small_rupture Small, Reparable Hole endosome->small_rupture Efficient Escape galectin Galectin Sensing large_rupture->galectin inflammation Inflammatory Cascade (e.g., NF-κB, Inflammasome) galectin->inflammation Activation escrt ESCRT Machinery small_rupture->escrt Recruitment repair Membrane Repair escrt->repair low_inflammation Minimal Inflammation repair->low_inflammation G formulation 1. This compound LNP Formulation & Characterization administration 2. In Vivo Administration (e.g., IV Injection) formulation->administration imaging 3. Live Animal Imaging (Optional, e.g., IVIS) administration->imaging harvest 4. Organ Harvest at Time Points administration->harvest imaging->harvest quantification 5. Nanoparticle Quantification (Fluorescence/Radioactivity) harvest->quantification analysis 6. Data Analysis (%ID/g) quantification->analysis G start High Off-Target Accumulation Observed check_size Check Particle Size & PDI (DLS) start->check_size check_peg Verify PEG-Lipid Concentration & Quality check_size->check_peg Size > 150nm or PDI > 0.2 ok Problem Resolved check_size->ok Size & PDI OK check_agg Assess Aggregation (DLS Post-Purification) check_peg->check_agg PEG OK new_peg Action: Use Fresh, High-Quality PEG-Lipid check_peg->new_peg Incorrect/Degraded optimize_storage Action: Optimize Storage & Purification check_agg->optimize_storage Aggregation Observed check_agg->ok No Aggregation reformulate Action: Reformulate (Optimize Mixing, Ratios) reformulate->check_size new_peg->reformulate optimize_storage->check_agg

References

Technical Support Center: Optimizing 4A3-SC7 to Helper Lipid Ratio for LNP Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the 4A3-SC7 to helper lipid ratio in lipid nanoparticle (LNP) formulations to enhance stability.

Frequently Asked Questions (FAQs)

Q1: What are the core components of a this compound LNP formulation and what are their functions?

A1: A typical this compound LNP formulation consists of four key components:

  • Ionizable Cationic Lipid (this compound): This lipid is crucial for encapsulating negatively charged payloads like mRNA or siRNA under acidic conditions during formulation.[1][2] At physiological pH, it becomes more neutral, reducing potential toxicity. Its unique branched-tail structure is designed to enhance mRNA encapsulation and facilitate endosomal escape.[3][4]

  • Helper Phospholipid (e.g., DSPC, DOPE): These lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), are structural components that contribute to the formation of the lipid bilayer and the overall stability of the nanoparticle.[5][6] The choice of the phospholipid can significantly impact storage stability and transfection efficiency.[2]

  • Cholesterol: As another structural lipid, cholesterol enhances the stability and rigidity of the LNPs.[3][7] It fills the gaps between other lipid molecules, which can reduce the passive leakage of the encapsulated cargo.[3]

  • PEGylated Lipid (e.g., DMG-PEG2000): This lipid is included to control particle size during formulation and to create a hydrophilic layer on the LNP surface. This "stealth" layer helps to reduce aggregation and can increase circulation time in the bloodstream.[2][8]

Q2: Why is the molar ratio of this compound to helper lipids critical for LNP stability?

A2: The molar ratio of the ionizable lipid (this compound) to the helper lipids (phospholipid and cholesterol) is a critical quality attribute that significantly influences the physicochemical properties and biological performance of the LNPs.[9] Optimizing this ratio is essential for:

  • Encapsulation Efficiency: The amount of ionizable lipid directly affects the quantity of nucleic acid that can be encapsulated.[6]

  • Particle Size and Polydispersity: The interplay between the lipids governs the self-assembly process and, consequently, the size and uniformity (Polydispersity Index - PDI) of the nanoparticles.[10]

  • Stability and Aggregation: An improper ratio can lead to unstable particles that are prone to aggregation during storage or in physiological conditions.[2] The choice and amount of helper lipids can prevent aggregation and fusion of LNPs.[11]

  • Transfection Efficiency: The helper lipids play a role in endosomal escape, and therefore, their ratio to the ionizable lipid can impact how effectively the payload is delivered into the cytoplasm.[5]

Q3: What are the typical starting molar ratios for a this compound LNP formulation?

A3: Based on published data for this compound and the closely related ionizable lipid 4A3-SC8, a common starting point for a four-component LNP formulation is a molar ratio of approximately 38.5:30:30:1.5 for 4A3-SC8/Cholesterol/Variable Phospholipid/PEG-DMG.[12] For this compound specifically, a formulation for liver targeting has been described with a molar percentage of 15.04% this compound, 23.04% DOPE, and 38.72% Cholesterol, along with other components for specific targeting.[3][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
LNP Aggregation During Storage Suboptimal helper lipid ratio leading to poor steric shielding or membrane rigidity.- Systematically vary the molar percentage of the helper phospholipid (e.g., DSPC) and cholesterol. For instance, test formulations with higher DSPC content, as it has been shown to improve storage stability compared to DOPE or DOPC.[2]- Ensure the PEG-lipid concentration is adequate (typically 1.5-5 mol%).[13]
Improper storage conditions.- Store LNPs at 4°C for short-term storage. Avoid freezing unless a cryoprotectant (e.g., sucrose, trehalose) is used, as freeze-thaw cycles can induce aggregation.[14]
High ionic strength of the storage buffer.- Store LNPs in a low-ionic-strength buffer. For use, they can be diluted in a physiological buffer like PBS.
Low Encapsulation Efficiency (<80%) Insufficient this compound to encapsulate the nucleic acid payload.- Increase the molar ratio of this compound relative to the helper lipids. - Optimize the N/P ratio (molar ratio of amine groups in the ionizable lipid to phosphate (B84403) groups in the RNA), with typical ranges being 3:1 to 12:1.[8]
Suboptimal formulation pH.- Ensure the aqueous buffer used for nucleic acid dilution is acidic (e.g., citrate (B86180) buffer, pH 3.0-4.0) to ensure the protonation of this compound, which is necessary for complexation with the nucleic acid.[12]
High Polydispersity Index (PDI > 0.2) Inefficient mixing during formulation.- If using a microfluidic system, ensure proper mixing and stable flow rates. For manual mixing, ensure the process is rapid and reproducible.[15]
Lipid quality issues.- Use high-purity lipids and ensure they are stored correctly to prevent degradation.
Poor In Vitro/In Vivo Performance Despite Good Physicochemical Properties Suboptimal helper lipid composition for the target cell type.- The choice of helper lipid can influence biological activity. For example, DOPE's cone shape can promote endosomal escape, while DSPC's cylindrical shape provides greater bilayer stability.[5][6] Test different helper phospholipids (B1166683) (e.g., DSPC vs. DOPE) in your formulation.
Inappropriate this compound to helper lipid ratio for endosomal escape.- Vary the molar ratio of this compound to the chosen helper lipids to find the optimal balance for membrane destabilization within the endosome.

Data Presentation

The following table summarizes the impact of varying the helper phospholipid component in a 4A3-SC8-based LNP formulation on key physicochemical properties. 4A3-SC8 is a closely related dendrimer-based ionizable amino lipid to this compound and this data can serve as a strong starting point for optimizing this compound formulations.

Table 1: Impact of Helper Phospholipid on 4A3-SC8 LNP Characteristics [12]

Helper PhospholipidMolar Ratio (4A3-SC8/Cholesterol/PEG-DMG/Phospholipid)Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
DSPC38.5 / 30 / 1.5 / 30100.3 ± 3.50.11 ± 0.01-2.8 ± 0.4> 90%
DOPE38.5 / 30 / 1.5 / 3095.2 ± 2.10.13 ± 0.02-3.1 ± 0.3> 90%
DOPC38.5 / 30 / 1.5 / 30110.5 ± 4.20.15 ± 0.03-2.5 ± 0.5> 90%

Data is presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device.

Materials:

  • This compound ionizable lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA or siRNA payload

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate buffer (100 mM, pH 3.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and cartridge (e.g., NanoAssemblr®)

  • Syringes and tubing compatible with the microfluidic device

Procedure:

  • Prepare Lipid Stock Solution (Organic Phase): a. Dissolve this compound, DSPC (or DOPE), cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio to a final total lipid concentration of 10-20 mM. b. Vortex until all lipids are fully dissolved.

  • Prepare Nucleic Acid Solution (Aqueous Phase): a. Dilute the mRNA or siRNA stock in citrate buffer (pH 3.0) to the desired concentration. The final concentration will depend on the target lipid-to-payload weight ratio.

  • Setup Microfluidic System: a. Prime the microfluidic cartridge and system with ethanol and then with citrate buffer according to the manufacturer's instructions.

  • Formulate LNPs: a. Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another. b. Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1). c. Set the total flow rate according to your system's specifications (e.g., 12 mL/min). d. Initiate the pumps to mix the two streams in the microfluidic cartridge. LNPs will self-assemble upon mixing.

  • Purification: a. Collect the LNP solution from the outlet. b. To remove ethanol and unencapsulated nucleic acid, dialyze the LNP suspension against PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) for at least 2 hours, with several buffer changes.[12]

Protocol 2: Characterization of this compound LNPs

This protocol outlines the key characterization steps to assess the quality of the formulated LNPs.

1. Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure: a. Dilute a small aliquot of the purified LNP suspension in PBS (pH 7.4). b. Analyze the sample using the DLS instrument to obtain the Z-average diameter and PDI. An acceptable PDI is typically below 0.2.[10]

2. Zeta Potential Measurement:

  • Instrument: DLS instrument with zeta potential measurement capability.

  • Procedure: a. Dilute a small aliquot of the purified LNP suspension in a low-ionic-strength buffer (e.g., 0.1x PBS) to reduce charge screening effects. b. Measure the zeta potential. A near-neutral surface charge at physiological pH is generally desired.

3. Encapsulation Efficiency Quantification:

  • Assay: Quant-iT RiboGreen assay or a similar fluorescence-based assay.

  • Procedure: a. Prepare two sets of samples from the LNP formulation. b. In the first set, measure the fluorescence of the intact LNPs to quantify the amount of unencapsulated (accessible) nucleic acid. c. In the second set, add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. Measure the total fluorescence. d. Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Fluorescence of Intact LNPs) / Total Fluorescence] x 100

Visualizations

LNP_Formulation_Workflow LNP Formulation and Characterization Workflow A Prepare Lipid-Ethanol Solution (this compound, Helper Lipids, PEG) C Microfluidic Mixing A->C B Prepare Nucleic Acid Aqueous Solution (pH 3-4) B->C D LNP Self-Assembly C->D E Dialysis (Buffer Exchange to PBS pH 7.4) D->E F Characterization E->F G Size & PDI (DLS) F->G H Zeta Potential F->H I Encapsulation Efficiency (RiboGreen Assay) F->I J Stability Assessment (Storage at 4°C) F->J

Caption: Workflow for LNP formulation and characterization.

Troubleshooting_Logic Troubleshooting Logic for LNP Instability start High PDI or Aggregation Observed? check_ratio Is Helper Lipid Ratio Optimized? start->check_ratio Yes no_issue Proceed with Application start->no_issue No vary_ratio Systematically Vary This compound:Helper Lipid Ratio check_ratio->vary_ratio No check_storage Are Storage Conditions Correct? check_ratio->check_storage Yes vary_ratio->check_ratio adjust_storage Store at 4°C in appropriate buffer. Add cryoprotectant if freezing. check_storage->adjust_storage No check_mixing Is Mixing Process Consistent? check_storage->check_mixing Yes adjust_storage->check_storage optimize_mixing Optimize flow rates or manual mixing technique. check_mixing->optimize_mixing No stable_lnp Stable LNP Formulation check_mixing->stable_lnp Yes optimize_mixing->check_mixing

Caption: Troubleshooting logic for LNP instability issues.

References

challenges in 4A3-SC7 LNP formulation and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4A3-SC7 lipid nanoparticle (LNP) formulations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in LNP formulations?

This compound is an ionizable lipid that is a critical component in the formulation of lipid nanoparticles, particularly for creating Selective Organ Targeting (SORT) LNP platforms.[1][2] Its unique branched-tail structure is designed to improve the encapsulation of messenger RNA (mRNA) and facilitate its escape from endosomes, which is crucial for the successful delivery of genetic material into cells.[2] this compound has been instrumental in developing LNPs that can target specific organs like the liver and lungs for gene editing applications.[2]

Q2: What is a typical composition for a this compound based LNP formulation?

A common four-component formulation consists of the ionizable lipid 4A3-SC8 (a related dendrimer lipid), a helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), cholesterol, and a PEGylated lipid such as DMG-PEG.[3] For SORT LNPs, a fifth component, the "SORT molecule," is added to direct the LNP to a specific organ.[3] The molar ratios of these components are critical for the efficacy and stability of the LNPs.[3]

For example, a base 4A3-SC8 mDLNP (dendrimer lipid nanoparticle) formulation has a molar ratio of 23.8/23.8/47.6/4.8 for 4A3-SC8/DOPE/cholesterol/DMG-PEG.[3] The addition of a SORT molecule is done while maintaining the relative molar ratios of these four base components.[3]

Troubleshooting Guide

Issue 1: Low mRNA Encapsulation Efficiency

Q: My this compound LNPs show low mRNA encapsulation efficiency (<70%). What are the possible causes and solutions?

A: Low encapsulation efficiency is a common challenge in LNP formulation. Several factors can contribute to this issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal pH of Aqueous Buffer The pH of the aqueous buffer used to dissolve the mRNA is critical for the electrostatic interactions required for complexation with the ionizable lipid. For many ionizable lipids, a slightly acidic pH (e.g., pH 3-5) is required to ensure the lipid is positively charged. Verify the pH of your citrate (B86180) or acetate (B1210297) buffer.
Incorrect Lipid Ratios The molar ratios of the lipid components significantly impact the LNP structure and its ability to encapsulate mRNA. Ensure the accurate weighing and mixing of all lipid stock solutions (this compound, helper lipid, cholesterol, PEG-lipid).[3]
Poor Quality of Lipids or mRNA Degradation of lipids or mRNA can lead to inefficient LNP formation. Use high-quality, pure lipids and ensure the integrity of your mRNA. Store lipid stock solutions appropriately, for example, at -80°C for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month).[1]
Inefficient Mixing Method The method used to mix the lipid-ethanol solution with the aqueous mRNA solution is crucial. Rapid and homogenous mixing is necessary to promote self-assembly. For small-scale preparations, ensure rapid pipetting or vortexing.[3] For larger scales, a microfluidic mixing device is recommended for precise control over the mixing process.[3][4]
Inappropriate N:P Ratio The ratio of protonatable nitrogens in the ionizable lipid (N) to the phosphate (B84403) groups in the mRNA (P) can influence encapsulation. Optimization of the N:P ratio may be necessary for your specific mRNA and lipid composition.

Experimental Protocol: Determining mRNA Encapsulation Efficiency using RiboGreen Assay

This protocol outlines a common method for measuring the amount of mRNA encapsulated within your LNPs.

  • Prepare a RiboGreen working solution: Dilute the concentrated RiboGreen reagent 200-fold in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5). Protect the solution from light.

  • Prepare two sets of LNP samples:

    • Sample A (Total mRNA): Dilute your LNP formulation in TE buffer containing a surfactant like 0.5% Triton X-100. The surfactant will lyse the LNPs, releasing all the mRNA.

    • Sample B (Free mRNA): Dilute your LNP formulation in TE buffer without any surfactant.

  • Create a standard curve: Prepare a series of known mRNA concentrations in TE buffer.

  • Plate the samples and standards: Add your samples (A and B) and standards to a 96-well plate.

  • Add RiboGreen solution: Add an equal volume of the RiboGreen working solution to each well.

  • Incubate: Incubate the plate for 5 minutes at room temperature, protected from light.

  • Measure fluorescence: Measure the fluorescence intensity using a plate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculate Encapsulation Efficiency (EE%): EE% = ((Fluorescence of Sample A - Fluorescence of Sample B) / Fluorescence of Sample A) * 100

Issue 2: Large and Polydisperse LNPs

Q: My this compound LNPs have a large average particle size (>200 nm) and a high polydispersity index (PDI > 0.2). How can I improve this?

A: Controlling the size and uniformity of LNPs is critical for their in vivo performance and cellular uptake.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Slow or Inefficient Mixing The speed and method of mixing the lipid and aqueous phases directly influence the final particle size. Slower mixing can lead to larger and more heterogeneous particles. Consider using a microfluidic mixing device for better control and reproducibility.[4][5] Adjusting the flow rate ratio in a microfluidic system can also be used to control LNP size.[6]
Lipid Composition The choice of helper lipid and the percentage of PEGylated lipid can affect particle size. The PEG-lipid helps to stabilize the forming nanoparticles and prevent aggregation.[7] Experiment with different helper lipids or slightly adjust the molar percentage of the PEG-lipid.
Aggregation Post-Formulation LNPs can aggregate over time, especially if not stored under optimal conditions. This can be due to factors like improper buffer conditions or temperature fluctuations.[8]
Incorrect Solvent Composition Ensure the correct ratio of the aqueous phase to the ethanol (B145695) phase during mixing. This ratio can influence the polarity of the environment where self-assembly occurs.

Experimental Protocol: LNP Formulation using Microfluidic Mixing

Microfluidic mixing provides precise control over the mixing conditions, leading to more uniform and reproducible LNPs.

  • Prepare Stock Solutions:

    • Dissolve the this compound, helper lipid (e.g., DOPE), cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratios and a final total lipid concentration.

    • Dissolve the mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Set up the Microfluidic System:

    • Prime the microfluidic device (e.g., a NanoAssemblr) with ethanol and the aqueous buffer to ensure no air bubbles are in the channels.

  • Load the Syringes:

    • Load one syringe with the lipid-ethanol solution.

    • Load another syringe with the mRNA-aqueous buffer solution.

  • Initiate Mixing:

    • Set the desired total flow rate and the flow rate ratio of the aqueous to the organic phase (e.g., 3:1).

    • Start the pumps to mix the two solutions within the microfluidic chip.

  • Collect the LNPs: Collect the LNP suspension from the outlet of the device.

  • Purification:

    • Immediately after formulation, dialyze the LNP suspension against phosphate-buffered saline (PBS) pH 7.4 to remove the ethanol and raise the pH. This step is crucial for stabilizing the LNPs and preparing them for in vitro or in vivo use.

Issue 3: LNP Instability During Storage

Q: My this compound LNPs are aggregating and losing activity after storage. How can I improve their stability?

A: LNP stability is a significant challenge, and proper storage conditions are essential.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Freeze-Thaw Stress Repeated freeze-thaw cycles can lead to LNP aggregation and a loss of encapsulated mRNA.[8] Aliquot your LNP suspension into single-use volumes before freezing to avoid multiple freeze-thaw cycles.
Inappropriate Storage Temperature Storage at -20°C can sometimes be detrimental to LNP stability. For long-term storage, -80°C is generally recommended.[1] Refrigerated storage at 2-8°C may be suitable for short periods, but stability should be carefully monitored.[8]
Lack of Cryoprotectants For frozen storage, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can help to maintain LNP integrity during the freezing and thawing process.[8]
pH of Storage Buffer While the formulation is done at an acidic pH, LNPs are typically stored in a physiological buffer like PBS at pH 7.4 after dialysis. Storing at a non-neutral pH for extended periods could affect stability.[8]
Lyophilization Issues If you are lyophilizing (freeze-drying) your LNPs, the process itself and the subsequent reconstitution can cause aggregation. The use of lyoprotectants (like sucrose or trehalose) in the formulation before lyophilization is critical.[8]

Visual Guides

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Storage Lipid_Ethanol Lipid Mixture in Ethanol (this compound, Helper, Cholesterol, PEG) Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Ethanol->Mixing mRNA_Aqueous mRNA in Aqueous Buffer (e.g., Citrate pH 4) mRNA_Aqueous->Mixing Dialysis Dialysis vs. PBS (Ethanol Removal & pH Neutralization) Mixing->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm filter) Dialysis->Sterile_Filtration Storage Storage (-80°C) Sterile_Filtration->Storage

Caption: A generalized workflow for the formulation of this compound LNPs.

Troubleshooting_Logic Start LNP Formulation Issue Low_EE Low Encapsulation Efficiency? Start->Low_EE Bad_Size Large Size / High PDI? Start->Bad_Size Unstable Poor Stability? Start->Unstable Check_pH Verify Buffer pH Low_EE->Check_pH Yes Check_Ratios Confirm Lipid Ratios Low_EE->Check_Ratios Yes Check_Mixing_EE Optimize Mixing Method Low_EE->Check_Mixing_EE Yes Optimize_Mixing Refine Mixing Parameters (e.g., Flow Rate) Bad_Size->Optimize_Mixing Yes Adjust_Composition Adjust Lipid Composition (e.g., % PEG) Bad_Size->Adjust_Composition Yes Aliquot Aliquot Before Freezing Unstable->Aliquot Yes Add_Cryo Add Cryoprotectants Unstable->Add_Cryo Yes Store_80C Store at -80°C Unstable->Store_80C Yes

Caption: A troubleshooting decision tree for common this compound LNP formulation issues.

References

Technical Support Center: Enhancing Endosomal Escape of 4A3-SC7 Formulated LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4A3-SC7 formulated Lipid Nanoparticles (LNPs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and enhance the endosomal escape of your LNP formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

A1: this compound is an ionizable lipid that is a key component in LNP formulations, particularly for the delivery of nucleic acids like mRNA. Its unique branched-tail structure is designed to improve the encapsulation of the nucleic acid cargo and, crucially, to facilitate endosomal escape, which is the release of the cargo from the endosome into the cytoplasm where it can exert its biological effect.[1]

Q2: What is the proposed mechanism for enhanced endosomal escape with ionizable lipids like this compound?

A2: The enhanced endosomal escape is attributed to the pH-responsive nature of ionizable lipids. At the acidic pH within the endosome, the ionizable lipid becomes protonated (positively charged). This positive charge facilitates interaction with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the subsequent release of the LNP's cargo into the cytoplasm.

Q3: What are the typical components of a this compound formulated LNP?

A3: A standard this compound LNP formulation typically consists of four main components:

  • Ionizable Lipid: this compound for nucleic acid encapsulation and endosomal escape.

  • Helper Phospholipid: Such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which aids in the formation of the lipid bilayer and can promote the formation of a hexagonal phase that facilitates membrane fusion.

  • Cholesterol: Provides structural integrity and stability to the LNP.

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) to control particle size and increase circulation time in vivo by reducing clearance by the immune system.

Selective Organ Targeting (SORT) LNPs are a variation that includes a fifth component to direct the LNP to specific tissues.

Q4: How does the performance of this compound compare to other ionizable lipids like DLin-MC3-DMA?

A4: While direct quantitative data for this compound is limited in the public domain, studies on its close structural analog, 4A3-SC8, have shown significantly higher luciferase expression in vitro and in vivo compared to LNPs formulated with DLin-MC3-DMA.[2] This suggests that 4A3-SC8, and by extension this compound, may facilitate more efficient endosomal escape and subsequent protein translation. For instance, 4A3-SC8 LNPs have demonstrated over 700-fold higher luciferase expression in RAW macrophages compared to the lowest expressing ionizable lipids.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and application of this compound LNPs.

Low Transfection Efficiency
Potential Cause Recommended Solution
Suboptimal LNP Formulation The molar ratios of the lipid components are critical. For a standard four-component LNP, a good starting point for the molar ratio of 4A3-SC8 (a close analog of this compound), cholesterol, a variable phospholipid, and DMG-PEG2000 is 38.5:30:30:1.5.[4] For five-component SORT LNPs, a baseline molar ratio could be 4A3-SC8:DOPE:Cholesterol:DMG-PEG of 15:15:30:3, with the fifth component added to achieve a certain percentage of the total lipid composition.[4] Varying the ratio of helper lipid (e.g., DOPE) to cholesterol can also impact transfection efficiency.
Poor Endosomal Escape The branched-tail structure of this compound is designed to enhance endosomal escape.[1] If escape is still low, consider optimizing the helper lipid composition. Helper lipids like DOPE can promote a hexagonal phase transition, which is believed to facilitate membrane fusion and cargo release.
Incorrect LNP Size or Polydispersity The size and polydispersity index (PDI) of LNPs are critical for cellular uptake and in vivo performance. Aim for a particle size of approximately 74 nm with a low PDI (e.g., 0.17) for optimal performance.[1] Issues with size and PDI can often be traced back to the mixing process during formulation. Microfluidic mixing generally provides better control over these parameters compared to manual mixing.
Degraded mRNA Ensure the integrity of your mRNA before encapsulation. Run a gel to check for degradation. Use RNase-free techniques and reagents throughout the formulation process.
Cell-Type Specific Effects Transfection efficiency can vary significantly between different cell types. Optimize the LNP formulation and dosage for your specific cell line.
High Cytotoxicity
Potential Cause Recommended Solution
High Concentration of Ionizable Lipid While essential for delivery, high concentrations of ionizable lipids can be cytotoxic. If you observe significant cell death, try reducing the amount of this compound in your formulation or decreasing the overall LNP dose administered to the cells.
Residual Ethanol (B145695) from Formulation Ensure that all ethanol used during the formulation process is removed, typically through dialysis or tangential flow filtration.
Inherent Sensitivity of Cell Line Some cell lines are more sensitive to LNP treatment. Reduce the incubation time of the LNPs with the cells or lower the LNP concentration.
LNP Aggregation and Instability
Potential Cause Recommended Solution
Incorrect Buffer or pH LNPs are typically formed in an acidic buffer (e.g., citrate (B86180) buffer, pH 3.0) to facilitate mRNA encapsulation and then neutralized for in vitro or in vivo use.[4] Ensure the final buffer is appropriate (e.g., PBS) and at a physiological pH.
Improper Storage For short-term storage, keep LNPs at 4°C. For long-term storage, freezing at -20°C or -80°C is recommended, though multiple freeze-thaw cycles should be avoided. The stability of LNPs can be affected by storage temperature.
Suboptimal PEG-Lipid Concentration The PEGylated lipid helps to prevent aggregation. If you are experiencing aggregation, you may need to optimize the concentration of the PEG-lipid in your formulation.

Quantitative Data

LNP Physicochemical Properties

The following table summarizes typical physicochemical properties for LNPs formulated with a this compound analog (4A3-SC8).

ParameterTypical ValueReference
Size (Diameter) ~74 nm[1]
Polydispersity Index (PDI) ~0.17[1]
Zeta Potential -1.0 mV to -4.0 mV[4]
mRNA Encapsulation Efficiency >80-87%[1][4]
In Vitro Luciferase Expression (as a proxy for Endosomal Escape)

This table compares the in vitro luciferase expression of LNPs formulated with 4A3-SC8 (a close analog of this compound) to other common ionizable lipids. Higher luciferase expression is indicative of more efficient endosomal escape and subsequent protein translation.

Ionizable LipidRelative Luciferase Expression (vs. lowest expressing)Reference
4A3-SC8 ~700-fold higher[2][3]
cKK-E12 ~400-fold higher[2]
DLin-MC3-DMA Low expression[2]

Note: The data for 4A3-SC8 is presented as a close structural analog to this compound. Performance may vary.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs by Rapid Hand Mixing

This protocol is adapted from methods used for the similar 4A3-SC8 lipid.[4]

Materials:

  • This compound in ethanol

  • DOPE in ethanol

  • Cholesterol in ethanol

  • DMG-PEG2000 in ethanol

  • mRNA in 100 mM citrate buffer (pH 3.0)

  • Ethanol (200 proof, RNase-free)

  • Nuclease-free water

  • PBS (phosphate-buffered saline)

Procedure:

  • Prepare Lipid-Ethanol Solution: In an RNase-free microcentrifuge tube, combine the ethanolic solutions of this compound, DOPE, cholesterol, and DMG-PEG2000 at the desired molar ratio (e.g., for a SORT LNP base: 15:15:30:3).

  • Prepare mRNA-Aqueous Solution: Dilute the mRNA stock to the desired concentration in 100 mM citrate buffer (pH 3.0).

  • Mixing: Rapidly inject the mRNA-aqueous solution into the lipid-ethanol solution at a 3:1 volume ratio (aqueous:ethanol). Immediately vortex for 30 seconds.

  • Incubation: Allow the LNP solution to incubate at room temperature for 15 minutes to allow for self-assembly.

  • Purification: For in vivo applications, purify the LNPs to remove ethanol and unencapsulated mRNA. This is typically done by dialysis against PBS using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 3.5 kDa) for at least 2 hours, with at least one buffer change. For in vitro experiments, the LNP solution can be diluted with PBS to reach a final citrate concentration of 10 mM.

Protocol 2: Characterization of LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

  • Dilute the LNP formulation in a low ionic strength buffer (e.g., 0.1x PBS) to reduce charge screening effects.

  • Measure the zeta potential using Laser Doppler Velocimetry.

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total Fluorescence after lysis - Fluorescence before lysis) / Total Fluorescence after lysis) * 100%.

Protocol 3: In Vitro Transfection and Assessment of Endosomal Escape (Luciferase Assay)
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in approximately 80% confluency at the time of transfection.

  • LNP Treatment: Dilute the this compound LNPs encapsulating luciferase mRNA to the desired concentrations in complete cell culture medium. Add the diluted LNPs to the cells.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

  • Data Analysis: Compare the luciferase activity of cells treated with this compound LNPs to cells treated with LNPs formulated with other ionizable lipids or a transfection reagent control. Higher luciferase activity suggests more efficient endosomal escape.

Visualizations

LNP_Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Pathway LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome mRNA_Release mRNA Release Late_Endosome->mRNA_Release Endosomal Escape (pH-mediated membrane disruption) Cytoplasm Cytoplasm Translation Protein Translation Cytoplasm->Translation mRNA_Release->Cytoplasm

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

Troubleshooting_Workflow Start Start Experiment Problem Low Transfection Efficiency? Start->Problem CheckFormulation Verify LNP Formulation (Molar Ratios, Lipid Quality) Problem->CheckFormulation Yes Cytotoxicity High Cytotoxicity? Problem->Cytotoxicity No CheckCharacterization Check LNP Characterization (Size, PDI, Zeta, Encapsulation) CheckFormulation->CheckCharacterization OptimizeHelperLipids Optimize Helper Lipid (e.g., DOPE:Cholesterol ratio) CheckCharacterization->OptimizeHelperLipids CheckRNA Assess mRNA Integrity OptimizeHelperLipids->CheckRNA Success Successful Transfection CheckRNA->Success Cytotoxicity->Success No ReduceDose Reduce LNP Dose or Incubation Time Cytotoxicity->ReduceDose Yes CheckPurity Ensure Removal of Residual Solvents ReduceDose->CheckPurity CheckPurity->Success

Caption: Troubleshooting workflow for low transfection efficiency and cytotoxicity.

References

troubleshooting low encapsulation efficiency with 4A3-SC7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low encapsulation efficiency with 4A3-SC7 lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in my LNP formulation?

A1: this compound is an ionizable lipid.[1][2] Ionizable lipids are a critical component of lipid nanoparticles for nucleic acid delivery. At a low pH during formulation, this compound is positively charged, which facilitates the encapsulation of negatively charged cargo like mRNA or siRNA.[3][4] At physiological pH, it becomes neutral, which reduces toxicity and aids in the release of the cargo into the cytoplasm after cellular uptake.[3]

Q2: I am observing low encapsulation efficiency. What are the most common causes?

A2: Low encapsulation efficiency can stem from several factors, including suboptimal formulation ratios, issues with component quality, and procedural inconsistencies. Key areas to investigate are the molar ratios of your lipids, the quality and concentration of your nucleic acid cargo, the pH of your buffers, and the mixing process itself.[5][6]

Q3: How can I accurately determine the encapsulation efficiency of my this compound LNP formulation?

A3: Encapsulation efficiency is typically determined by quantifying the amount of encapsulated cargo versus the total amount of cargo added. A common method involves using a fluorescent dye that binds to free nucleic acids, such as the RiboGreen assay for RNA.[7] By measuring the fluorescence before and after lysing the LNPs with a detergent like Triton X-100, you can calculate the percentage of encapsulated material.

Q4: Can the quality of my this compound or other lipid components affect encapsulation efficiency?

A4: Absolutely. The purity of this compound and other lipids (helper lipids, cholesterol, and PEG-lipids) is crucial.[4] Impurities can interfere with the self-assembly of the nanoparticles and the electrostatic interactions required for efficient encapsulation. Always use high-purity lipids from a reputable source and store them under the recommended conditions to prevent degradation.

Q5: Does the mixing method influence the encapsulation efficiency?

A5: Yes, the mixing method is a critical parameter.[7][8] Rapid and consistent mixing is essential for the controlled self-assembly of LNPs. Microfluidic mixing generally provides the most reproducible results and high encapsulation efficiencies.[7][9] However, manual methods like rapid hand mixing can also be effective if performed consistently.[3] The key is to ensure that the aqueous and ethanol (B145695) phases are mixed quickly and thoroughly.

Troubleshooting Low Encapsulation Efficiency

If you are experiencing lower than expected encapsulation efficiency with your this compound formulation, consider the following troubleshooting strategies.

Diagram: Troubleshooting Workflow for Low Encapsulation Efficiency

TroubleshootingWorkflow start Start: Low Encapsulation Efficiency suboptimal_ratio Problem: Suboptimal Component Ratios? start->suboptimal_ratio component_quality Problem: Poor Component Quality? start->component_quality ph_issue Problem: Incorrect Buffer pH? start->ph_issue mixing_problem Problem: Inconsistent Mixing? start->mixing_problem solution_ratio Solution: Optimize Molar Ratios of Lipids and Cargo-to-Lipid Ratio suboptimal_ratio->solution_ratio end Result: Improved Encapsulation Efficiency solution_ratio->end solution_quality Solution: Verify Purity and Integrity of Lipids and Cargo component_quality->solution_quality solution_quality->end solution_ph Solution: Ensure Aqueous Buffer pH is Acidic (e.g., pH 3-5) ph_issue->solution_ph solution_ph->end solution_mixing Solution: Standardize Mixing Procedure (e.g., Microfluidics) mixing_problem->solution_mixing solution_mixing->end

Caption: A workflow diagram for troubleshooting low encapsulation efficiency.

Table 1: Key Parameters Influencing Encapsulation Efficiency
ParameterPotential IssueRecommended Action
Molar Ratio of Lipids An imbalance between the ionizable lipid (this compound), helper lipids, cholesterol, and PEG-lipid can lead to improper LNP formation.Systematically vary the molar ratios of each lipid component to find the optimal formulation. A common starting point is a molar ratio of ionizable lipid:helper lipid:cholesterol:PEG-lipid of around 50:10:38.5:1.5.
Cargo-to-Lipid Ratio Too much or too little nucleic acid cargo relative to the total lipid content can result in low encapsulation.Optimize the weight ratio of cargo to total lipid. This often falls in the range of 1:10 to 1:30.
Aqueous Buffer pH If the pH of the aqueous buffer is too high, the this compound will not be sufficiently protonated to interact with the negatively charged cargo.Ensure the pH of your aqueous buffer (e.g., citrate (B86180) or acetate) is in the acidic range (typically pH 3-5) to facilitate electrostatic interactions.[3]
Solvent Choice The choice of organic solvent for the lipids can affect the self-assembly process.Ethanol is the most commonly used solvent. Ensure it is high purity and anhydrous.
Mixing Rate and Method Slow or inconsistent mixing can lead to larger, more heterogeneous particles with lower encapsulation efficiency.Utilize a rapid and reproducible mixing method. Microfluidic systems are ideal.[7] If using manual mixing, ensure the process is consistent between experiments.
Temperature Temperature can influence lipid solubility and the kinetics of LNP formation.Perform the formulation process at a consistent room temperature unless a specific temperature is required for your components.

Experimental Protocols

Protocol 1: Determination of Encapsulation Efficiency using a RiboGreen Assay

This protocol is for determining the encapsulation efficiency of RNA-loaded LNPs.

Materials:

  • RNA-LNP sample

  • Tris-EDTA (TE) buffer (pH 7.5)

  • 20% Triton X-100 solution

  • Quant-iT RiboGreen reagent

  • RNA standard of known concentration

Procedure:

  • Prepare RNA Standards: Create a standard curve of your RNA in TE buffer.

  • Sample Preparation:

    • Dilute your RNA-LNP sample to an appropriate concentration in TE buffer.

    • Prepare two sets of diluted samples.

  • Measurement of Free RNA:

    • Add the RiboGreen reagent to the first set of diluted RNA-LNP samples.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm). This reading corresponds to the amount of unencapsulated RNA.

  • Measurement of Total RNA:

    • To the second set of diluted RNA-LNP samples, add Triton X-100 to a final concentration of 2% to lyse the LNPs.

    • Incubate for 10 minutes at 37°C to ensure complete lysis.

    • Add the RiboGreen reagent.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence. This reading corresponds to the total amount of RNA.

  • Calculation:

    • Use the standard curve to determine the concentration of free and total RNA.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Total RNA - Free RNA) / Total RNA * 100

Diagram: LNP Self-Assembly and Cargo Encapsulation

LNP_Assembly cluster_0 Aqueous Phase (Acidic pH) cluster_1 Ethanol Phase Nucleic Acid Nucleic Acid Rapid Mixing Rapid Mixing Nucleic Acid->Rapid Mixing This compound This compound This compound->Rapid Mixing Helper Lipid Helper Lipid Helper Lipid->Rapid Mixing Cholesterol Cholesterol Cholesterol->Rapid Mixing PEG-Lipid PEG-Lipid PEG-Lipid->Rapid Mixing LNP Self-Assembled LNP (Encapsulated Cargo) Rapid Mixing->LNP

Caption: The self-assembly of LNPs during rapid mixing of aqueous and ethanol phases.

References

optimization of 4A3-SC7 LNP size and polydispersity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the size and polydispersity of 4A3-SC7 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the optimal size for this compound LNPs for in vivo applications?

A1: The optimal size for LNPs is largely dependent on the target tissue. Generally, a size range of 50 to 200 nm is considered effective for drug delivery.[1] For delivery to cells, a target size of 80-100 nm is often optimal, while for cancer cells, a smaller size of around 60 nm may be preferable.[1]

Q2: What is an acceptable Polydispersity Index (PDI) for this compound LNP formulations?

A2: A low Polydispersity Index (PDI) is crucial for a homogenous LNP population, which ensures consistent therapeutic performance and reduces potential off-target effects.[2] The FDA suggests a PDI value below 0.3 is acceptable for lipid-based drug delivery systems.[1] For optimal performance and a margin of error, a target PDI between 0.05 and 0.2 is recommended.[1]

Q3: How does the N/P ratio impact this compound LNP formulation?

A3: The N/P ratio, which is the molar ratio of the amine groups in the ionizable lipid (this compound) to the phosphate (B84403) groups in the nucleic acid cargo, is a critical parameter. It influences RNA encapsulation efficiency, endosomal escape, and potential toxicity.[2] Typical N/P ratios for LNP formulations range from 3:1 to 12:1.[2] The optimal ratio for a this compound formulation should be determined empirically for the specific application.

Q4: What are the key factors that influence the final size and PDI of this compound LNPs?

A4: The primary factors influencing LNP size and PDI are the lipid composition (especially the molar ratio of the PEG-lipid), the manufacturing process, and the process parameters within that method.[1] For microfluidic synthesis, key parameters include the flow rate ratio (FRR) of the aqueous and organic phases and the total flow rate (TFR).[2]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound LNP size and polydispersity.

Issue 1: My this compound LNPs are too large.

Possible Cause Recommended Solution
Incorrect Lipid Ratio The molar percentage of the PEG-lipid significantly impacts LNP size. Increasing the PEG-lipid concentration generally leads to smaller LNPs.[3][4] Conversely, a lack of or very low concentration of PEG-lipid can result in much larger and more polydisperse nanoparticles.[4] Systematically vary the molar percentage of the PEG-lipid (e.g., from 0.5% to 5%) to find the optimal concentration for your desired size.
Low Total Flow Rate (TFR) in Microfluidics In microfluidic systems, a lower TFR often results in larger particles due to slower mixing and nanoparticle formation.[3] Increase the TFR to promote faster mixing and the formation of smaller, more uniform LNPs.[3]
Low Aqueous-to-Organic Flow Rate Ratio (FRR) Minor adjustments to the FRR can be used to precisely control LNP size. Increasing the proportion of the aqueous phase to the organic lipid phase generally leads to smaller LNPs.
High Lipid Concentration Higher concentrations of lipids (>10 mM) can lead to the formation of larger particles.[3] Consider decreasing the total lipid concentration in your formulation.

Issue 2: The Polydispersity Index (PDI) of my this compound LNPs is too high.

Possible Cause Recommended Solution
Suboptimal Mixing Inefficient or inconsistent mixing can lead to a broad size distribution. For manual methods like pipette mixing, ensure rapid and consistent mixing. For microfluidics, ensure the system is free of clogs and operating at a sufficient TFR to ensure chaotic mixing.[5]
Inappropriate Lipid Composition Similar to size, the lipid composition, particularly the PEG-lipid content, affects PDI. Insufficient PEG-lipid can lead to aggregation and a higher PDI.[3] Optimize the molar ratio of the PEG-lipid.
Aggregation Over Time LNPs can aggregate after formulation, leading to an increased PDI. Ensure the LNPs are stored in an appropriate buffer (e.g., PBS) at a suitable temperature (e.g., 4°C for short-term storage).

Quantitative Data Summary

The following tables summarize the impact of key formulation parameters on LNP size and PDI. Note that some of the data is based on LNPs formulated with lipids similar to this compound and should be used as a guide for optimization.

Table 1: Effect of PEG-Lipid Concentration on LNP Size

PEG-Lipid (mol%) Average LNP Diameter (nm)
0.5~200
1.5~100
5.0~80

Data adapted from studies on similar ionizable lipids, demonstrating the general trend of decreasing size with increasing PEG-lipid concentration.[4]

Table 2: Effect of Microfluidic Parameters on LNP Size

Aqueous:Organic Flow Rate Ratio (FRR) Total Flow Rate (TFR) (mL/min) Average LNP Diameter (nm)
3:112~80
2:112~100
1.5:112~120
3:14~110

This table illustrates that both FRR and TFR can be modulated to control LNP size.

Experimental Protocols

Protocol 1: this compound LNP Formulation by Pipette (Hand) Mixing

This protocol is adapted from methods used for the similar ionizable lipid 4A3-SC8.[6]

  • Lipid Stock Solution Preparation:

    • Dissolve this compound, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), cholesterol, and DMG-PEG2000 in 100% ethanol (B145695) to create individual stock solutions. A common concentration for the ionizable lipid is 10 mg/mL.

  • Lipid Mixture Preparation:

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio. A typical starting molar ratio for a four-component LNP formulation is approximately 50% ionizable lipid, 10% helper lipid, 38.5% cholesterol, and 1.5% PEG-lipid.

  • Nucleic Acid Preparation:

    • Dilute the nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • LNP Formation:

    • Rapidly add the lipid mixture in ethanol to the nucleic acid solution while vigorously pipetting up and down for 30-60 seconds. The volume ratio of the aqueous phase to the ethanol phase is typically 3:1.

  • Neutralization and Purification:

    • Dilute the LNP suspension with a neutral buffer such as PBS (pH 7.4) to raise the pH.

    • For purification and removal of ethanol and unencapsulated nucleic acid, perform dialysis against PBS.

Protocol 2: this compound LNP Formulation by Microfluidics

This protocol provides a general workflow for LNP formulation using a microfluidic device.

  • Solution Preparation:

    • Prepare the lipid mixture in ethanol as described in Protocol 1.

    • Prepare the nucleic acid solution in an acidic aqueous buffer as described in Protocol 1.

  • Microfluidic System Setup:

    • Prime the microfluidic device and tubing with ethanol and then with the respective aqueous and organic phase buffers to remove any air bubbles.

    • Load the lipid/ethanol solution and the nucleic acid/aqueous solution into separate syringes and place them on a syringe pump.

  • LNP Formulation:

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the syringe pump. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:organic).[5]

    • Start the pump to initiate the mixing of the two phases in the microfluidic chip, leading to the self-assembly of LNPs.

  • Collection and Purification:

    • Collect the LNP suspension from the outlet of the microfluidic chip.

    • Proceed with buffer exchange and purification as described in Protocol 1.

Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_purification Downstream Processing Lipid_Stock Lipid Stock Solutions (this compound, DOPE, Chol, PEG) in Ethanol Mixing Rapid Mixing Lipid_Stock->Mixing NA_Solution Nucleic Acid Solution in Acidic Buffer (pH 4) NA_Solution->Mixing Neutralization Neutralization (e.g., add PBS) Mixing->Neutralization Purification Purification (e.g., Dialysis) Neutralization->Purification Final_LNPs Optimized this compound LNPs Purification->Final_LNPs

Caption: General workflow for the formulation of this compound LNPs.

Troubleshooting_Logic Start LNP Characterization (Size & PDI) Size_Check Is Size > 150 nm? Start->Size_Check PDI_Check Is PDI > 0.2? Size_Check->PDI_Check No Adjust_PEG Increase PEG-Lipid % Size_Check->Adjust_PEG Yes Increase_TFR Increase Total Flow Rate (Microfluidics) Size_Check->Increase_TFR Yes Increase_FRR Increase Aqueous:Organic Ratio Size_Check->Increase_FRR Yes Optimize_Mixing Ensure Rapid & Consistent Mixing PDI_Check->Optimize_Mixing Yes End Acceptable LNPs PDI_Check->End No Adjust_PEG->Start Increase_TFR->Start Increase_FRR->Start Optimize_Mixing->Start

Caption: Troubleshooting logic for optimizing this compound LNP size and PDI.

References

Technical Support Center: Enhancing In Vivo Stability of 4A3-SC7 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the in vivo stability of 4A3-SC7 lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on strategies to improve the performance of your LNP formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the in vivo stability of this compound LNPs?

A1: The in vivo stability of this compound LNPs is a multifactorial issue primarily influenced by the formulation's lipid composition, physicochemical properties, and storage conditions. Key factors include the molar ratios of the ionizable lipid (this compound), helper lipids (e.g., DSPC, DOPE), cholesterol, and PEGylated lipids.[1] Additionally, particle size, polydispersity index (PDI), and surface charge play critical roles in determining circulation half-life and interaction with biological components. Storage temperature and buffer conditions can also significantly impact the long-term stability of the LNPs.[2]

Q2: How does the choice of helper lipid affect the stability of this compound LNPs?

A2: Helper lipids, such as DSPC and DOPE, are crucial for the structural integrity of LNPs.[3] DSPC, with its saturated acyl chains, tends to form more rigid and stable LNPs, which can lead to longer circulation times. In contrast, DOPE, an unsaturated phospholipid, can enhance the fusogenicity of the LNP, which may be beneficial for endosomal escape but could potentially lead to reduced stability in circulation. The optimal choice of helper lipid often depends on the specific in vivo application and desired balance between stability and delivery efficiency.

Q3: What is the role of cholesterol in this compound LNP stability?

A3: Cholesterol is a critical component for modulating membrane rigidity and stability of LNPs.[3] It intercalates between the lipid tails, reducing membrane fluidity and permeability, which in turn can prevent the premature release of the encapsulated payload and enhance stability in the bloodstream. Studies have shown that reducing the cholesterol molar percentage in LNPs can lead to decreased protein expression in the liver, suggesting a role in systemic stability and delivery.[4]

Q4: How does PEGylation impact the in vivo stability and performance of this compound LNPs?

A4: PEGylated lipids are incorporated into LNP formulations to create a hydrophilic shield on the particle surface, which reduces opsonization (the process of marking particles for phagocytosis) and uptake by the mononuclear phagocyte system (MPS). This "stealth" effect prolongs the circulation half-life of the LNPs, allowing for greater accumulation at target tissues. However, the density and length of the PEG chains must be optimized, as excessive PEGylation can hinder cellular uptake and endosomal escape.[5]

Q5: Can lyophilization improve the long-term stability of this compound LNPs?

A5: Yes, lyophilization (freeze-drying) can be an effective strategy for improving the long-term storage stability of LNPs, including those formulated with lipids similar to this compound.[6][7] This process removes water, which can be a medium for lipid hydrolysis and particle aggregation. The use of cryoprotectants, such as sucrose (B13894) or trehalose (B1683222), is crucial to protect the LNPs from stresses during the freezing and drying processes and to ensure proper reconstitution.[2]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Rapid clearance of LNPs from circulation - Suboptimal PEGylation (too low density or short chain length).- LNP aggregation.- High surface charge leading to opsonization.- Optimize PEG-lipid content: Increase the molar percentage of the PEG-lipid (e.g., from 1.5% to 3-5%).- Evaluate different PEG-lipid chain lengths: Test PEG lipids with longer chain lengths (e.g., PEG2000 vs. PEG1000).- Check for aggregation: Measure particle size and PDI upon formulation and after incubation in serum. If aggregation is observed, consider optimizing the formulation process or storage conditions.- Measure zeta potential: Aim for a near-neutral surface charge at physiological pH to minimize interactions with serum proteins.
Low transfection efficiency in target tissue - Poor LNP stability leading to premature payload release.- Insufficient endosomal escape.- Inefficient cellular uptake.- Enhance LNP rigidity: Increase the cholesterol content or use a helper lipid with saturated tails like DSPC.- Optimize helper lipid: If using a highly stable LNP (e.g., with DSPC), consider blending with a more fusogenic lipid like DOPE to improve endosomal escape.- Adjust PEG-lipid content: While high PEG density increases circulation time, it can hinder cellular uptake. A balance must be found based on experimental results.
LNP aggregation upon storage - Inappropriate storage temperature.- Freeze-thaw cycles.- Suboptimal buffer conditions (pH, ionic strength).- Store at recommended temperatures: Typically 2-8°C for short-term and -20°C or -80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles.[2]- Use cryoprotectants: If freezing, add cryoprotectants like sucrose or trehalose to the formulation buffer.[2]- Optimize buffer: Ensure the storage buffer has an appropriate pH (typically around 7.4) and ionic strength to maintain colloidal stability.
Variability between LNP batches - Inconsistent mixing during formulation.- Fluctuations in temperature during formulation.- Purity of lipid components.- Standardize formulation protocol: Use a controlled and reproducible mixing method, such as microfluidic mixing.- Control temperature: Maintain a consistent temperature throughout the formulation process.- Ensure lipid quality: Use high-purity lipids from a reliable source and store them under recommended conditions to prevent degradation.

Quantitative Data Summary

The following tables summarize key parameters related to the stability of LNPs. Note that specific data for this compound is limited in publicly available literature; therefore, data from closely related systems (e.g., 4A3-SC8) and general LNP principles are included for guidance.

Table 1: Effect of Storage Conditions on LNP Stability (General)

Storage TemperatureDurationChange in Particle Size (Z-average)Change in Polydispersity Index (PDI)Impact on In Vitro Efficacy
25°C (Room Temp)>150 daysMinimalMinimalLoss of efficacy
2-8°C (Refrigerator)>150 daysStableStableMaintained efficacy
-20°C (Freezer)>150 daysIncrease (with freeze-thaw)Increase (with freeze-thaw)Maintained efficacy (loss with freeze-thaw)

Data adapted from studies on lipidoid nanoparticles with similar structures and behaviors.[2]

Table 2: Influence of PEG-Lipid Content on LNP Physicochemical Properties and In Vivo Performance (Illustrative)

PEG-Lipid (mol%)Particle Size (nm)PDIEncapsulation Efficiency (%)In Vivo Gene Expression (Liver)
0.5~150< 0.2> 90%Moderate
1.5~120< 0.15> 95%High
3.0~100< 0.1> 95%Highest
5.0~80< 0.1> 90%Moderate to High

This table provides a generalized trend. The optimal PEG-lipid concentration should be empirically determined for this compound LNPs.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs by Microfluidic Mixing

This protocol describes a standard method for producing this compound LNPs with consistent size and high encapsulation efficiency.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol (B145695) at a desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in the ethanol phase should be optimized for the specific microfluidic system (typically 10-25 mM).

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The low pH ensures that the this compound is protonated, facilitating electrostatic interaction with the negatively charged nucleic acid.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr®).

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the flow rate ratio (aqueous to organic) typically to 3:1.

    • Set the total flow rate according to the manufacturer's instructions to achieve the desired particle size.

    • Initiate mixing. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is typically diluted with a neutral pH buffer (e.g., PBS, pH 7.4).

    • Purify the LNPs and remove ethanol by dialysis or tangential flow filtration (TFF) against PBS (pH 7.4).

  • Characterization:

    • Measure the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Measure the zeta potential of the final LNP formulation in a neutral pH buffer.

Protocol 2: In Vitro Serum Stability Assay

This assay assesses the stability of LNPs in the presence of serum proteins.

  • LNP Preparation:

    • Prepare this compound LNPs as described in Protocol 1.

  • Incubation with Serum:

    • Incubate the LNPs with a solution of fetal bovine serum (FBS) or human serum (e.g., 50% v/v) at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis:

    • For each time point, measure the particle size and PDI using DLS to assess for aggregation.

    • To assess payload integrity, the encapsulated nucleic acid can be extracted at each time point and analyzed by gel electrophoresis.

Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase lipids This compound, Helper Lipid, Cholesterol, PEG-Lipid in Ethanol mixing Microfluidic Mixing lipids->mixing rna Nucleic Acid Cargo in Low pH Buffer rna->mixing purification Purification (Dialysis / TFF) mixing->purification characterization Characterization (DLS, RiboGreen, Zeta) purification->characterization storage Sterile Filtration & Storage characterization->storage

Caption: Workflow for the formulation and characterization of this compound LNPs.

InVivo_Stability_Factors cluster_composition Lipid Composition cluster_properties Physicochemical Properties cluster_environment Biological Environment center In Vivo Stability of This compound LNPs ionizable Ionizable Lipid (this compound) center->ionizable Charge for encapsulation helper Helper Lipid (DSPC/DOPE) center->helper Structural integrity cholesterol Cholesterol center->cholesterol Membrane rigidity peg PEG-Lipid center->peg Stealth properties size Particle Size center->size Circulation time pdi PDI center->pdi Homogeneity charge Surface Charge center->charge Protein interaction opsonins Serum Proteins (Opsonins) opsonins->center Opsonization mps Mononuclear Phagocyte System (MPS) mps->center Clearance

Caption: Key factors influencing the in vivo stability of this compound LNPs.

References

overcoming aggregation issues with 4A3-SC7 formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4A3-SC7 lipid nanoparticle (LNP) formulations. The focus is on overcoming common aggregation issues to ensure the stability and efficacy of your therapeutic candidates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

A1: this compound is a proprietary, ionizable lipid that is a central component of some lipid nanoparticle platforms designed for targeted organ delivery of nucleic acids like mRNA. It features a unique branched-tail structure that enhances mRNA encapsulation and endosomal escape.[1] Its architecture is critical for stabilizing nanoparticles that encapsulate large RNA molecules.[1]

Q2: What does "aggregation" mean in the context of this compound formulations?

A2: In the context of this compound formulations, "aggregation" refers to the clumping or fusion of individual lipid nanoparticles (LNPs) to form larger, undesirable particles.[2][3][4] This can negatively impact the formulation's stability, efficacy, and safety.[3][5] Aggregation can be reversible or irreversible.

Q3: What are the common causes of aggregation in LNP formulations?

A3: Several factors can induce LNP aggregation, including:

  • Environmental Stress: Exposure to elevated temperatures, freeze-thaw cycles, and mechanical agitation (like shaking or vortexing) can lead to aggregation.[3][6][7]

  • Formulation Parameters: Suboptimal pH, high ionic strength (salt concentration), and high lipid concentration can promote aggregation.[3][8] The pH is particularly critical as it affects the charge of the ionizable lipid this compound.[8][9]

  • Storage Conditions: Improper storage temperatures can lead to instability. For instance, storing LNPs at -20°C can sometimes cause more aggregation than refrigeration at 2-8°C.[2][4][10]

Q4: How can I prevent aggregation in my this compound LNP formulations?

A4: Preventing aggregation involves careful control over formulation and handling:

  • Formulation Optimization:

    • pH and Buffer Selection: Maintain an optimal pH using appropriate buffer systems. The choice of buffer can also be crucial, especially for frozen formulations, as some buffers can undergo significant pH changes during freezing and thawing.[3]

    • Use of Excipients: Incorporate cryoprotectants like sucrose (B13894) or trehalose (B1683222), especially if the formulation will be frozen.[2][3][8][10][11] These sugars help maintain LNP integrity during freeze-thaw cycles.[2][3][8][10][11]

    • PEGylated Lipids: The inclusion of PEG-lipids in the formulation helps to create a steric barrier that mitigates aggregation.[3]

  • Controlled Handling and Storage:

    • Avoid vigorous shaking or vortexing.[6]

    • Store at recommended temperatures. Refrigeration (2-8°C) is often preferable to freezing for aqueous suspensions.[4][10] If freezing is necessary, do so in the presence of cryoprotectants.[2][8]

    • Minimize exposure to light, as this can also be a stress factor.[12]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving aggregation issues in your this compound LNP formulations.

Issue 1: Visible Particulates or Cloudiness Observed in the Formulation

This indicates significant aggregation.

Potential Cause Troubleshooting Steps
Suboptimal pH of the buffer 1. Measure the pH of your formulation. 2. Ensure the pH is within the optimal range for your specific this compound formulation. An acidic pH (around 4-5) is often used during the initial mixing of lipids and mRNA to ensure the ionizable lipid is positively charged for efficient encapsulation. The final buffer is typically exchanged to a more physiological pH (~7.4).[13] 3. If necessary, screen a range of pH values to find the most stable condition.
High Ionic Strength 1. Review the salt concentration in your buffer. 2. High salt concentrations can screen the surface charge of the LNPs, reducing electrostatic repulsion and leading to aggregation.[3] 3. Consider reducing the salt concentration or using a different buffer system.
Inappropriate Storage Temperature 1. Verify the storage temperature of your formulation. 2. For liquid formulations, storage at 2-8°C is often more stable than freezing at -20°C.[4][10] 3. If you observe aggregation after a freeze-thaw cycle, this is a likely cause.
Mechanical Stress 1. Review your handling procedures. 2. Avoid vigorous mixing, shaking, or vortexing of the LNP suspension.[6] 3. If you need to resuspend the LNPs, do so by gentle inversion.
Issue 2: Increase in Particle Size and Polydispersity Index (PDI) Detected by DLS

This suggests the formation of smaller, sub-visible aggregates.

Potential Cause Troubleshooting Steps
Early-stage Aggregation 1. All the causes listed for visible particulates can also lead to sub-visible aggregation. Start by reviewing pH, ionic strength, storage temperature, and handling procedures.
Lack of Cryoprotectants in Frozen Formulations 1. If your formulation is intended for frozen storage, ensure you have included a cryoprotectant. 2. Screen different concentrations of cryoprotectants like sucrose or trehalose (e.g., 5-20% w/v) to find the optimal level of protection.[2]
Lipid Concentration Too High 1. High lipid concentrations can increase the likelihood of particle collisions and subsequent aggregation.[8] 2. Consider formulating at a lower lipid concentration.
Suboptimal Formulation Ratios 1. The molar ratios of the different lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) are critical for LNP stability.[14] 2. Ensure you are using a validated and optimized lipid ratio for your this compound formulation.

Quantitative Data Summary

The following tables summarize key parameters for characterizing and optimizing this compound LNP formulations.

Table 1: Typical Physicochemical Properties of this compound LNP Formulations

ParameterTypical RangeAnalytical MethodSignificance
Size (Z-average diameter) 70 - 150 nmDynamic Light Scattering (DLS)Affects biodistribution and cellular uptake. An increase in size can indicate aggregation.
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)A measure of the homogeneity of the particle size distribution. A PDI > 0.2 suggests a heterogeneous population, possibly due to aggregation.
Zeta Potential Varies with pHDLS with an electrode assemblyIndicates the surface charge of the LNPs. Important for stability and interaction with biological components.
Encapsulation Efficiency > 85%RiboGreen Assay or similarThe percentage of mRNA successfully encapsulated within the LNPs. Aggregation can sometimes be associated with lower encapsulation efficiency.

Data is illustrative and may vary depending on the specific formulation and manufacturing process.

Table 2: Common Excipients to Mitigate LNP Aggregation

ExcipientTypeTypical ConcentrationMechanism of Action
Sucrose Cryoprotectant5 - 20% (w/v)Prevents particle fusion and aggregation during freeze-thaw cycles by forming a protective glassy matrix.[2]
Trehalose Cryoprotectant5 - 20% (w/v)Similar to sucrose, it protects LNPs from damage during freezing and lyophilization.[2][3][8][10][11]
Poloxamer 188 (P188) Surfactant0.5 - 2% (w/v)Can help stabilize LNPs, particularly against mechanical stress.[15]

Experimental Protocols

Protocol 1: Characterization of LNP Aggregation using Dynamic Light Scattering (DLS)

Objective: To measure the size (Z-average diameter) and size distribution (Polydispersity Index, PDI) of this compound LNP formulations to assess aggregation.

Materials:

  • This compound LNP formulation

  • Appropriate formulation buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Methodology:

  • Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).

  • Dilute a small aliquot of the LNP suspension in the formulation buffer to an appropriate concentration for DLS analysis (typically in the range of 0.1 mg/mL). Ensure the buffer is filtered to remove any dust or particulates.

  • Gently mix the diluted sample by inverting the tube. Avoid vortexing.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Perform the measurement according to the instrument's software instructions. Set the appropriate parameters for the dispersant (buffer) and material (lipid).

  • Record the Z-average diameter (nm) and the Polydispersity Index (PDI).

  • Perform measurements in triplicate for each sample to ensure reproducibility.

Protocol 2: Freeze-Thaw Stress Study to Evaluate Formulation Stability

Objective: To assess the stability of a this compound LNP formulation and the effectiveness of cryoprotectants by subjecting the formulation to multiple freeze-thaw cycles.

Materials:

  • This compound LNP formulation (with and without cryoprotectants like sucrose or trehalose)

  • -80°C freezer

  • Room temperature water bath or benchtop

  • DLS instrument

Methodology:

  • Prepare at least two batches of your this compound LNP formulation: one with your standard buffer and one with the buffer containing a cryoprotectant (e.g., 10% sucrose).

  • Aliquot the samples into appropriate vials.

  • Take an initial (T=0) sample from each batch for DLS analysis (as per Protocol 1) to establish a baseline for size and PDI.

  • Place the remaining aliquots in a -80°C freezer for at least 4 hours to ensure complete freezing.

  • Thaw the samples at room temperature until they are completely liquid.

  • This completes one freeze-thaw cycle. Take a sample from each batch for DLS analysis.

  • Repeat steps 4 and 5 for a total of 3-5 cycles.

  • After the final cycle, analyze the samples using DLS.

  • Compare the size and PDI of the stressed samples to the T=0 baseline. A significant increase in size and PDI indicates aggregation and instability.

Visualizations

Aggregation_Troubleshooting_Workflow start Aggregation Observed (Visual or DLS) check_pH Is pH optimal? start->check_pH check_ionic_strength Is ionic strength too high? check_pH->check_ionic_strength Yes adjust_pH Adjust Buffer pH check_pH->adjust_pH No check_temp Was storage temperature correct? check_ionic_strength->check_temp No reduce_salt Reduce Salt Concentration check_ionic_strength->reduce_salt Yes check_stress Was there mechanical stress? check_temp->check_stress Yes optimize_storage Optimize Storage Temp (e.g., 4°C vs. -20°C) check_temp->optimize_storage No check_cryo Was cryoprotectant used for freezing? check_stress->check_cryo No gentle_handling Implement Gentle Handling check_stress->gentle_handling Yes add_cryo Add Cryoprotectant (Sucrose/Trehalose) check_cryo->add_cryo No end_node Problem Resolved check_cryo->end_node Yes adjust_pH->end_node reduce_salt->end_node optimize_storage->end_node gentle_handling->end_node add_cryo->end_node LNP_Stability_Factors cluster_formulation Formulation Factors cluster_process Process & Storage Factors pH pH LNP_Stability LNP Stability (Low Aggregation) pH->LNP_Stability Ionic Strength Ionic Strength Ionic Strength->LNP_Stability Excipients Excipients Excipients->LNP_Stability Lipid Ratios Lipid Ratios Lipid Ratios->LNP_Stability Temperature Temperature Temperature->LNP_Stability Freeze-Thaw Freeze-Thaw Freeze-Thaw->LNP_Stability Mechanical Stress Mechanical Stress Mechanical Stress->LNP_Stability

References

Technical Support Center: Refining 4A3-SC7 SORT LNP for Enhanced Organ Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining 4A3-SC7 Selective Organ Targeting (SORT) Lipid Nanoparticles (LNPs) for enhanced organ specificity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the SORT technology for LNP organ targeting?

A1: The Selective Organ Targeting (SORT) technology is a method to systematically engineer lipid nanoparticles for tissue-specific delivery of nucleic acids.[1][2][3][4][5] This is achieved by adding a fifth component, a "SORT molecule," to a traditional four-component LNP formulation (ionizable lipid, phospholipid, cholesterol, and a PEG-lipid).[1][6] The biophysical properties and the molar percentage of the SORT molecule systematically alter the in vivo delivery profile of the LNP, directing it to specific organs such as the liver, lungs, or spleen.[1][2][6]

Q2: How does the addition of a SORT molecule alter the biodistribution of LNPs?

A2: The proposed mechanism involves a three-step process:

  • PEG-lipid desorption: After intravenous administration, the PEG-lipid on the LNP surface gradually desorbs.

  • Protein corona formation: The exposed surface of the LNP then interacts with plasma proteins, forming a distinct protein corona. The composition of this corona is dictated by the physicochemical properties of the SORT molecule.

  • Receptor-mediated uptake: The specific proteins in the corona are then recognized by receptors on the surface of cells in a particular organ, leading to targeted cellular internalization.[6]

Q3: What are some examples of SORT molecules and their target organs?

A3: The choice of SORT molecule is critical for directing the LNP to the desired organ. Here are some examples:

  • Lungs: A permanently cationic lipid like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) at a high molar percentage (e.g., 50%) can direct LNPs to the lungs.[7]

  • Spleen: An anionic lipid such as 1,2-dioleoyl-sn-glycero-3-phosphate (B1236662) (18PA) at a specific molar ratio (e.g., 10%) can target LNPs to the spleen.[7]

  • Liver: While many LNPs have a natural tropism for the liver, the addition of certain SORT molecules like 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) at a 20% molar ratio can enhance delivery specificity and potency.

Troubleshooting Guide

This guide addresses common issues encountered during the refinement of this compound SORT LNPs for enhanced organ specificity.

Issue 1: Poor Organ Specificity or Off-Target Delivery

Possible Causes & Solutions:

  • Incorrect Molar Ratio of SORT Molecule: The percentage of the SORT molecule is a critical parameter for organ targeting.[1]

    • Solution: Systematically vary the molar percentage of your SORT molecule in the formulation. For example, for lung targeting with DOTAP, a titration from 10% to 50% may be necessary to find the optimal concentration.[1][7]

  • Suboptimal LNP Formulation: The core LNP composition can influence the effectiveness of the SORT molecule.

    • Solution: Ensure the base four-component LNP (this compound, phospholipid, cholesterol, PEG-lipid) is formulated correctly and consistently. The ratios of these components can also be optimized.

  • Protein Corona Interference: The formation of an unfavorable protein corona can lead to mis-targeting.

    • Solution: While direct control of the protein corona in vivo is challenging, ensuring high purity of the LNP formulation can minimize batch-to-batch variability.

Issue 2: LNP Aggregation

Possible Causes & Solutions:

  • pH of Formulation Buffer: The pH is a critical factor, especially for ionizable lipids like this compound. An inappropriate pH can lead to excessive surface charge and instability.[8]

    • Solution: Maintain the pH of the aqueous buffer below the pKa of the ionizable lipid during formulation to ensure proper encapsulation of nucleic acids. A common choice is a 10 mM citrate (B86180) buffer with a pH of 4.0.[9]

  • High Lipid Concentration: A high concentration of lipids during formulation can increase particle collisions and promote aggregation.[8]

    • Solution: Optimize the total lipid concentration. If aggregation is observed, try reducing the lipid concentration during the formulation process.

  • Inadequate Mixing: The rate and method of mixing the lipid and aqueous phases are crucial for forming stable, monodisperse LNPs.[8]

    • Solution: Utilize a controlled and reproducible mixing method. Microfluidic mixing is often preferred for its ability to create uniform nanoparticles.[7][10] For smaller scale preparations, consistent pipette or vortex mixing can be used, but require careful technique.[7]

  • Storage Conditions: Improper storage can lead to aggregation over time. Freeze-thaw cycles are particularly detrimental.[8][11][12]

    • Solution: Store LNPs at 4°C for short-term use.[8] For long-term storage, freezing at -20°C or -80°C is possible, but the addition of a cryoprotectant like sucrose (B13894) or trehalose (B1683222) is recommended to prevent aggregation upon thawing.[8][12] Lyophilization is also an effective long-term storage strategy.[12]

Issue 3: Low Encapsulation Efficiency

Possible Causes & Solutions:

  • Suboptimal pH of Aqueous Phase: The nucleic acid cargo needs to be negatively charged and the ionizable lipid positively charged for efficient complexation.

    • Solution: Ensure the pH of the aqueous buffer containing the nucleic acid is sufficiently low to protonate the ionizable lipid (e.g., pH 4.0 for lipids with a pKa around 6.0-6.5).

  • Incorrect Lipid-to-Nucleic Acid Ratio: The ratio of the total lipid to the nucleic acid by weight is a key parameter.

    • Solution: Optimize the lipid-to-mRNA weight ratio. A common starting point is a 40:1 ratio.[6] This can be adjusted to improve encapsulation.

  • Poor Quality of Nucleic Acid: Degraded or impure nucleic acid can lead to poor encapsulation.

    • Solution: Use high-quality, intact nucleic acid. Verify the integrity of your mRNA or other nucleic acid cargo before formulation.

Data Presentation

Table 1: Physicochemical Properties of Organ-Specific 4A3-SC8 SORT LNPs

Target OrganSORT MoleculeMolar Ratio of SORT Molecule (%)Average Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
LiverDODAP2080 - 100< 0.2
LungDOTAP5090 - 120< 0.2
Spleen18PA1085 - 110< 0.2

Note: Data is compiled from typical results presented in the literature.[6][7] Actual results may vary depending on the specific formulation parameters and measurement techniques.

Table 2: In Vivo Luciferase Expression Following IV Administration of 4A3-SC8 SORT LNPs

Target OrganSORT LNP FormulationLuciferase Expression (photons/s/cm²/sr)
Liver20% DODAPHigh
Lung50% DOTAPHigh
Spleen10% 18PAHigh

Note: This table provides a qualitative summary of expected results based on published studies.[1][2][7] Quantitative expression levels can vary significantly based on the animal model, dose, and time point of measurement.

Experimental Protocols

1. LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of SORT LNPs using a microfluidic device.

  • Materials:

    • This compound ionizable lipid, phospholipid (e.g., DOPE), cholesterol, and DMG-PEG dissolved in ethanol (B145695).

    • SORT molecule (e.g., DOTAP, 18PA, DODAP) dissolved in ethanol.

    • mRNA in 10 mM citrate buffer (pH 4.0).

    • Microfluidic mixing device.

  • Procedure:

    • Prepare the lipid mixture in ethanol by combining the this compound, phospholipid, cholesterol, PEG-lipid, and the desired SORT molecule at the target molar ratios.

    • Prepare the aqueous phase by diluting the mRNA to the desired concentration in 10 mM citrate buffer (pH 4.0).

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic).

    • The rapid mixing within the device will induce the self-assembly of the LNPs.

    • Collect the resulting LNP suspension.

    • Dialyze the LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and acidic buffer.

2. Characterization of LNP Size and Zeta Potential

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in the appropriate buffer (e.g., PBS, pH 7.4).

    • Transfer the diluted sample to a suitable cuvette.

    • Measure the Z-average diameter, Polydispersity Index (PDI), and zeta potential using the DLS instrument.

    • Perform measurements in triplicate for each sample.

3. In Vivo Evaluation of Organ Specificity

  • Animal Model: C57BL/6 mice are commonly used.

  • Procedure:

    • Administer the formulated SORT LNPs encapsulating a reporter mRNA (e.g., luciferase) to the mice via intravenous (IV) injection.

    • At a predetermined time point (e.g., 6 hours), euthanize the mice.

    • Perfuse the circulatory system with saline to remove blood from the organs.

    • Excise the organs of interest (liver, lungs, spleen, heart, kidneys).

    • Homogenize the tissues and measure the reporter protein expression (e.g., using a luciferase assay kit).

    • Alternatively, for whole-body imaging, administer a substrate for the reporter protein (e.g., luciferin (B1168401) for luciferase) and image the anesthetized mice using an in vivo imaging system (IVIS).[9]

Visualizations

SORT_LNP_Mechanism cluster_formulation 1. LNP Formulation cluster_circulation 2. In Vivo Circulation cluster_targeting 3. Organ Targeting This compound This compound Formulated_LNP SORT LNP This compound->Formulated_LNP Microfluidic Mixing Phospholipid Phospholipid Phospholipid->Formulated_LNP Microfluidic Mixing Cholesterol Cholesterol Cholesterol->Formulated_LNP Microfluidic Mixing PEG-Lipid PEG-Lipid PEG-Lipid->Formulated_LNP Microfluidic Mixing SORT_Molecule SORT Molecule SORT_Molecule->Formulated_LNP Microfluidic Mixing mRNA mRNA mRNA->Formulated_LNP Microfluidic Mixing Injected_LNP Injected SORT LNP PEG_Desorption PEG Desorption Injected_LNP->PEG_Desorption Protein_Corona Protein Corona Formation PEG_Desorption->Protein_Corona Target_Organ Target Organ (e.g., Lungs) Protein_Corona->Target_Organ Specific Protein Binding Receptor_Uptake Receptor-Mediated Uptake Target_Organ->Receptor_Uptake mRNA_Release mRNA Release & Translation Receptor_Uptake->mRNA_Release

Caption: Workflow of SORT LNP for organ-specific mRNA delivery.

Troubleshooting_Aggregation Start LNP Aggregation Observed Check_pH Check Formulation Buffer pH Start->Check_pH Check_Lipid_Conc Review Total Lipid Concentration Start->Check_Lipid_Conc Check_Mixing Evaluate Mixing Method & Rate Start->Check_Mixing Check_Storage Assess Storage Conditions Start->Check_Storage pH_Solution Adjust pH to be below pKa of ionizable lipid Check_pH->pH_Solution Conc_Solution Decrease Total Lipid Concentration Check_Lipid_Conc->Conc_Solution Mixing_Solution Optimize Mixing Parameters (e.g., use microfluidics) Check_Mixing->Mixing_Solution Storage_Solution Store at 4°C or freeze with cryoprotectant Check_Storage->Storage_Solution

Caption: Troubleshooting workflow for LNP aggregation issues.

References

Validation & Comparative

Validating LNP Delivery: A Comparative Guide to 4A3-SC7 LNP Performance Using Luciferase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic payloads is a critical determinant of success. Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo gene delivery, with novel ionizable lipids continually being developed to enhance potency and tissue-specific targeting. This guide provides a comparative analysis of the 4A3-SC7 LNP system, utilizing the widely adopted luciferase assay as a primary validation method. We present experimental data, detailed protocols, and a clear visualization of the workflow to aid in the selection and application of LNP delivery systems.

The 4A3-derived series of ionizable lipids, including 4A3-SC8, have demonstrated high efficacy for mRNA delivery.[1] In comparative studies, LNPs formulated with 4A3-SC8 have shown superior luciferase expression in vitro compared to other lipids.[1] This guide will delve into the specifics of validating such LNP systems, offering a framework for reproducible and comparative assessment.

Comparative Performance of LNP Formulations

The selection of an appropriate LNP formulation is crucial for maximizing therapeutic efficacy. The following table summarizes the in vitro and in vivo performance of various LNP formulations, with a focus on luciferase expression as a measure of delivery efficiency.

LNP FormulationCell Line / Animal ModelKey FindingsReference
4A3-SC8 IGROV-I cells, RAW macrophagesInduced the highest luciferase expression among a series of 4A3-derived lipids.[1][1]
cKK-E12 RAW macrophages, BALB/c miceShowed high luciferase expression, comparable to or slightly less than 4A3-SC8 in some contexts.[1][2][1][2]
ALC-0315 A549 lung epithelial cells, Huh7 hepatocytes, BALB/c miceDemonstrated potent luciferase expression, particularly in A549 cells and in vivo at early time points.[2][2]
LP-01 BALB/c miceInduced notable luciferase expression in vivo.[2][2]
C10-200 HepG2 cellsShowed higher transfection efficiency compared to C12-200 LNPs in vitro.[3][3]
SM-102 C57BL/6 miceExhibited comparable liver-specific mRNA delivery to other potent LNPs.[4][4]

Visualizing the Luciferase Assay Workflow

A clear understanding of the experimental process is essential for accurate and reproducible results. The following diagram illustrates the typical workflow for validating LNP delivery of luciferase mRNA both in vitro and in vivo.

LNP_Luciferase_Assay_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_formulation LNP Formulation vitro_start Plate Cells vitro_treat Treat with mRNA-LNPs vitro_start->vitro_treat vitro_incubate Incubate (24h) vitro_treat->vitro_incubate vitro_lyse Lyse Cells vitro_incubate->vitro_lyse vitro_reagent Add Luciferase Assay Reagent vitro_lyse->vitro_reagent vitro_read Measure Bioluminescence vitro_reagent->vitro_read vivo_inject Inject Mice with mRNA-LNPs (i.v.) vivo_wait Wait (e.g., 6h) vivo_inject->vivo_wait vivo_luciferin Administer D-Luciferin (i.p.) vivo_wait->vivo_luciferin vivo_image In Vivo Imaging (IVIS) vivo_luciferin->vivo_image vivo_ex_vivo Ex Vivo Organ Imaging vivo_image->vivo_ex_vivo lipids Prepare Lipid Mix (e.g., this compound, DSPC, Chol, PEG-lipid) in Ethanol (B145695) mixing Microfluidic Mixing lipids->mixing mrna Prepare Luciferase mRNA in Aqueous Buffer (pH 4.0) mrna->mixing dialysis Dialysis/ Purification mixing->dialysis dialysis->vitro_treat dialysis->vivo_inject

Workflow for LNP-mediated luciferase mRNA delivery validation.

Experimental Protocols

Detailed and standardized protocols are fundamental for generating reliable and comparable data. Below are methodologies for the key experiments involved in validating LNP delivery using a luciferase reporter system.

LNP Formulation via Microfluidic Mixing
  • Preparation of Lipid Stock Solutions : Dissolve the ionizable lipid (e.g., this compound), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in 100% ethanol to create individual stock solutions.[5]

  • Lipid Mixture Preparation : Combine the calculated volumes of the lipid stock solutions in an organic solvent (e.g., ethanol). A common molar ratio for the components is 38.5:30:30:1.5 (ionizable lipid:cholesterol:helper lipid:PEG-lipid).[6]

  • mRNA Preparation : Dilute the firefly luciferase-encoding mRNA in an aqueous buffer, typically a 10-100 mM citrate (B86180) buffer with a pH of 3.0-4.5.[5][6]

  • Microfluidic Mixing : Utilize a microfluidic mixing device to rapidly combine the lipid-ethanol solution with the mRNA-aqueous solution at a specific flow rate ratio (e.g., 1:3 volume ratio of ethanol to aqueous phase).[2]

  • Purification : The resulting LNP solution is then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated components.[2][5]

  • Characterization : Characterize the formulated LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency.[2]

In Vitro Luciferase Assay
  • Cell Seeding : Plate cells (e.g., HepG2, A549) in a 96-well white, clear-bottom plate at a suitable density (e.g., 5,000-20,000 cells/well) and allow them to adhere overnight.[3][5]

  • LNP Treatment : Dilute the mRNA-LNPs in complete cell culture medium to the desired concentrations and add to the cells.[5]

  • Incubation : Incubate the treated cells for a specified period, typically 24 hours, at 37°C and 5% CO2.[5][7]

  • Cell Lysis : Remove the cell culture medium and add a lysis buffer to each well.[5]

  • Luciferase Assay : Add a luciferase assay reagent (e.g., Promega ONE-Glo™) to each well.[2]

  • Bioluminescence Measurement : Measure the bioluminescent signal using a plate reader.[5]

In Vivo Luciferase Assay
  • Animal Model : Utilize appropriate animal models, such as C57BL/6 or BALB/c mice.[2][5]

  • LNP Administration : Administer the mRNA-LNPs to the mice via the desired route, commonly intravenous (i.v.) injection through the tail vein.[5][8]

  • Time Course : Allow a specific amount of time for the mRNA to be delivered and the luciferase to be expressed (e.g., 6 hours).[5][8]

  • Substrate Administration : Intraperitoneally (i.p.) inject the mice with a D-luciferin solution (e.g., 15 mg/mL in PBS).[5]

  • In Vivo Imaging : After a short stabilization period (e.g., 10 minutes), anesthetize the mice and perform whole-body bioluminescence imaging using an in vivo imaging system (IVIS).[2][5]

  • Ex Vivo Organ Imaging : For more detailed biodistribution analysis, euthanize the mice, collect major organs (liver, spleen, lungs, etc.), and image them ex vivo after incubation in a D-luciferin solution.[2]

Alternative and Complementary Validation Methods

While the luciferase assay is a powerful tool for quantifying protein expression, other methods can provide complementary information on LNP delivery and function.

  • Fluorescently Labeled mRNA/LNPs : Incorporating a fluorescent dye into the mRNA or the lipid components allows for the direct visualization and quantification of LNP uptake and biodistribution in tissues and cells using techniques like fluorescence microscopy and flow cytometry.[9]

  • Reporter Gene Assays (e.g., GFP, mCherry) : Similar to luciferase, other reporter genes like Green Fluorescent Protein (GFP) or mCherry can be used.[2][9] These allow for direct visualization of protein expression in cells without the need for a substrate, which is particularly useful for flow cytometry and immunohistochemistry.

  • Enzyme-Linked Immunosorbent Assay (ELISA) : If the delivered mRNA encodes for a secreted protein, ELISA can be used to quantify the protein concentration in the serum or cell culture supernatant.

  • RNA Interference (RNAi)-based Knockdown Studies : For LNPs designed to deliver siRNA, validation can be performed by measuring the knockdown of a target gene.[10] This can be done by quantifying the target mRNA levels (e.g., via qRT-PCR) or protein levels (e.g., via Western blot or ELISA).[10]

By combining the robust and quantitative data from luciferase assays with insights from these alternative methods, researchers can gain a comprehensive understanding of their LNP system's performance and make informed decisions in the development of novel mRNA therapeutics.

References

Head-to-Head Comparison: 4A3-SC7 and 4A3-SC8 Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of mRNA therapeutics, the choice of ionizable lipid is paramount to the success of a lipid nanoparticle (LNP) delivery system. These lipids are critical for encapsulating and protecting the mRNA payload, as well as facilitating its endosomal escape and release into the cytoplasm of target cells. This guide provides a detailed, data-supported comparison of two prominent ionizable lipids: 4A3-SC7 and 4A3-SC8.

This comparison is intended for researchers, scientists, and drug development professionals to make informed decisions when selecting a lipid for their specific therapeutic application. The following sections present a summary of their chemical properties, formulation characteristics, and in vivo performance, supported by experimental data and protocols.

Chemical and Physical Properties

Both this compound and 4A3-SC8 are proprietary, ionizable lipids characterized by unique structural features designed to optimize mRNA delivery. While their exact structures are not publicly disclosed, their chemical formulas and molecular weights are available, providing insight into their relative sizes.

PropertyThis compound4A3-SC8
CAS Number 1857340-77-2[1][2]1857340-78-3[3]
Molecular Formula C71H131N3O16S4[1][2]C75H139N3O16S4[3]
Molecular Weight 1411.07 g/mol [1][2]1467.2 g/mol [3]
Key Structural Feature Branched-tail structure[1][2]Dendrimer-based structure[4]

LNP Formulation and Physicochemical Characteristics

The formulation of these lipids into LNPs is a critical step that dictates the ultimate performance of the delivery vehicle. Below is a comparison of typical formulation parameters and the resulting nanoparticle characteristics.

Formulation Composition
ComponentThis compound (Liver SORT LNP)[1][2]4A3-SC8 (mDLNP)[5]
Ionizable Lipid 15.04 mol%23.8 mol%
Helper Lipid (DOPE) 23.04 mol%23.8 mol%
Cholesterol 38.72 mol%47.6 mol%
PEG-Lipid (DMG-PEG2000) 3.2 mol%4.8 mol%
Targeting Lipid (4A3-Cit) 20 mol%N/A
Total Lipid:RNA Ratio 20:1 (wt/wt)[1][2]40:1 (wt/wt)[5]
Nanoparticle Characteristics
ParameterThis compound (Liver SORT LNP)[1][2]4A3-SC8 & PEG2k5c (DLNP)[4]
Size (Diameter) ~74 nm[1][2]~138 nm[4]
Polydispersity Index (PDI) 0.17[1][2]0.102[4]
Zeta Potential --1.0 mV[4]
Encapsulation Efficiency 87% (for ~5000 nt mRNA)[1][2]-

In Vivo Performance

The ultimate test of an ionizable lipid is its ability to effectively deliver its mRNA payload in a living organism, leading to robust protein expression in the target tissue.

This compound for In Vivo Base Editing

In a study focused on in vivo gene editing, LNPs formulated with this compound were used to deliver large adenosine (B11128) base editor (ABE) mRNAs.[1][2] The unique branched-tail structure of this compound was highlighted as being critical for stabilizing nanoparticles encapsulating these large RNAs.[1][2] The key in vivo performance metric reported was:

  • >40% base editing in hepatocytes : This demonstrates highly efficient delivery to and functional protein expression in liver cells, leading to a durable correction of a disease-causing mutation in a mouse model.[1][2]

4A3-SC8 for In Vivo Protein Expression

4A3-SC8 has been identified as a leading ionizable lipid for efficient mRNA delivery, enabling high levels of protein production both in vitro and in vivo.[4] In comparative studies, LNPs formulated with 4A3-SC8 have demonstrated superior performance:

  • High Luciferase Expression : 4A3-SC8 containing LNPs were among those that enabled the highest level of protein production both in vitro and in vivo.[4] Specifically, they produced 3-fold more functional luciferase protein than 5A2-SC8 in vivo.[4]

  • Efficient Liver Targeting : Dendrimer-based LNPs (DLNPs) formulated with 4A3-SC8 efficiently deliver mRNA to the liver after systemic administration.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. The following sections outline the general protocols for LNP formulation and in vivo evaluation.

LNP Formulation by Pipette Mixing

This method is suitable for small-scale preparation of LNPs.

  • Preparation of Stock Solutions :

    • Dissolve this compound or 4A3-SC8, helper lipid (e.g., DOPE), cholesterol, and PEG-lipid in ethanol (B145695) at appropriate concentrations.[6]

    • Dissolve mRNA in a low pH buffer, such as 100 mM citrate (B86180) buffer (pH 3.0).[5]

  • Mixing :

    • Combine the lipid solutions in ethanol to achieve the desired molar ratios.

    • Rapidly add the aqueous mRNA solution to the ethanolic lipid solution with vigorous pipetting. The volume ratio of aqueous to ethanol is typically 3:1.[5]

  • Incubation and Dialysis :

    • Allow the mixture to incubate at room temperature for a defined period (e.g., 15 minutes) to allow for LNP assembly.

    • Purify the LNPs and exchange the buffer to a physiological pH (e.g., PBS) through dialysis or other buffer exchange methods.

LNP_Formulation_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_purification Purification Lipids Lipids in Ethanol (this compound/8, DOPE, Chol, PEG) Mixing Rapid Mixing (Pipette/Vortex) Lipids->Mixing mRNA mRNA in Aqueous Buffer (pH 3.0) mRNA->Mixing Incubation Incubation (Self-Assembly) Mixing->Incubation Dialysis Dialysis/ Buffer Exchange (to PBS) Incubation->Dialysis Final_LNP Final LNP Formulation Dialysis->Final_LNP

General workflow for LNP formulation.
In Vivo Evaluation of mRNA Delivery

This protocol describes a typical in vivo study to assess the efficacy of LNP-mediated mRNA delivery.

  • Animal Model : Utilize a relevant mouse model (e.g., C57BL/6 mice for general expression studies or a specific disease model).

  • LNP Administration : Administer the LNP-formulated mRNA to the animals via the desired route (e.g., intravenous injection for systemic delivery). The dosage will depend on the specific study design.

  • Protein Expression Analysis :

    • For reporter genes like luciferase, perform in vivo imaging (e.g., IVIS) at specific time points (e.g., 6 hours) post-injection to visualize and quantify protein expression.[4]

    • Harvest organs of interest (e.g., liver, spleen) for ex vivo imaging and quantification of luminescence.[4]

  • Functional Assays : For therapeutic mRNAs, perform relevant functional assays to assess the biological effect (e.g., measuring base editing efficiency in target cells).[1][2]

In_Vivo_Workflow LNP_mRNA LNP-formulated mRNA Administration Intravenous Injection (Mouse Model) LNP_mRNA->Administration Imaging In Vivo Imaging (e.g., IVIS) (e.g., 6 hours post-injection) Administration->Imaging Organ_Harvest Organ Harvest (Liver, Spleen, etc.) Administration->Organ_Harvest Quantification Quantification of Protein Expression/ Functional Effect Imaging->Quantification Ex_Vivo Ex Vivo Analysis Organ_Harvest->Ex_Vivo Ex_Vivo->Quantification

Workflow for in vivo evaluation.

Conclusion

Both this compound and 4A3-SC8 are high-performing ionizable lipids for in vivo mRNA delivery. The choice between them may depend on the specific application:

  • This compound has demonstrated exceptional capability in delivering very large mRNA payloads, making it a strong candidate for gene editing applications.[1][2] Its unique branched-tail structure appears to be advantageous for maintaining the stability of LNPs encapsulating large nucleic acids.[1][2]

  • 4A3-SC8 is a robust and versatile lipid that has shown top-tier performance in mediating high levels of protein expression for more standard-sized mRNAs.[4] Its ease of synthesis and purification, combined with its high delivery efficiency, makes it a valuable tool for a broad range of therapeutic and research applications.[4]

Ultimately, the optimal ionizable lipid for a given project should be determined through empirical testing, considering the specific mRNA sequence, target tissue, and desired therapeutic outcome. This guide provides a foundational dataset to inform the initial selection and experimental design for such studies.

References

Benchmarking 4A3-SC7: A Comparative Guide to Ionizable Lipids for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of siRNA-based drugs. This guide provides a comprehensive comparison of the ionizable lipid 4A3-SC7 against other prominent ionizable lipids used in the formulation of lipid nanoparticles (LNPs) for siRNA delivery. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of delivery platforms.

Executive Summary

This compound is a key component of the innovative Selective Organ Targeting (SORT) lipid nanoparticle platform, which enables tissue-specific delivery of genetic payloads. While direct head-to-head in vivo studies for siRNA delivery using this compound against other leading ionizable lipids are not extensively published, this guide synthesizes available data on this compound and its close structural analog, 4A3-SC8, alongside widely used lipids such as DLin-MC3-DMA, ALC-0315, and SM-102. The data suggests that lipids derived from the 4A3 headgroup exhibit high potency for nucleic acid delivery.

Performance Comparison of Ionizable Lipids

The following tables summarize the physicochemical properties and in vivo performance of various ionizable lipids in LNP formulations for siRNA delivery. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Physicochemical Properties of LNP Formulations
Ionizable LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Size (nm)PDIEncapsulation Efficiency (%)
This compound (in SORT LNP) 15:15:30:3 (plus SORT molecule)~80-100<0.2>90%
DLin-MC3-DMA 50:10:38.5:1.5~55-80<0.2>90%[1]
ALC-0315 50:10:38.5:1.5~45-80<0.2>90%
SM-102 50:10:38.5:1.5~80-100<0.2>90%

Note: PDI refers to the Polydispersity Index, a measure of the heterogeneity of particle sizes.

Table 2: In Vivo siRNA Delivery Performance (Factor VII Knockdown in Mice)
Ionizable LipidsiRNA Dose (mg/kg)Factor VII Knockdown (%)Key Findings
This compound Data not availableData not availableUtilized in SORT LNPs for targeted delivery.
DLin-MC3-DMA 0.005>80%ED50 of 0.005 mg/kg for Factor VII silencing.[2]
ALC-0315 1~70-80%Achieved a two-fold greater knockdown of Factor VII compared to DLin-MC3-DMA at the same dose.[3][4]
SM-102 Data not available for siRNAData not available for siRNAShown to be highly effective for mRNA delivery.

ED50: The dose required to achieve 50% of the maximum effect.

Experimental Methodologies

To ensure a clear understanding of the presented data, this section outlines the typical experimental protocols used for LNP formulation and in vivo evaluation.

LNP Formulation Protocol (Microfluidic Mixing)

A common and reproducible method for LNP formulation is microfluidic mixing.

  • Preparation of Solutions:

    • An ethanol (B145695) phase is prepared by dissolving the ionizable lipid, helper lipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid in ethanol at a specific molar ratio.

    • An aqueous phase is prepared by dissolving the siRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • The ethanol and aqueous phases are loaded into separate syringes and infused into a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (typically 3:1 aqueous to ethanol).

    • The rapid mixing within the microfluidic channels facilitates the self-assembly of the lipids and siRNA into LNPs.

  • Purification and Characterization:

    • The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

    • The LNPs are then characterized for their size, PDI, zeta potential, and siRNA encapsulation efficiency.

In Vivo siRNA Delivery and Efficacy Assessment

The murine Factor VII model is a standard for evaluating the hepatic delivery of siRNA.

  • Animal Model: C57BL/6 mice are typically used.

  • Administration: LNP-siRNA formulations are administered intravenously (i.v.) via the tail vein at a specified dose.

  • Sample Collection: Blood samples are collected at a predetermined time point (e.g., 48 hours) post-injection.

  • Efficacy Measurement: Serum levels of Factor VII protein are quantified using a chromogenic assay. The percentage of Factor VII knockdown is calculated relative to a control group treated with a non-targeting siRNA or saline.

Visualizing Experimental Workflows and Pathways

To further elucidate the processes involved in LNP-mediated siRNA delivery, the following diagrams are provided.

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipid Ethanolic Solution Lipid Ethanolic Solution Microfluidic Mixing Microfluidic Mixing Lipid Ethanolic Solution->Microfluidic Mixing siRNA Aqueous Solution (pH 4) siRNA Aqueous Solution (pH 4) siRNA Aqueous Solution (pH 4)->Microfluidic Mixing LNP Self-Assembly LNP Self-Assembly Microfluidic Mixing->LNP Self-Assembly Dialysis (PBS, pH 7.4) Dialysis (PBS, pH 7.4) LNP Self-Assembly->Dialysis (PBS, pH 7.4) Characterization Characterization Dialysis (PBS, pH 7.4)->Characterization IV Injection (Mouse) IV Injection (Mouse) Characterization->IV Injection (Mouse) Blood Collection Blood Collection IV Injection (Mouse)->Blood Collection Factor VII Assay Factor VII Assay Blood Collection->Factor VII Assay Data Analysis Data Analysis Factor VII Assay->Data Analysis

Caption: LNP-siRNA Formulation and In Vivo Evaluation Workflow.

signaling_pathway cluster_cell Hepatocyte LNP-siRNA LNP-siRNA Endocytosis Endocytosis LNP-siRNA->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape siRNA Release siRNA Release Endosomal Escape->siRNA Release RISC Loading RISC Loading siRNA Release->RISC Loading mRNA Cleavage mRNA Cleavage RISC Loading->mRNA Cleavage Translation Inhibition Translation Inhibition mRNA Cleavage->Translation Inhibition Factor VII mRNA Factor VII mRNA Factor VII mRNA->RISC Loading Factor VII Protein Factor VII Protein Factor VII mRNA->Factor VII Protein Translation

Caption: Mechanism of LNP-mediated siRNA delivery and gene silencing.

Discussion and Future Outlook

The development of ionizable lipids has been a critical driver in the success of RNA therapeutics. While DLin-MC3-DMA set an early benchmark for in vivo siRNA delivery, newer lipids like ALC-0315 have demonstrated improved performance in some contexts.[4] The this compound lipid, as part of the SORT platform, represents a promising approach for achieving tissue-specific delivery, a key challenge in the field. Although direct comparative siRNA delivery data for this compound is not yet widely available, the high potency observed with the related 4A3-SC8 lipid in mRNA delivery suggests that the 4A3 scaffold is a promising foundation for the development of next-generation delivery vehicles.

Future research should focus on direct, standardized comparisons of these leading ionizable lipids for siRNA delivery under identical experimental conditions. Such studies will be invaluable for elucidating the structure-activity relationships that govern in vivo performance and for guiding the rational design of even more potent and specific delivery systems for siRNA therapeutics.

References

A Comparative Guide to 4A3-SC7 Lipid Nanoparticles for Therapeutic Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of drug development, offering a versatile platform for producing therapeutic proteins in vivo. Central to the success of this modality is the development of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and the choice of ionizable lipid is critical to their efficacy. This guide provides a comparative analysis of 4A3-SC7, an ionizable lipid used in LNP formulations, against other common alternatives for therapeutic protein expression.

Performance Comparison of mRNA Delivery Systems

The selection of an appropriate delivery system is paramount for achieving robust therapeutic protein expression. Below is a comparative summary of this compound-formulated LNPs and other widely used mRNA delivery technologies. The data presented is a synthesis of findings from multiple studies and aims to provide a general performance overview. Direct head-to-head comparisons under identical experimental conditions are limited in the public domain; therefore, these values should be considered as representative.

Delivery SystemIn Vitro Transfection Efficiency (e.g., % GFP+ cells)In Vivo Protein Expression (e.g., Luciferase activity, arbitrary units)Cell Viability (% of control)Notes
This compound LNPs HighHigh, particularly with organ-specific targeting (SORT)Generally high, but can be formulation dependentDemonstrates potential for targeted delivery to specific organs like the liver and spleen.[1]
DLin-MC3-DMA LNPs HighHigh, considered a benchmark for liver deliveryHighOne of the most well-characterized ionizable lipids; a key component of the first FDA-approved siRNA-LNP therapeutic.[2][3][4]
SM-102 LNPs HighHighHighA key component in the Moderna COVID-19 vaccine.[3]
ALC-0315 LNPs HighHighHighA key component in the Pfizer-BioNTech COVID-19 vaccine.[3]
Lipofectamine MessengerMAX™ Very HighNot applicable (primarily for in vitro use)Moderate to High, can be dose-dependentA widely used commercial reagent for in vitro mRNA transfection.
Viral Vectors (e.g., AAV) HighHigh and often long-lastingHigh, but potential for immunogenicityCan induce immune responses, limiting repeat dosing.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of mRNA-LNP delivery systems.

In Vitro Transcription of mRNA

Objective: To synthesize high-quality, capped, and polyadenylated mRNA for encapsulation into LNPs.

Protocol:

  • Template Preparation: A linear DNA template containing a T7 promoter, the open reading frame of the therapeutic protein, and a poly(A) tail sequence is generated by PCR or plasmid linearization.[]

  • In Vitro Transcription Reaction: The transcription reaction is assembled with the DNA template, T7 RNA polymerase, RNase inhibitors, and a mixture of nucleotides (ATP, CTP, GTP), with N1-methylpseudouridine-5'-triphosphate (m1ΨTP) completely replacing UTP to reduce immunogenicity.[] A cap analog (e.g., CleanCap®) is included for co-transcriptional capping.[]

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.[]

  • DNase Treatment: DNase I is added to the reaction mixture to degrade the DNA template, followed by incubation at 37°C for 30 minutes.

  • Purification: The mRNA is purified using a method such as lithium chloride precipitation or silica-based spin columns to remove unincorporated nucleotides, enzymes, and salts.

  • Quality Control: The integrity and purity of the mRNA are assessed by gel electrophoresis, and the concentration is determined by UV spectrophotometry.

Formulation of this compound Lipid Nanoparticles

Objective: To encapsulate the synthesized mRNA into LNPs using the this compound ionizable lipid.

Protocol:

  • Lipid Stock Preparation: Stock solutions of this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) are prepared in ethanol (B145695).[1][6]

  • mRNA Solution Preparation: The purified mRNA is diluted in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 3.0).[7]

  • Microfluidic Mixing: The lipid solution in ethanol and the mRNA solution in the aqueous buffer are loaded into separate syringes and mounted on a microfluidic mixing device. The solutions are mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[8]

  • Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH, resulting in the formation of stable nanoparticles.[7]

  • Characterization: The LNPs are characterized for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The mRNA encapsulation efficiency is determined using a fluorescent dye-based assay (e.g., RiboGreen).[9]

In Vitro Transfection and Protein Expression Quantification

Objective: To assess the efficiency of LNP-mediated mRNA delivery and subsequent protein expression in a cell-based assay.

Protocol:

  • Cell Seeding: Adherent cells (e.g., HEK293 or CHO cells) are seeded in 96-well plates and allowed to attach overnight.[10]

  • Transfection: The mRNA-LNPs are diluted in cell culture medium and added to the cells.[11]

  • Incubation: The cells are incubated for 24-48 hours to allow for mRNA translation.

  • Quantification of Protein Expression:

    • Reporter Genes (e.g., Luciferase, GFP): For reporter proteins, expression can be quantified using a luciferase assay system or by flow cytometry for GFP.[8][12]

    • Therapeutic Proteins: For secreted therapeutic proteins, the cell culture supernatant is collected, and the protein concentration is determined by an enzyme-linked immunosorbent assay (ELISA).[8] For intracellular proteins, cell lysates are prepared and analyzed by Western blotting or ELISA.

Cell Viability Assay

Objective: To evaluate the cytotoxicity of the LNP formulations.

Protocol:

  • Cell Treatment: Cells are treated with varying concentrations of LNPs as described in the transfection protocol.

  • Assay: After the desired incubation period, a cell viability reagent (e.g., alamarBlue or MTT) is added to the wells.[8][13]

  • Measurement: The plate is incubated according to the manufacturer's instructions, and the absorbance or fluorescence is measured using a plate reader.

  • Analysis: Cell viability is calculated as a percentage relative to untreated control cells.

Visualizing the Process: Workflows and Pathways

To better understand the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_mRNA_Synthesis mRNA Synthesis cluster_LNP_Formulation LNP Formulation cluster_Evaluation In Vitro Evaluation DNA_Template DNA Template IVT In Vitro Transcription DNA_Template->IVT Purification mRNA Purification IVT->Purification QC1 Quality Control Purification->QC1 mRNA Purified mRNA QC1->mRNA Lipids Lipid Mixture (incl. This compound) Mixing Microfluidic Mixing Lipids->Mixing mRNA->Mixing Dialysis Dialysis Mixing->Dialysis QC2 Characterization (Size, PDI, Encapsulation) Dialysis->QC2 Transfection Transfection QC2->Transfection Cell_Culture Cell Culture Cell_Culture->Transfection Protein_Quant Protein Quantification Transfection->Protein_Quant Viability_Assay Cell Viability Assay Transfection->Viability_Assay

Caption: Experimental workflow for therapeutic protein expression using mRNA-LNPs.

LNP_Uptake_and_Expression cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP mRNA-LNP Endosome Endosome LNP->Endosome Endocytosis mRNA_release mRNA Release Endosome->mRNA_release Endosomal Escape Cytosol Cytosol Ribosome Ribosome mRNA_release->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein

Caption: Cellular uptake and protein expression pathway of mRNA-LNPs.

References

A Comparative Guide to LNP Mixing Methods for 4A3-SC8 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient encapsulation of nucleic acids into Lipid Nanoparticles (LNPs) is a critical determinant of therapeutic efficacy. The choice of mixing method directly influences the physicochemical properties and subsequent biological performance of the LNPs. This guide provides a comparative analysis of common LNP mixing techniques for formulations utilizing the ionizable lipid 4A3-SC8, a component noted for its role in potent mRNA delivery.

Comparative Performance of LNP Mixing Methods

The selection of a mixing method for LNP formulation is a trade-off between scale, control, and cost. Here, we summarize the key performance indicators for 4A3-SC8 LNPs prepared by pipette, vortex, and microfluidic mixing.

Mixing MethodParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)ThroughputKey AdvantagesKey Disadvantages
Pipette Mixing Variable> 0.2VariableLowSimple, low cost, suitable for small-scale screening.Low reproducibility, user-dependent variability, not scalable.
Vortex Mixing ~100 - 200~0.1 - 0.2> 90%[1]Low to MediumImproved mixing over pipetting, suitable for medium scale lab preparations.[1]Can be inconsistent, not ideal for large-scale production.
Microfluidic Mixing ~80 - 150< 0.15> 95%[2]HighPrecise control over particle size and PDI, highly reproducible, scalable.[3][4]Requires specialized equipment, higher initial cost.[5]

Note: The values presented are approximate and can vary based on specific lipid compositions, buffer systems, and process parameters.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following sections outline the protocols for preparing 4A3-SC8 LNPs using different mixing techniques.

General Preparation of Stock Solutions
  • Lipid Stock Solution (in Ethanol): Prepare a stock solution containing 4A3-SC8, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol, and 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG) in ethanol (B145695). A common molar ratio is 23.8:23.8:47.6:4.8 (4A3-SC8:DOPE:cholesterol:DMG-PEG).[1]

  • mRNA Stock Solution (in Aqueous Buffer): Dissolve the mRNA transcript in a low pH buffer, such as 10 mM citrate (B86180) buffer (pH 4.0).[6] The acidic pH ensures the ionizable lipid is positively charged to facilitate complexation with the negatively charged mRNA.[7]

Pipette Mixing Protocol

This method relies on the manual, rapid mixing of the lipid and mRNA solutions.

  • Dispense the required volume of the mRNA aqueous solution into a microcentrifuge tube.

  • Rapidly add the corresponding volume of the lipid-ethanol solution to the mRNA solution. The typical volumetric ratio of the aqueous phase to the ethanol phase is 3:1.[8]

  • Immediately and vigorously pipette the mixed solution up and down for approximately 30 seconds to facilitate LNP self-assembly.[8]

  • Allow the resulting LNP solution to incubate at room temperature for 15 minutes.[8]

  • Proceed with downstream processing, such as dialysis against PBS to remove ethanol and raise the pH.[2]

Vortex Mixing Protocol

Vortex mixing offers a more standardized and vigorous mixing process compared to manual pipetting.

  • Combine the lipid-ethanol solution and the mRNA-aqueous solution in a suitable tube at a volumetric ratio of 1:3 (ethanol:aqueous).[1]

  • Immediately place the tube on a vortex mixer set to its maximum speed (e.g., 3200 rpm) and vortex for 5 seconds.[6]

  • Following vortexing, allow the LNP suspension to equilibrate.

  • Purify the LNPs via dialysis or a similar buffer exchange method to remove ethanol and neutralize the pH.

Microfluidic Mixing Protocol

Microfluidic mixing provides precise control over the mixing process, leading to highly uniform LNPs.[3]

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone mixer).[9]

  • Set the desired flow rates on the syringe pump to control the mixing speed and the flow rate ratio (FRR) of the aqueous to the organic phase, typically 3:1.[2]

  • Initiate the pumping to introduce the two solutions into the microfluidic chip, where they undergo rapid and controlled mixing, leading to LNP formation.[7]

  • Collect the LNP solution from the outlet of the microfluidic chip.

  • Perform buffer exchange using dialysis or tangential flow filtration to remove the organic solvent and prepare the LNPs for their final application.[2]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams, generated using the DOT language, outline the workflows for each mixing method.

LNP_Pipette_Mixing_Workflow cluster_prep Solution Preparation cluster_mixing Pipette Mixing cluster_post Post-Processing Lipid_Ethanol Lipid Mix in Ethanol Combine Combine Solutions Lipid_Ethanol->Combine mRNA_Aqueous mRNA in Aqueous Buffer mRNA_Aqueous->Combine Pipette_Mix Vigorous Pipetting Combine->Pipette_Mix Immediate Incubate Incubate Pipette_Mix->Incubate Purify Purify (e.g., Dialysis) Incubate->Purify Final_LNPs Final LNP Suspension Purify->Final_LNPs

Caption: Workflow for LNP preparation using the pipette mixing method.

LNP_Vortex_Mixing_Workflow cluster_prep Solution Preparation cluster_mixing Vortex Mixing cluster_post Post-Processing Lipid_Ethanol Lipid Mix in Ethanol Combine Combine Solutions Lipid_Ethanol->Combine mRNA_Aqueous mRNA in Aqueous Buffer mRNA_Aqueous->Combine Vortex Vortex at Max Speed Combine->Vortex Immediate Equilibrate Equilibrate Vortex->Equilibrate Purify Purify (e.g., Dialysis) Equilibrate->Purify Final_LNPs Final LNP Suspension Purify->Final_LNPs

Caption: Workflow for LNP preparation using the vortex mixing method.

LNP_Microfluidic_Mixing_Workflow cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_collection Collection & Purification Lipid_Ethanol Lipid Mix in Ethanol Load_Syringes Load Syringes Lipid_Ethanol->Load_Syringes mRNA_Aqueous mRNA in Aqueous Buffer mRNA_Aqueous->Load_Syringes Pump Pump into Microfluidic Chip Load_Syringes->Pump Collect Collect LNP Solution Pump->Collect Purify Purify (e.g., Dialysis) Collect->Purify Final_LNPs Final LNP Suspension Purify->Final_LNPs

Caption: Workflow for LNP preparation using the microfluidic mixing method.

References

Assessing the Immunogenicity of 4A3-SC7 Based LNPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has placed a significant emphasis on the design and optimization of lipid nanoparticle (LNP) delivery systems. The immunogenicity of these LNPs is a critical parameter, influencing both their efficacy and safety profiles. While LNPs can act as adjuvants, enhancing the desired immune response against the mRNA-encoded antigen, excessive or off-target immune activation can lead to adverse effects. This guide provides a comparative assessment of the immunogenicity of lipid nanoparticles, with a focus on formulations based on the 4A3 ionizable lipid series, contextualized by data from widely used alternatives such as those containing SM-102 and ALC-0315.

It is important to note that while the 4A3 series of ionizable lipids, including 4A3-SC8, have been investigated for their efficacy in mRNA delivery, specific public data on the immunogenicity of 4A3-SC7 based LNPs is limited.[1][2] Therefore, this guide will draw comparisons based on available data for the broader 4A3 series and well-characterized comparator LNPs to provide a valuable framework for researchers.

Comparative Immunogenicity Data

The immunogenicity of LNPs is a multifaceted process involving the activation of both innate and adaptive immunity. Key metrics for assessment include the production of cytokines, and the induction of antigen-specific antibody and T-cell responses. The tables below summarize quantitative data from preclinical studies on various LNP formulations.

Table 1: In Vitro Cytokine Induction by Various LNP Formulations

LNP FormulationCell TypeCytokine MeasuredFold Increase vs. ControlReference
DODMA-based LNPMouse SplenocytesTNFSignificant Induction[2]
SM-102-based LNPMouse SplenocytesTNFSignificant Induction[2]
DODMA-based LNPMouse SplenocytesIFN-γSignificant Induction[2]
SM-102-based LNPMouse SplenocytesIFN-γSignificant Induction[2]
DODMA-based LNPMouse SplenocytesIL-6Significant Induction[2]
SM-102-based LNPMouse SplenocytesIL-6Significant Induction[2]
SM-102 LNPHuman PBMCsIL-1βSignificantly higher than MC3[3]
MC3 LNPHuman PBMCsIL-1βLower than SM-102[3]

Table 2: In Vivo Antibody and T-Cell Responses to mRNA-LNPs

LNP Formulation (Antigen)Animal ModelPrimary EndpointResultReference
DODMA-LNP (Dengue E80)MiceAntigen-specific IgGComparable to plasmid DNA[2]
DODMA-LNP (Dengue E80)MiceIFN-γ producing splenocytesSignificantly higher than plasmid DNA[2]
SM-102-RNA (Luciferase)MiceAnti-luciferase IgGSignificant induction[4]
ALC-0315-RNA (Luciferase)MiceAnti-luciferase IgGSignificant induction[4]
KC2-RNA (Luciferase)MiceAnti-luciferase IgGNo significant induction[4]
SM-102-RNA (Luciferase)MiceIgG2a/IgG1 RatioTh1 bias[4]
ALC-0315-RNA (Luciferase)MiceIgG2a/IgG1 RatioTh1 bias[4]
C12-200-sito-30%DOPE (OVA)Ex vivo co-cultureOT-I T-cell proliferationRobust proliferation[5]
cKK-E12-sito-30%DOPE (OVA)Ex vivo co-cultureIFN-γ, TNF-α, IL-2 productionEnhanced production[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of LNP immunogenicity. Below are protocols for key experiments cited in the literature.

In Vitro Cytokine Production Assay
  • Cell Isolation and Culture:

    • Isolate splenocytes from naive mice (e.g., C57BL/6) and culture them in a complete RPMI medium.

    • Alternatively, use human peripheral blood mononuclear cells (PBMCs).

  • LNP Stimulation:

    • Add different LNP formulations (e.g., this compound based, SM-102, ALC-0315) at various concentrations to the cell cultures. Include a positive control (e.g., LPS) and a negative control (vehicle).

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24 hours).

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Quantify the levels of cytokines (e.g., TNF-α, IFN-γ, IL-6, IL-1β) using ELISA or a multiplex cytokine assay (e.g., Luminex).

In Vivo Immunization and Antibody Titer Determination
  • Animal Immunization:

    • Administer mRNA-LNP formulations encoding a model antigen (e.g., luciferase, ovalbumin) to mice (e.g., BALB/c or C57BL/6) via a relevant route (e.g., intramuscular).

    • Include control groups receiving empty LNPs or saline.

    • A prime-boost immunization schedule is often employed (e.g., day 0 and day 21).

  • Serum Collection:

    • Collect blood samples at specified time points (e.g., day 14, day 28).

    • Isolate serum by centrifugation.

  • ELISA for Antigen-Specific Antibodies:

    • Coat ELISA plates with the recombinant antigen.

    • Serially dilute the collected serum and add to the plates.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) for detection.

    • Determine the antibody endpoint titers.

Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Responses
  • Splenocyte Isolation:

    • At a defined time point after the final immunization, euthanize the mice and isolate splenocytes.

  • Cell Stimulation:

    • Add splenocytes to an ELISpot plate pre-coated with a capture antibody for a specific cytokine (e.g., IFN-γ).

    • Stimulate the cells with the specific antigen (e.g., a peptide from the encoded protein).

  • Incubation and Detection:

    • Incubate the plate to allow cytokine secretion.

    • Wash the cells and add a biotinylated detection antibody.

    • Add a streptavidin-enzyme conjugate and a substrate to visualize the spots, where each spot represents a cytokine-secreting cell.

  • Analysis:

    • Count the spots using an ELISpot reader to quantify the number of antigen-specific T-cells.

Signaling Pathways and Visualization

The immunogenicity of LNPs is initiated through the recognition of their components by the innate immune system. Two key pathways involved are the Toll-like receptor (TLR) signaling and the NLRP3 inflammasome activation.

Toll-like Receptor (TLR) Signaling Pathway

Ionizable lipids within LNPs can be recognized by TLRs, particularly TLR4, leading to the activation of downstream signaling cascades that result in the production of pro-inflammatory cytokines and type I interferons.[6][7]

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP Lipid Nanoparticle (Ionizable Lipid) TLR4 TLR4 LNP->TLR4 Recognition MyD88 MyD88 TLR4->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 MyD88->IRF3 Activation via TRIF-dependent pathway (alternative) TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activation NFkB_IkappaB NF-κB/IκB IKK_complex->NFkB_IkappaB Phosphorylation of IκB NFkB NF-κB (active) NFkB_IkappaB->NFkB Release Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Proinflammatory_Genes Translocation Type1_IFN_Genes Type I IFN Gene Transcription IRF3->Type1_IFN_Genes Translocation

Caption: TLR4 signaling cascade initiated by LNP recognition.

NLRP3 Inflammasome Activation Pathway

LNPs can also induce cellular stress, such as lysosomal rupture, which can lead to the activation of the NLRP3 inflammasome.[1] This multi-protein complex activates caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms.

NLRP3_Inflammasome_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation PAMPs PAMPs/DAMPs (e.g., from LNP) TLR TLR PAMPs->TLR NFkB_activation NF-κB Activation TLR->NFkB_activation NLRP3_proIL1B_transcription Transcription of NLRP3 & pro-IL-1β NFkB_activation->NLRP3_proIL1B_transcription LNP_uptake LNP Uptake Lysosomal_Rupture Lysosomal Rupture LNP_uptake->Lysosomal_Rupture Potassium_Efflux K+ Efflux LNP_uptake->Potassium_Efflux NLRP3_Inflammasome NLRP3 Inflammasome Assembly Lysosomal_Rupture->NLRP3_Inflammasome Activation Potassium_Efflux->NLRP3_Inflammasome Activation Caspase1 Caspase-1 (active) NLRP3_Inflammasome->Caspase1 Cleavage of pro-Caspase-1 pro_IL1B pro-IL-1β Caspase1->pro_IL1B IL1B IL-1β (active) pro_IL1B->IL1B Cleavage by Caspase-1

Caption: NLRP3 inflammasome activation by LNPs.

Conclusion

References

A Comparative Guide to Gene Delivery: 4A3-SC7 Lipid Nanoparticles vs. Viral Vectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and safe delivery of genetic material is a cornerstone of modern molecular biology and therapeutic development. While viral vectors have long been the gold standard for gene delivery, the emergence of non-viral technologies, such as lipid nanoparticles (LNPs), offers a compelling alternative. This guide provides an objective comparison of the efficacy of 4A3-SC7 LNPs and traditional viral vectors (Adeno-Associated Virus and Lentivirus), supported by experimental data and detailed methodologies.

At a Glance: Key Performance Indicators

The choice between this compound LNPs and viral vectors depends on the specific application, considering factors like desired duration of expression, immunogenicity, and cargo capacity.

FeatureThis compound LNPsViral Vectors (AAV & Lentivirus)
Delivery Mechanism Endocytosis and endosomal escapeReceptor-mediated endocytosis and viral entry pathways
Gene Expression TransientLong-term (AAV) or stable integration (Lentivirus)
Immunogenicity Generally lower, suitable for redosingCan elicit immune responses, potentially limiting redosing
Cargo Capacity Versatile, can accommodate large mRNA moleculesLimited (AAV: ~4.7 kb)
Manufacturing Scalable and chemically defined processComplex biological manufacturing
Safety Profile No risk of insertional mutagenesisPotential for insertional mutagenesis (Lentivirus)

Quantitative Efficacy Comparison: In Vivo Luciferase Expression

To provide a quantitative measure of delivery efficiency, we have compiled representative in vivo luciferase expression data from studies utilizing LNPs and viral vectors. It is important to note that direct head-to-head studies with this compound LNPs are limited; therefore, data from similar LNP formulations are presented to provide a relevant comparison.

Table 1: In Vivo Luciferase Expression in Mice

Delivery VectorReporter GeneRoute of AdministrationOrganLuciferase Expression (photons/second)Citation
LNP (similar to this compound) Luciferase mRNAIntravenousLiver~1 x 10^9[1][2]
AAV Luciferase geneIntramuscularMuscle~1 x 10^8 (peak)[3]
Lentivirus Luciferase geneIntratrachealLungSignificant, but variable[4]

Note: Expression levels can vary significantly based on the specific formulation, vector serotype, dose, and animal model.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the formulation of this compound LNPs and the production of AAV and lentiviral vectors.

This compound LNP Formulation for mRNA Delivery

This protocol describes the formulation of this compound LNPs using a rapid mixing method.

Materials:

  • This compound ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • mRNA encoding the gene of interest

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 3.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Preparation of Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and DMG-PEG in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of mRNA Solution: Dissolve the mRNA in citrate buffer.

  • LNP Assembly: Rapidly mix the lipid-ethanol solution with the mRNA-citrate buffer solution at a defined volume ratio (e.g., 1:3) using a microfluidic mixing device or manual rapid mixing.

  • Dialysis: Dialyze the resulting LNP suspension against PBS to remove ethanol and raise the pH to physiological levels.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Diagram of the LNP formulation workflow.

LNP_Formulation cluster_prep Preparation cluster_assembly Assembly cluster_purification Purification & Characterization A Dissolve Lipids (this compound, DOPE, Cholesterol, PEG) in Ethanol C Rapid Mixing (Microfluidics or Manual) A->C B Dissolve mRNA in Citrate Buffer B->C D Dialysis against PBS C->D Formed LNPs E Characterization (Size, PDI, Zeta Potential) D->E

Caption: Workflow for this compound LNP Formulation.

Adeno-Associated Virus (AAV) Production

This protocol outlines the triple transient transfection method for producing recombinant AAV vectors in HEK293 cells.[5][6][7][8][9]

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • pAAV plasmid (containing the gene of interest flanked by ITRs)

  • pHelper plasmid (providing adenovirus helper functions)

  • pRC plasmid (containing AAV rep and cap genes)

  • Transfection reagent (e.g., PEI)

  • Cell lysis buffer

  • Iodixanol or Cesium Chloride for gradient ultracentrifugation

Procedure:

  • Cell Culture: Culture HEK293T cells to ~80% confluency.

  • Transfection: Co-transfect the cells with the pAAV, pHelper, and pRC plasmids using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for viral particle production.

  • Harvesting: Harvest the cells and the supernatant.

  • Lysis: Lyse the cells to release the intracellular viral particles.

  • Purification: Purify the AAV particles from the cell lysate and supernatant using gradient ultracentrifugation.

  • Titer Determination: Determine the viral titer (vector genomes/mL) using quantitative PCR (qPCR).

Diagram of the AAV production workflow.

AAV_Production cluster_transfection Transfection cluster_production Production & Harvest cluster_purification Purification & Titer A HEK293T Cells C Co-transfection A->C B Triple Plasmid Mix (pAAV, pHelper, pRC) B->C D Incubation (48-72h) C->D E Harvest Cells & Supernatant D->E F Cell Lysis E->F G Gradient Ultracentrifugation F->G H Titer Determination (qPCR) G->H

Caption: Workflow for AAV Production.

Lentivirus Production

This protocol describes the production of third-generation lentiviral vectors using transient transfection of HEK293T cells.[10][11][12][13][14]

Materials:

  • HEK293T cells

  • DMEM with FBS

  • Lentiviral transfer plasmid (containing the gene of interest)

  • Packaging plasmids (e.g., pMDLg/pRRE and pRSV-Rev)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., PEI or Lipofectamine)

  • 0.45 µm filter

Procedure:

  • Cell Seeding: Seed HEK293T cells to be ready for transfection the next day.

  • Transfection: Co-transfect the cells with the transfer, packaging, and envelope plasmids.

  • Media Change: Change the media 12-24 hours post-transfection.

  • Harvesting: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Filtering: Filter the collected supernatant through a 0.45 µm filter to remove cell debris.

  • Concentration (Optional): Concentrate the viral particles by ultracentrifugation if high titers are required.

  • Titer Determination: Determine the viral titer through methods such as p24 ELISA or transduction of a reporter cell line followed by flow cytometry.

Diagram of the lentivirus production workflow.

Lentivirus_Production cluster_transfection Transfection cluster_harvest Harvest & Processing cluster_titer Titer Determination A HEK293T Cells C Co-transfection A->C B Four Plasmid Mix (Transfer, Packaging, Envelope) B->C D Collect Supernatant (48h & 72h) C->D E Filter (0.45 µm) D->E F Concentration (Optional) E->F G Titer Assay (p24 ELISA or Transduction) F->G Delivery_Pathways cluster_lnp This compound LNP Pathway cluster_viral Viral Vector Pathway (AAV/Lentivirus) LNP_ext LNP in Extracellular Space Endocytosis Endocytosis LNP_ext->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (pH-mediated) Endosome->Escape mRNA_release mRNA Release into Cytoplasm Escape->mRNA_release Translation Translation to Protein mRNA_release->Translation Virus_ext Viral Vector in Extracellular Space Binding Receptor Binding Virus_ext->Binding Viral_entry Viral Entry (Endocytosis) Binding->Viral_entry Viral_endosome Endosome Viral_entry->Viral_endosome Viral_escape Endosomal Escape/Uncoating Viral_endosome->Viral_escape Nuclear_transport Transport to Nucleus Viral_escape->Nuclear_transport Gene_expression Gene Expression/Integration Nuclear_transport->Gene_expression

References

Safety Operating Guide

Proper Disposal of 4A3-SC7: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the ionizable cationic lipid 4A3-SC7 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers a procedural, step-by-step approach for researchers, scientists, and drug development professionals.

The ionizable lipid this compound is a key component in the formation of lipid nanoparticles (LNPs) for advanced therapeutic delivery. Due to its chemical nature and its use in nanoparticle formulations, all waste materials that have come into contact with this compound, including stock solutions, used consumables, and contaminated personal protective equipment (PPE), should be treated as hazardous waste.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
CAS Number 1857340-77-2[1]
Molecular Formula C₇₁H₁₃₁N₃O₁₆S₄[1]
Formula Weight 1411.1 g/mol [1]
Purity ≥95%[1]
Appearance Solid
Solubility Soluble in Methyl Acetate (≥10 mg/ml)[1]
pKa ≈ 6.0[2]
Storage Powder: 2 years at -20°C; In DMSO: 2 weeks at 4°C, 6 months at -80°C[3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the necessary steps for the safe handling and disposal of waste containing this compound.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes, but is not limited to:

    • Unused or expired this compound powder or solutions.

    • Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).

    • Contaminated consumables (e.g., bench paper, wipes).

    • Used personal protective equipment (PPE) such as gloves and lab coats.

  • Segregate this compound waste from other laboratory waste streams at the point of generation.

  • Do not mix this compound waste with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including:

    • Nitrile gloves (double-gloving is recommended).

    • Safety glasses or goggles.

    • A lab coat.

3. Waste Collection and Containerization:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., used pipette tips, contaminated wipes, and PPE) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag (≥ 2 mil thickness).[4]

    • For added safety, double-bagging solid waste is recommended.[4]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.

    • Ensure the container is clearly labeled and kept securely closed when not in use.

  • Sharps Waste:

    • Dispose of any sharps contaminated with this compound (e.g., needles, syringes) in a designated, puncture-resistant sharps container.

4. Labeling:

  • Clearly label all waste containers with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and quantity of the waste.

    • The date when waste was first added to the container.

    • The name of the principal investigator or research group.

5. Storage:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated.

  • Do not accumulate more than 55 gallons of hazardous waste in the satellite accumulation area.

6. Decontamination:

  • Clean any work surfaces or equipment that may have come into contact with this compound.

  • Use a wet-wiping method with a suitable solvent (e.g., 70% ethanol) to prevent the generation of aerosols.

  • Dispose of all cleaning materials as solid hazardous waste.

7. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound waste down the drain or in the regular trash.

Disposal Procedure Workflow

G cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Containerization cluster_2 Labeling & Storage cluster_3 Final Disposal A Identify this compound Waste (Solid, Liquid, Sharps) B Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) A->B At Point of Generation C Solid Waste: Leak-proof container with double plastic bags B->C D Liquid Waste: Dedicated, sealed chemical waste container B->D E Sharps Waste: Puncture-resistant sharps container B->E F Label Container: 'Hazardous Waste', 'this compound', Date, Researcher Info C->F D->F E->F G Store in Designated Satellite Accumulation Area F->G H Contact EH&S or Licensed Waste Contractor G->H I Professional Disposal (e.g., Incineration) H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for 4A3-SC7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of novel compounds like 4A3-SC7 is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to support your laboratory's safety and research objectives. The following procedural guidance is based on available safety data and established best practices for handling advanced chemical compounds.

Compound Identification and Hazards

This compound is an ionizable lipid utilized in the formulation of lipid nanoparticles (LNPs) for applications such as mRNA delivery.[1][2] While specific toxicological data is limited, it is essential to handle this compound with a high degree of caution. The primary hazards to be aware of include potential skin and eye irritation, and risks associated with inhalation.[3]

Hazard Identification Summary:

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity Data not available. Assume hazardous.Avoid inhalation, ingestion, and skin/eye contact.[3]
Skin Corrosion/Irritation Potential for irritation.Wash skin thoroughly after handling.[3]
Serious Eye Damage/Irritation Potential for irritation.Wear appropriate eye protection.[3]
Environmental Hazards Avoid release to the environment.Collect spillage and dispose of as hazardous waste.[3]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound to minimize exposure. The following table outlines the recommended PPE.

Recommended Personal Protective Equipment:

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesDisposable nitrile gloves provide good short-term protection. For prolonged contact, consult glove manufacturer's chemical resistance guides.[4]
Body Laboratory coatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[4] For larger quantities or risk of splash, chemical-resistant coveralls are recommended.[5][6][7]
Eyes/Face Safety glasses with side shields or chemical splash gogglesIn situations with a splash hazard, a face shield should be worn in addition to safety glasses or goggles.[4][7]
Respiratory Use in a well-ventilated area or fume hoodIf engineering controls are insufficient or if handling powders, a NIOSH-approved respirator may be necessary.[7][8]

Operational and Disposal Plans

Adherence to structured operational and disposal protocols is essential for maintaining a safe laboratory environment.

Handling and Storage Protocol

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, well-ventilated area.[3]

  • Keep away from strong acids, strong alkalis, and strong oxidizing/reducing agents.[3]

Preparation and Handling:

  • All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to avoid inhalation of any dusts or aerosols.

  • Avoid direct contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

  • After handling, wash hands and any exposed skin thoroughly.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Chemically contaminated solid waste such as gloves, bench paper, and empty containers should be double-bagged in clear plastic bags for visual inspection.[9]

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, labeled, and sealed hazardous waste container. The container must be compatible with the chemical.

  • Sharps: Contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

Disposal Procedure:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or equivalent hazardous waste collection program.[10]

  • Do not dispose of this compound down the drain or as regular trash.[11][12]

  • Hazardous waste containers must be kept closed at all times except when adding waste.[10][13]

  • Label all hazardous waste containers clearly with the words "Hazardous Waste" and the full chemical name.[12][13]

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and disposing of this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup a Don PPE b Prepare Fume Hood a->b c Retrieve this compound from Storage b->c d Perform Experimental Work c->d e Segregate Waste d->e f Clean Work Area e->f g Doff PPE f->g h Wash Hands Thoroughly g->h

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow cluster_collection Waste Collection cluster_disposal Disposal a Segregate Solid & Liquid Waste b Use Labeled, Sealed Containers a->b c Store in Designated Area b->c d Contact EH&S for Pickup c->d e Document Waste Manifest d->e

Caption: Procedural flow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.